Famciclovir
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKWVWZWMLJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023038 | |
| Record name | Famciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Famciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility in water (25 °C): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v), Freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol, 1.32e+00 g/L | |
| Record name | Famciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Famciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White shiny plates from ethyl acetate-hexane | |
CAS No. |
104227-87-4 | |
| Record name | Famciclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famciclovir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00426 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | famciclovir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Famciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FAMCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIC03ANI02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Famciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Famciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102-104 °C, 102 - 104 °C | |
| Record name | Famciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00426 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Famciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Famciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Famciclovir's Mechanism of Action in Herpesvirus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Famciclovir is a prodrug of the antiviral agent penciclovir, which demonstrates potent and selective activity against various herpesviruses, including herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), and varicella-zoster virus (VZV). Its clinical efficacy is rooted in its efficient oral bioavailability and subsequent conversion to penciclovir, which, in its triphosphorylated form, acts as a selective inhibitor of viral DNA synthesis. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's anti-herpesvirus activity, detailed quantitative data on its efficacy, and the experimental protocols used to elucidate its mode of action.
The Core Mechanism of Action: A Multi-Step Process
The antiviral effect of this compound is not direct but is mediated through its active metabolite, penciclovir. This process can be delineated into three critical stages: metabolic activation, selective phosphorylation in infected cells, and competitive inhibition of viral DNA polymerase.
Bioactivation: From this compound to Penciclovir
Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism.[1] The initial step involves deacetylation by esterases, primarily in the intestinal wall and liver, to form 6-deoxypenciclovir. Subsequently, this intermediate is oxidized at the 6-position of the purine ring by aldehyde oxidase in the liver to yield the active antiviral compound, penciclovir.[2][3] This efficient conversion results in a high oral bioavailability of penciclovir, approximately 77%.[2]
Selective Phosphorylation in Herpesvirus-Infected Cells
The selectivity of penciclovir for herpesvirus-infected cells is a cornerstone of its therapeutic profile. In these infected cells, the viral-encoded enzyme thymidine kinase (TK) recognizes penciclovir as a substrate and catalyzes its initial phosphorylation to penciclovir monophosphate.[1] This step is crucial for trapping the drug within the infected cell. Subsequently, host cell kinases further phosphorylate penciclovir monophosphate to its diphosphate and ultimately to its active triphosphate form, penciclovir triphosphate.[1] In uninfected cells, which lack the viral TK, the initial phosphorylation of penciclovir is negligible, thus sparing healthy cells from the drug's effects.
Inhibition of Viral DNA Polymerase
Penciclovir triphosphate is a potent competitive inhibitor of the viral DNA polymerase.[1] It structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and competes for the active site of the viral DNA polymerase. While penciclovir triphosphate can be incorporated into the growing viral DNA chain, it acts as a non-obligate chain terminator. The presence of a hydroxyl group on the side chain allows for the potential formation of a subsequent phosphodiester bond, albeit inefficiently. The primary mechanism of action is the potent inhibition of the polymerase, which effectively halts viral DNA replication.
Quantitative Data
The efficacy of this compound and its active metabolite, penciclovir, has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Antiviral Activity of Penciclovir
| Virus | Cell Line | IC50 (μg/mL) | Reference |
| HSV-1 | MRC-5 | 0.8 | [4] |
| HSV-2 | MRC-5 | 1.1 | [4] |
| VZV | MRC-5 | 3.1 | [5] |
IC50 (50% inhibitory concentration) is the concentration of the drug required to inhibit viral replication by 50% in cell culture.
Table 2: Inhibition of DNA Polymerases by Penciclovir Triphosphate
| Enzyme | Ki (μM) | Reference |
| HSV-1 DNA Polymerase | 8.5 | [6] |
| HSV-2 DNA Polymerase | 5.8 | [6] |
| Cellular DNA Polymerase α | 175 | [6] |
Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.
Table 3: Intracellular Half-Life of Penciclovir Triphosphate
| Virus | Cell Line | Intracellular Half-Life (hours) | Reference |
| HSV-1 | Cultured Cells | 10 | [7] |
| HSV-2 | Cultured Cells | 20 | [7] |
| VZV | Cultured Cells | 7-9 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and penciclovir.
DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of penciclovir triphosphate against herpesvirus DNA polymerase.
Methodology:
-
Enzyme Preparation: Partially purified herpes simplex virus DNA polymerase is obtained from infected cell lysates through a series of chromatography steps.
-
Reaction Mixture: A reaction mixture is prepared containing the following components in a suitable buffer (e.g., Tris-HCl with MgCl2 and KCl):
-
Template-primer DNA (e.g., activated calf thymus DNA or a synthetic oligonucleotide template).
-
A mixture of three unlabeled deoxynucleoside triphosphates (dATP, dCTP, dTTP) at a fixed concentration.
-
Radiolabeled [3H]dGTP at varying concentrations.
-
Varying concentrations of penciclovir triphosphate.
-
Purified viral DNA polymerase.
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid) or EDTA. The newly synthesized radiolabeled DNA is then precipitated onto glass fiber filters.
-
Quantification: The filters are washed to remove unincorporated [3H]dGTP, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The rate of DNA synthesis at each substrate and inhibitor concentration is determined. The Ki value is calculated using Lineweaver-Burk or Dixon plots, which graphically represent the competitive nature of the inhibition.
Plaque Reduction Assay
Objective: To determine the in vitro antiviral efficacy (IC50) of penciclovir against herpesviruses.
Methodology:
-
Cell Culture: A confluent monolayer of a susceptible cell line (e.g., Vero or MRC-5 cells) is prepared in 6-well or 12-well plates.[8]
-
Virus Inoculation: The cell monolayer is infected with a known titer of the herpesvirus (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb for 1-2 hours at 37°C.[9]
-
Drug Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of penciclovir.[9] A virus control (no drug) and a cell control (no virus, no drug) are included.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-4 days, allowing for the formation of viral plaques (localized areas of cell death).[9]
-
Staining: The overlay medium is removed, and the cell monolayer is fixed and stained with a solution such as crystal violet, which stains the viable cells.[9]
-
Plaque Counting: The viral plaques appear as clear, unstained areas against a background of stained cells. The number of plaques in each well is counted.
-
IC50 Calculation: The percentage of plaque reduction for each drug concentration is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Determination of Intracellular Half-Life of Penciclovir Triphosphate
Objective: To measure the stability of the active form of penciclovir within infected cells.
Methodology:
-
Cell Infection and Drug Treatment: Confluent monolayers of a suitable cell line are infected with the herpesvirus. After a period of virus replication, the cells are incubated with radiolabeled penciclovir for a defined period to allow for the formation of penciclovir triphosphate.
-
Drug Removal and Cell Harvesting: The medium containing the radiolabeled drug is removed, and the cells are washed extensively to remove any extracellular drug. At various time points after drug removal, the cells are harvested.
-
Intracellular Nucleotide Extraction: The intracellular nucleotides are extracted from the harvested cells using a cold acid solution (e.g., perchloric acid or trichloroacetic acid) or an organic solvent (e.g., acetonitrile).[10][11] The cell debris is pelleted by centrifugation.
-
HPLC Analysis: The supernatant containing the intracellular nucleotides is neutralized and analyzed by high-performance liquid chromatography (HPLC). Anion-exchange or reverse-phase ion-pairing chromatography is typically used to separate the different phosphorylated forms of penciclovir (monophosphate, diphosphate, and triphosphate).
-
Quantification: The amount of radiolabeled penciclovir triphosphate at each time point is quantified using a radioactivity detector connected to the HPLC system.
-
Half-Life Calculation: The intracellular concentration of penciclovir triphosphate is plotted against time on a semi-logarithmic scale. The intracellular half-life is then calculated from the slope of the linear regression line.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Workflow for the DNA polymerase inhibition assay.
Caption: Workflow for the plaque reduction assay.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Penciclovir. The Mode of Action of this compound Including Its Conversion to Penciclovir | Semantic Scholar [semanticscholar.org]
- 8. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Famciclovir's Antiviral Spectrum Against DNA Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally bioavailable prodrug of the antiviral agent penciclovir. Following oral administration, this compound is rapidly absorbed and converted to penciclovir through first-pass metabolism.[1] Penciclovir is a synthetic acyclic guanine derivative that exhibits potent antiviral activity against several human DNA viruses.[2][3] Its clinical utility is well-established for the treatment of infections caused by certain members of the Herpesviridae family, offering benefits in both immunocompetent and immunocompromised patient populations.[4] This technical guide provides an in-depth overview of the antiviral spectrum of this compound against DNA viruses, its mechanism of action, quantitative antiviral activity, and detailed protocols for key experimental assays.
Mechanism of Action
The antiviral activity of this compound is dependent on its conversion to the active triphosphate form of penciclovir within virus-infected cells.[5] This multi-step process confers a high degree of selectivity for virally infected cells over uninfected host cells.
-
Prodrug Conversion : After oral administration, this compound undergoes extensive first-pass metabolism in the intestine and liver, where it is deacetylated and oxidized to form penciclovir.[1]
-
Selective Phosphorylation : Penciclovir readily enters both infected and uninfected cells. However, the crucial initial phosphorylation step is catalyzed with high efficiency by a virus-encoded thymidine kinase (TK), an enzyme present in cells infected with susceptible herpesviruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[5][6] This viral TK is significantly more efficient at phosphorylating penciclovir than cellular thymidine kinases, leading to a selective accumulation of penciclovir monophosphate in infected cells.[7]
-
Conversion to Active Triphosphate : Cellular kinases subsequently convert penciclovir monophosphate into its active form, penciclovir triphosphate.[5]
-
Inhibition of Viral DNA Polymerase : Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[5][8] This inhibition disrupts the synthesis of viral DNA, thereby halting viral replication.[2] Although not an obligate chain terminator, the incorporation of penciclovir monophosphate into the growing DNA chain can significantly impede further elongation.[2] A key feature of penciclovir is the prolonged intracellular half-life of its triphosphate form, which is approximately 10 hours in HSV-1 infected cells, 20 hours in HSV-2 infected cells, and 7-10 hours in VZV-infected cells, contributing to its sustained antiviral effect.[9]
Mechanism of action of this compound.
Antiviral Spectrum Against DNA Viruses
This compound, through its active metabolite penciclovir, demonstrates a focused spectrum of activity primarily against members of the Herpesviridae family. Its efficacy against other DNA viruses is limited.
Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)
Penciclovir is highly active against both HSV-1 and HSV-2.[10] It is clinically effective in the treatment of orolabial and genital herpes simplex infections.[4] The in vitro activity of penciclovir against clinical isolates of HSV-1 and HSV-2 has been well-documented.
Varicella-Zoster Virus (VZV)
This compound is a well-established treatment for herpes zoster (shingles), which is caused by the reactivation of VZV.[4] The in vitro susceptibility of VZV to penciclovir has been demonstrated in various cell lines.
Epstein-Barr Virus (EBV)
Penciclovir has been shown to inhibit the productive replication cycle of EBV in vitro.[11][12][13] However, its clinical efficacy in treating EBV-associated conditions appears to be limited.
Cytomegalovirus (CMV)
The activity of penciclovir against human CMV is considered to be slight.[9] While some in vitro studies have shown susceptibility, higher concentrations are generally required compared to those needed for HSV and VZV.[14] High-dose this compound has been used for CMV prophylaxis in certain transplant populations, but with mixed results.[14]
Hepatitis B Virus (HBV)
This compound has shown promise in controlling HBV replication.[9] Several studies have demonstrated that this compound treatment can lead to a significant reduction in HBV DNA levels in patients with chronic hepatitis B.[15][16]
Quantitative Antiviral Activity of Penciclovir
The following table summarizes the 50% inhibitory concentration (IC50) values for penciclovir against various DNA viruses, as determined by in vitro assays. IC50 values can vary depending on the viral strain, cell line, and assay method used.
| Virus | Assay Type | Cell Line | IC50 (µg/mL) | Reference(s) |
| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | MRC-5 | 0.29 - 0.8 | [1][10] |
| Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | MRC-5 | 1.3 - 2.2 | [10] |
| Varicella-Zoster Virus (VZV) | Plaque Reduction | MRC-5 | 3.34 - 4.0 | [2][17] |
| Epstein-Barr Virus (EBV) | DNA Synthesis Inhibition | P3HR-1/Raji | 2.3 | [11][12] |
| Cytomegalovirus (CMV) | Plaque Reduction | Fibroblast | >10 (generally weak activity) | [9][14] |
Experimental Protocols
Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold standard for determining the in vitro susceptibility of viruses to antiviral agents. It measures the concentration of a drug required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayers of a susceptible cell line (e.g., MRC-5 or Vero cells for herpesviruses) in 6-well or 12-well plates.[1][6]
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Antiviral agent (penciclovir) stock solution.
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium).
-
Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS).
-
Semi-solid overlay medium (e.g., methylcellulose or agarose in culture medium).[6]
-
Fixative solution (e.g., 10% formalin or ice-cold methanol).[6]
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).[6]
Procedure:
-
Cell Seeding: Seed the appropriate cell line into multi-well plates to achieve a confluent monolayer on the day of infection.[1]
-
Drug Dilution: Prepare serial dilutions of penciclovir in cell culture medium. The concentration range should bracket the expected IC50 value.
-
Virus Preparation: Dilute the virus stock in cell culture medium to a concentration that will produce a countable number of plaques (typically 50-100 PFU per well).
-
Infection: Aspirate the growth medium from the cell monolayers. Inoculate the cells with the prepared virus dilution. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.[6]
-
Drug Addition and Overlay: After the adsorption period, remove the virus inoculum. Add the prepared dilutions of penciclovir to the respective wells. For the virus control wells, add medium without the drug. Overlay all wells with the semi-solid medium to restrict viral spread to adjacent cells.[6]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days for herpesviruses).
-
Fixation and Staining: Aspirate the overlay medium. Fix the cell monolayers with the fixative solution. After fixation, stain the cells with the crystal violet solution.[6]
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
IC50 Determination: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Plot the percentage of inhibition against the drug concentration to determine the IC50 value.
Experimental workflow for a Plaque Reduction Assay.
Quantitative PCR (qPCR) Assay
qPCR is a sensitive method to quantify the amount of viral DNA in a sample, allowing for the assessment of an antiviral agent's ability to inhibit viral replication.
Materials:
-
Infected cell cultures treated with various concentrations of the antiviral agent.
-
DNA extraction kit.
-
Primers and probe specific to a conserved region of the viral genome.
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer).
-
qPCR instrument.
-
Standard curve material (e.g., a plasmid containing the target viral DNA sequence at known concentrations).
Procedure:
-
Sample Preparation: Treat virus-infected cell cultures with serial dilutions of penciclovir for a specified duration. Include untreated infected cells as a positive control and uninfected cells as a negative control.
-
DNA Extraction: Extract total DNA from the cell lysates of each treatment group using a commercial DNA extraction kit according to the manufacturer's instructions.[18]
-
Standard Curve Preparation: Prepare serial dilutions of the standard DNA of known copy number to generate a standard curve.[19]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, specific forward and reverse primers, the probe, and nuclease-free water.[20]
-
Plate Setup: Add a specific volume of the extracted DNA from each sample and the standard curve dilutions to the qPCR plate wells in triplicate. Include no-template controls (NTC) to check for contamination.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using an appropriate thermal cycling protocol. The protocol typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[20]
-
Data Analysis: The qPCR instrument will generate amplification plots and cycle threshold (Ct) values. Use the standard curve to quantify the viral DNA copy number in each sample based on its Ct value.[19]
-
EC50 Determination: Calculate the percentage of inhibition of viral DNA replication for each drug concentration compared to the untreated control. Plot the percentage of inhibition against the drug concentration to determine the 50% effective concentration (EC50) value.
Conclusion
This compound, through its active metabolite penciclovir, is a potent and selective inhibitor of several human DNA viruses, most notably Herpes Simplex Virus types 1 and 2 and Varicella-Zoster Virus. Its mechanism of action, involving selective activation in infected cells and prolonged intracellular retention of the active triphosphate form, provides a solid basis for its clinical efficacy. While it also demonstrates activity against Epstein-Barr Virus and Hepatitis B Virus, its utility against Cytomegalovirus is limited. The standardized experimental protocols, such as the plaque reduction assay and quantitative PCR, are essential tools for the continued evaluation of this compound's antiviral spectrum and for the development of novel antiviral therapies. This technical guide provides a comprehensive resource for researchers and drug development professionals working in the field of antiviral research.
References
- 1. Penciclovir Susceptibilities of Herpes Simplex Virus Isolates from Patients Using Penciclovir Cream for Treatment of Recurrent Herpes Labialis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory action of acyclovir (ACV) and penciclovir (PCV) on plaque formation and partial cross-resistance of ACV-resistant varicella-zoster virus to PCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of penciclovir against Epstein-Barr virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Activity of penciclovir against Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. In vitro activity of penciclovir against clinical isolates of acyclovir-resistant and foscarnet-resistant herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plaquing of Herpes Simplex Viruses [jove.com]
- 17. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. med.unc.edu [med.unc.edu]
In Vitro Efficacy of Famciclovir Against Herpes Simplex Virus (HSV-1 & HSV-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of famciclovir, and its active metabolite penciclovir, against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). The data and methodologies presented are collated from a range of scientific studies to support research and development in the field of antiviral therapeutics.
Introduction
This compound is an orally bioavailable prodrug of the antiviral agent penciclovir.[1][2][3] Following oral administration, this compound is rapidly absorbed and converted to penciclovir through first-pass metabolism.[4][5] Penciclovir is a guanine analogue that exhibits potent and selective activity against several members of the herpesvirus family, including HSV-1 and HSV-2.[3][6] Its clinical utility is well-established for the treatment of various herpesvirus infections, such as herpes zoster (shingles) and recurrent genital herpes.[3][7] This document focuses on the in vitro data that forms the basis of its antiviral efficacy.
Mechanism of Action
The antiviral activity of this compound is dependent on its conversion to penciclovir and subsequent phosphorylation within virus-infected cells.[2][8] Uninfected cells do not efficiently phosphorylate penciclovir, which accounts for its selective toxicity towards infected cells.[2][8]
The key steps in the mechanism of action are as follows:
-
Cellular Uptake and Conversion: this compound is absorbed and metabolized to penciclovir.[2]
-
Selective Phosphorylation: In HSV-infected cells, the viral-encoded enzyme thymidine kinase (TK) phosphorylates penciclovir to penciclovir monophosphate.[1][8]
-
Conversion to Active Triphosphate Form: Cellular kinases then further phosphorylate the monophosphate form to the active antiviral compound, penciclovir triphosphate.[1][2]
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2][4] This inhibits the synthesis of viral DNA, thereby halting viral replication.[2][9]
Unlike acyclovir, penciclovir triphosphate does not act as an obligate chain terminator.[4] However, it has a significantly longer intracellular half-life compared to acyclovir triphosphate, which contributes to its persistent antiviral effect.[1][6]
Mechanism of this compound activation and action.
Quantitative In Vitro Activity
The in vitro antiviral activity of penciclovir is typically quantified by determining the concentration of the drug required to inhibit viral replication by 50% (IC50 or EC50). These values can vary depending on the viral strain, the cell line used for the assay, and the specific experimental protocol.
Inhibitory Concentrations (IC50 / EC50)
The following tables summarize the reported in vitro activity of penciclovir against clinical isolates and laboratory strains of HSV-1 and HSV-2.
Table 1: Penciclovir IC50 Values from Plaque Reduction Assays
| Virus | Cell Line | IC50 (µg/mL) | Reference |
| HSV-1 | MRC-5 | 0.4 | [9] |
| HSV-2 | Not Specified | 1.5 | [9] |
| HSV-1 (Clinical Isolates) | Not Specified | 0.5 - 0.8 | [10][11][12] |
| HSV-2 (Clinical Isolates) | Not Specified | 1.3 - 2.2 | [10][11][12] |
| Feline Herpesvirus (FHV-1) | Not Specified | 0.86 | [13] |
Table 2: Comparative EC50 Values of Penciclovir and Acyclovir
| Virus | Assay | Cell Line | Penciclovir EC50 (mg/L) | Acyclovir EC50 (mg/L) | Reference |
| HSV-1 (SC16) | Plaque Reduction | MRC-5 | 0.8 | 0.6 | [14] |
| HSV-1 (SC16) | Viral Antigen Inhibition | MRC-5 | 0.6 | 0.7 | [14] |
| HSV-1 (SC16) | 24h Viral DNA Inhibition | MRC-5 | 0.01 | 0.06 | [14] |
Note: this compound itself shows no direct anti-herpetic activity in cell cultures; its efficacy is entirely dependent on its conversion to penciclovir.[15][16]
Intracellular Half-Life of Penciclovir Triphosphate
A key differentiator of penciclovir is the prolonged intracellular half-life of its active triphosphate form compared to that of acyclovir triphosphate. This contributes to a more sustained antiviral effect.
Table 3: Intracellular Half-Life of Active Triphosphate Metabolites
| Virus | Penciclovir-TP Half-Life (hours) | Acyclovir-TP Half-Life (hours) | Reference |
| HSV-1 Infected Cells | 10 | 0.7 - 1 | [1][6][17] |
| HSV-2 Infected Cells | 20 | 1 | [1][6][17] |
| VZV Infected Cells | 7 - 9 | 0.8 | [1][6][17] |
Experimental Protocols
The standard method for determining the in vitro susceptibility of HSV to antiviral agents is the plaque reduction assay (PRA).[18][19]
Plaque Reduction Assay (PRA)
The PRA is considered the gold standard for phenotypic antiviral susceptibility testing.[18][19] It measures the ability of a drug to inhibit the formation of viral plaques in a cell monolayer.
Principle: A confluent monolayer of susceptible cells is infected with a standardized amount of virus in the presence of varying concentrations of the antiviral agent. The formation of plaques, which are localized areas of cell death caused by viral replication, is then quantified. The drug concentration that reduces the number of plaques by 50% compared to a drug-free control is determined as the IC50.
Generalized Protocol:
-
Cell Culture: Plate susceptible cells (e.g., Vero, MRC-5) in multi-well plates and grow to confluence.[20][21]
-
Virus Dilution: Prepare serial dilutions of the HSV stock.[20]
-
Infection: Infect the cell monolayers with the virus dilutions in the presence of various concentrations of the antiviral drug.[22][23]
-
Incubation: Incubate the plates to allow for virus adsorption and plaque formation.[22]
-
Overlay: After the initial infection period, the inoculum is removed and replaced with a semi-solid overlay medium (e.g., containing methylcellulose) with the corresponding drug concentrations to restrict viral spread to adjacent cells.[22][23]
-
Plaque Visualization: After a suitable incubation period (typically 2-3 days), the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.[20][22]
-
Data Analysis: The number of plaques at each drug concentration is compared to the control (no drug) to calculate the percentage of inhibition. The IC50 is then determined from the dose-response curve.[24]
Generalized workflow for a Plaque Reduction Assay.
Other Susceptibility Assays
While the PRA is the gold standard, other methods can also be used to assess antiviral activity:
-
Dye Uptake Assays: These assays measure the viability of cells after viral infection and drug treatment.
-
DNA Hybridization Assays: These methods quantify the amount of viral DNA produced in the presence of the antiviral agent.[18]
-
Real-Time PCR-Based Assays (DNA Reduction Assay): These assays measure the reduction in viral DNA concentration in culture lysates after treatment with the antiviral drug.[25]
Resistance
Resistance to this compound/penciclovir can emerge, particularly in immunocompromised patients.[19] The primary mechanism of resistance is mutations in the viral thymidine kinase gene, which prevent the initial phosphorylation of penciclovir.[19][26] Mutations in the viral DNA polymerase gene can also confer resistance, though this is less common.[19] Cross-resistance between acyclovir and penciclovir is common due to their shared dependence on viral TK for activation.[24][26]
Conclusion
This compound, through its active metabolite penciclovir, demonstrates potent and selective in vitro activity against both HSV-1 and HSV-2. The mechanism of action relies on the viral-specific activation of penciclovir and subsequent inhibition of viral DNA synthesis. A key feature of penciclovir is the prolonged intracellular half-life of its active triphosphate form, which contributes to its sustained antiviral effect. Standardized in vitro assays, particularly the plaque reduction assay, are crucial for determining the susceptibility of HSV isolates and for the ongoing surveillance of antiviral resistance. The data presented in this guide underscore the strong scientific foundation for the clinical use of this compound in the management of HSV infections.
References
- 1. This compound | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. brainkart.com [brainkart.com]
- 5. This compound and Penciclovir. The Mode of Action of this compound Including Its Conversion to Penciclovir | Semantic Scholar [semanticscholar.org]
- 6. The pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Famvir (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The laboratory diagnosis of herpes simplex virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 21. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Rapid susceptibility testing for herpes simplex virus type 1 using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
The Impact of Famciclovir on Varicella-Zoster Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally bioavailable prodrug of the antiviral agent penciclovir. It is a cornerstone in the management of infections caused by the varicella-zoster virus (VZV), the etiological agent of chickenpox (varicella) and shingles (herpes zoster). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound inhibits VZV replication, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Mechanism of Action
This compound itself is inactive and requires a series of metabolic conversions to exert its antiviral effect. Following oral administration, this compound undergoes extensive first-pass metabolism in the intestine and liver, where it is deacetylated and oxidized to its active form, penciclovir.[1][2][3]
The selective antiviral activity of penciclovir is dependent on the presence of viral thymidine kinase (TK), an enzyme encoded by VZV.[4][5] In VZV-infected cells, viral TK preferentially phosphorylates penciclovir to penciclovir monophosphate.[4][5] This initial phosphorylation step is critical for the drug's specificity, as cellular kinases in uninfected cells do not efficiently phosphorylate penciclovir. Subsequently, cellular kinases further phosphorylate penciclovir monophosphate to its active triphosphate form, penciclovir triphosphate.[4][5]
Penciclovir triphosphate acts as a competitive inhibitor of the VZV DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[6][7] By binding to the viral DNA polymerase, penciclovir triphosphate effectively halts the elongation of the viral DNA chain, thereby terminating viral replication.[4][5]
Quantitative Analysis of Antiviral Activity
The in vitro efficacy of penciclovir against VZV has been quantified using various assays, primarily the plaque reduction assay (PRA) and measurements of viral DNA polymerase inhibition.
| Parameter | Value | Assay Method | Cell Line | Virus Strain | Reference |
| EC50 | 1.40 µg/mL | Plaque Reduction Assay (PRA) | Not Specified | Not Specified | [4] |
| EC50 | 4.0 µg/mL | Plaque Reduction Assay (PRA) | MRC-5 | Not Specified | [8] |
| EC50 | 3.1 µg/mL | Plaque Reduction Assay (PRA) | Not Specified | Not Specified | [3] |
| IC50 | 0.86 µg/mL (3.4 µM) | Plaque Reduction Assay (PRA) | Crandell Rees Feline Kidney (CRFK) | Feline Herpesvirus-1 (FHV-1) | [9] |
| Ki (Penciclovir-TP vs. HSV-2 DNA Polymerase) | 5.8 µM | Enzyme Inhibition Assay | N/A | Herpes Simplex Virus-2 | [6] |
| Viral Shedding Duration (this compound 500 mg vs. Placebo) | 1 day vs. 2 days (median) | Viral Culture | N/A | Clinical Isolates | [10][11] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; Ki: Inhibition constant. Note that while some data is for HSV, the mechanism of action is highly similar for VZV.
Experimental Protocols
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is the gold standard for determining the in vitro susceptibility of VZV to antiviral agents.
1. Cell Culture and Virus Inoculation:
-
Human diploid fibroblast cell lines, such as MRC-5, are cultured in 24-well plates to form a confluent monolayer.
-
The culture medium is removed, and the cell monolayers are inoculated with a standardized amount of cell-free VZV (e.g., 50 plaque-forming units per well).
-
The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.
2. Antiviral Compound Addition:
-
After viral adsorption, the inoculum is removed.
-
An overlay medium (e.g., containing 0.5% agarose or methylcellulose) with serial dilutions of penciclovir is added to the wells. Control wells receive the overlay medium without the antiviral compound.
3. Incubation and Plaque Visualization:
-
The plates are incubated at 37°C in a humidified CO2 incubator for 3-5 days to allow for plaque formation.
-
After incubation, the cells are fixed with a solution such as 10% formalin.
-
The overlay is removed, and the cell monolayer is stained with a solution like crystal violet to visualize the plaques.
4. Data Analysis:
-
The number of plaques in each well is counted.
-
The EC50 value is calculated as the concentration of the antiviral agent that reduces the number of plaques by 50% compared to the virus control wells.
Viral DNA Quantification by Real-Time PCR (qPCR)
This method quantifies the amount of viral DNA in a sample, providing a measure of viral load and the efficacy of an antiviral compound in reducing it.
1. Sample Preparation:
-
Samples (e.g., cell culture supernatant, plasma, or tissue) are collected from VZV-infected cultures or patients treated with or without this compound.
-
Viral DNA is extracted from the samples using a commercial DNA extraction kit.
2. qPCR Reaction Setup:
-
A qPCR master mix is prepared containing DNA polymerase, dNTPs, and a fluorescent probe (e.g., TaqMan) specific to a conserved region of the VZV genome (e.g., ORF62).
-
The extracted viral DNA is added to the master mix.
-
A standard curve is prepared using known concentrations of a VZV DNA plasmid to allow for absolute quantification.
3. Amplification and Detection:
-
The qPCR reaction is run in a real-time PCR instrument.
-
The instrument cycles through denaturation, annealing, and extension steps to amplify the target VZV DNA sequence.
-
The fluorescent signal from the probe is measured at each cycle, which is proportional to the amount of amplified DNA.
4. Data Analysis:
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample.
-
The Ct values of the unknown samples are compared to the standard curve to quantify the initial number of VZV DNA copies.
-
The reduction in viral DNA copy number in treated samples compared to untreated controls indicates the antiviral activity.
Logical Relationship of this compound's Action
The efficacy of this compound is a result of a cascade of events that are highly specific to VZV-infected cells. This selectivity minimizes the impact on uninfected host cells, contributing to the drug's favorable safety profile.
Conclusion
This compound is a highly effective and selective antiviral agent against varicella-zoster virus. Its mechanism of action, which relies on viral-specific enzymatic activation, ensures that its potent inhibitory effects on DNA replication are targeted to infected cells. The quantitative data from in vitro assays consistently demonstrate its ability to suppress VZV replication at clinically achievable concentrations. The detailed experimental protocols provided herein serve as a guide for the continued research and development of antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. Penciclovir | CAS:39809-25-1 | HSV-1 DNA synthesis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Inhibitory action of acyclovir (ACV) and penciclovir (PCV) on plaque formation and partial cross-resistance of ACV-resistant varicella-zoster virus to PCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-lactancia.org [e-lactancia.org]
- 11. This compound for the treatment of acute herpes zoster: effects on acute disease and postherpetic neuralgia. A randomized, double-blind, placebo-controlled trial. Collaborative this compound Herpes Zoster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Famciclovir's Selectivity for Viral Thymidine Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Famciclovir, a prodrug of the antiviral agent penciclovir, exhibits remarkable selectivity for virus-infected cells, a cornerstone of its clinical efficacy and favorable safety profile. This selectivity is primarily orchestrated at the molecular level by the differential enzymatic activity of viral versus human thymidine kinase (TK). This technical guide delineates the molecular mechanisms underpinning this selectivity, presenting quantitative data, detailed experimental protocols, and visual pathways to provide a comprehensive resource for researchers in virology and drug development.
Introduction
Herpesvirus infections, caused by Herpes Simplex Virus (HSV-1 and HSV-2) and Varicella-Zoster Virus (VZV), represent a significant global health burden. This compound is a key therapeutic agent in the management of these infections. Its efficacy is rooted in its targeted action, which minimizes effects on uninfected host cells. The molecular basis for this targeting lies in the unique substrate specificity of the viral thymidine kinase, an enzyme crucial for the activation of this compound's active form, penciclovir.
The Activation Pathway: A Tale of Two Kinases
This compound itself is inactive and requires metabolic conversion to penciclovir to exert its antiviral effect.[1] The pivotal step in its selective action is the initial phosphorylation of penciclovir, a reaction catalyzed with profound efficiency by viral thymidine kinase, while being a very poor substrate for the human counterpart.[2]
Systemic Conversion of this compound to Penciclovir
Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism in the gut wall and liver to form the active antiviral compound, penciclovir. This conversion ensures systemic availability of the active drug.
Selective Monophosphorylation by Viral Thymidine Kinase
Penciclovir readily enters both virus-infected and uninfected host cells. However, the critical first phosphorylation step to form penciclovir monophosphate is almost exclusively catalyzed by the viral thymidine kinase.[3] Human cellular thymidine kinase (hTK) has a very low affinity for penciclovir. This enzymatic disparity leads to a significant accumulation of penciclovir monophosphate primarily within infected cells.
Conversion to the Active Triphosphate Form
Once formed, penciclovir monophosphate is a substrate for host cellular kinases, which further phosphorylate it to penciclovir diphosphate and subsequently to the active antiviral agent, penciclovir triphosphate.
Mechanism of Action: Inhibition of Viral DNA Synthesis
Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, the enzyme responsible for replicating the viral genome. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing DNA chain.[4]
The incorporation of penciclovir monophosphate into the viral DNA chain results in chain termination, effectively halting viral replication.[2] The selectivity at this stage is further enhanced by the higher affinity of penciclovir triphosphate for viral DNA polymerase compared to human DNA polymerases.
Quantitative Data: The Basis of Selectivity
The selectivity of this compound is underscored by the significant differences in the kinetic parameters of its active form, penciclovir and penciclovir triphosphate, for viral versus human enzymes.
Table 1: Kinetic Parameters for Penciclovir Phosphorylation
| Enzyme | Substrate | Ki (µM) | Relative Affinity |
| HSV-1 Thymidine Kinase | Penciclovir | 1.5[5] | High |
| Human Thymidine Kinase | Penciclovir | >1000 (estimated) | Very Low |
Table 2: Inhibitory Activity of Penciclovir Triphosphate against DNA Polymerases
| Enzyme | Inhibitor | Ki (µM) | Natural Substrate |
| HSV-1 DNA Polymerase | Acyclovir Triphosphate | 0.03[6] | dGTP |
| Human DNA Polymerase α | Acyclovir Triphosphate | 0.15[6] | dGTP |
Note: Data for acyclovir triphosphate is presented as a proxy due to its similar mechanism of action and the limited availability of direct comparative data for penciclovir triphosphate against both enzymes in a single study. The lower Ki value for the viral polymerase indicates a higher inhibitory potency.
Table 3: In Vitro Antiviral Activity of Penciclovir
| Virus | Cell Line | IC50 (µg/mL) |
| HSV-1 | MRC-5 | 0.4[7] |
| HSV-2 | MRC-5 | 1.5[7] |
| VZV | MRC-5 | 3.1[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and penciclovir.
Thymidine Kinase Activity Assay (Radioisotope-Based)
Objective: To determine the kinetic parameters (Km and Vmax) of viral and human thymidine kinases for penciclovir.
Principle: This assay measures the rate of phosphorylation of a radiolabeled substrate (e.g., [3H]-penciclovir) by the thymidine kinase enzyme. The phosphorylated product is separated from the unphosphorylated substrate, and the amount of radioactivity incorporated into the product is quantified.
Methodology:
-
Enzyme Preparation: Purified recombinant viral or human thymidine kinase is used.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, ATP, MgCl2, and dithiothreitol.
-
Substrate: Add varying concentrations of [3H]-penciclovir to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding the enzyme to the reaction mixture and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture onto DEAE-cellulose paper discs.
-
Separation: Wash the DEAE-cellulose discs extensively with ammonium formate to remove unphosphorylated substrate.
-
Quantification: Measure the radioactivity retained on the discs using a scintillation counter.
-
Data Analysis: Determine the initial reaction velocities at each substrate concentration and calculate Km and Vmax using Michaelis-Menten kinetics and Lineweaver-Burk plots.
References
- 1. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential Mutation Patterns in Thymidine Kinase and DNA Polymerase Genes of Herpes Simplex Virus Type 1 Clones Passaged in the Presence of Acyclovir or Penciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penciclovir | CAS:39809-25-1 | HSV-1 DNA synthesis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
The Pharmacokinetics of Famciclovir: An In-Depth Guide for Animal Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of famciclovir in key animal models used in preclinical research: rats, dogs, and cats. This compound, a prodrug of the antiviral agent penciclovir, is extensively studied for its efficacy against herpesvirus infections. Understanding its absorption, distribution, metabolism, and excretion (ADME) in different species is critical for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes.
Introduction
This compound is an orally administered prodrug that is rapidly converted to its active form, penciclovir.[1] Penciclovir exhibits potent antiviral activity against various herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[2] The prodrug formulation enhances the oral bioavailability of penciclovir.[1] This document delves into the pharmacokinetic profiles of this compound and its metabolites in commonly used animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.
Metabolic Pathway of this compound
Following oral administration, this compound undergoes extensive first-pass metabolism to form penciclovir.[3][4] This biotransformation is a two-step process. The first step involves deacetylation to an intermediate metabolite, 6-deoxy penciclovir (also known as BRL 42359).[3][5] The second and rate-limiting step is the oxidation of BRL 42359 at the 6-position of the purine ring to yield penciclovir.[5] This oxidation is primarily catalyzed by the enzyme aldehyde oxidase, which is predominantly found in the liver.[1][5] In humans, this compound is so rapidly and completely metabolized that it is often undetectable in plasma.[6]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of aldehyde oxidase in the in vitro conversion of this compound to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Activation Pathway of Famciclovir to Penciclovir
Introduction
This compound is a highly effective oral prodrug used in the management of herpesvirus infections, including herpes zoster (shingles) and herpes simplex virus (HSV) types 1 and 2.[1][2][3][4] Its therapeutic efficacy lies in its conversion to the active antiviral agent, penciclovir.[1][5][6][7] The prodrug formulation overcomes the poor oral bioavailability of penciclovir, ensuring therapeutically effective concentrations are achieved systemically.[8][9] This document provides a detailed technical overview of the multi-step activation pathway of this compound, from oral administration to the intracellular formation of the active penciclovir triphosphate, intended for professionals in the fields of virology, pharmacology, and drug development.
Systemic Conversion of this compound to Penciclovir
Following oral administration, this compound undergoes rapid and extensive first-pass metabolism to be converted into penciclovir.[6][9][10] This systemic conversion is a two-step process involving de-acetylation and oxidation. The overall bioavailability of penciclovir from oral this compound is approximately 77%.[9][11][12][13]
Step 1: De-acetylation to 6-deoxypenciclovir (BRL 42359)
This compound, the diacetyl 6-deoxy analog of penciclovir, is first hydrolyzed by esterases, primarily in the intestine and liver.[5][14] This reaction removes the two acetyl groups, yielding an intermediate metabolite known as 6-deoxypenciclovir (BRL 42359).[15][16] This initial step is efficient, and very little to no unchanged this compound is detected in plasma or urine.[9][10][15]
Step 2: Oxidation to Penciclovir
The intermediate, 6-deoxypenciclovir, is then oxidized at the 6-position of the purine ring to form penciclovir.[14] This critical oxidation step occurs rapidly in the human liver cytosol and is catalyzed by aldehyde oxidase .[17][18] Studies using specific enzyme inhibitors have confirmed that aldehyde oxidase, not xanthine oxidase, is the primary enzyme responsible for this conversion in humans.[17][18]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a review of its use in herpes zoster and genital and orolabial herpes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. UpToDate 2018 [doctorabad.com]
- 7. physicianfamilypharmacy.com [physicianfamilypharmacy.com]
- 8. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. e-lactancia.org [e-lactancia.org]
- 13. This compound: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic and pharmacokinetic studies following oral administration of14C-famciclovir to healthy subjects | Scilit [scilit.com]
- 17. Role of aldehyde oxidase in the in vitro conversion of this compound to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro oxidation of this compound and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Persistence of Penciclovir-Triphosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intracellular half-life of penciclovir-triphosphate, the active antiviral form of the prodrug famciclovir. A prolonged intracellular half-life is a critical pharmacokinetic parameter that contributes significantly to the potent and sustained antiviral activity of penciclovir against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][2] This document details the quantitative data on its intracellular stability, outlines the experimental methodologies for its determination, and visualizes the metabolic pathway leading to its formation and action.
Executive Summary
Penciclovir, an acyclic guanine analogue, requires intracellular phosphorylation to its triphosphate form to exert its antiviral effect.[3] This process is initiated by viral thymidine kinase (TK), ensuring selective activation in infected cells, and completed by host cellular kinases.[4][5] The resulting penciclovir-triphosphate is a potent inhibitor of viral DNA polymerase.[3][4] A key feature distinguishing penciclovir from other nucleoside analogues like acyclovir is the remarkable stability of its triphosphate metabolite within infected cells.[4][5] This extended intracellular presence allows for prolonged inhibition of viral replication even after the extracellular drug has been cleared.[1][6]
Quantitative Data: Intracellular Half-life of Penciclovir-Triphosphate
The intracellular half-life of penciclovir-triphosphate varies depending on the infecting virus and the host cell line. The following table summarizes the available quantitative data from in vitro studies.
| Virus | Cell Line | Intracellular Half-life (hours) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | - | 10 | [1][2] |
| Herpes Simplex Virus Type 2 (HSV-2) | MRC-5 | 20 | [2][7] |
| Varicella-Zoster Virus (VZV) | MRC-5 | 7-14 | [1][7] |
| Varicella-Zoster Virus (VZV) | - | 9.1 | [8] |
Note: Some studies report a range for the half-life or do not specify the cell line used.
Metabolic Activation and Mechanism of Action
The conversion of penciclovir to its active triphosphate form is a critical determinant of its antiviral activity and selectivity. The following diagram illustrates this pathway and the subsequent inhibition of viral DNA synthesis.
Experimental Protocols
The determination of the intracellular half-life of penciclovir-triphosphate is a multi-step process involving cell culture, drug treatment, nucleotide extraction, and analysis by high-performance liquid chromatography (HPLC).
Cell Culture and Virus Infection
-
Cell Lines: A suitable host cell line susceptible to the virus of interest is chosen, such as MRC-5 (human embryonic lung fibroblasts).
-
Cell Seeding: Cells are seeded into multi-well plates or culture flasks and grown to confluence.
-
Virus Inoculation: The confluent cell monolayers are infected with the specific herpes virus (HSV-1, HSV-2, or VZV) at a defined multiplicity of infection (MOI).
Drug Incubation and Removal
-
Drug Treatment: Following viral adsorption, the infected cells are incubated with medium containing penciclovir (often radiolabeled for easier detection) for a specified period to allow for uptake and phosphorylation.
-
Drug Removal: After the incubation period, the drug-containing medium is removed, and the cell monolayers are washed extensively with pre-warmed, drug-free medium or phosphate-buffered saline (PBS) to eliminate any extracellular drug.
Intracellular Nucleotide Extraction
-
Cell Lysis: At various time points after drug removal, the cells are harvested. A cold extraction solution, such as 60% methanol or a perchloric acid solution, is added to the cells to lyse them and halt enzymatic activity.
-
Collection: The cell lysate, containing the intracellular nucleotides, is scraped and collected.
-
Sample Preparation: The extract is centrifuged to pellet cell debris. If an acidic extraction method is used, the supernatant is neutralized. The sample may then be lyophilized or evaporated to dryness.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Reconstitution: The dried sample is reconstituted in the HPLC mobile phase.
-
Separation: The penciclovir and its phosphorylated forms (mono-, di-, and triphosphate) are separated from other cellular nucleotides using a strong anion-exchange (SAX) HPLC column. A gradient elution with a phosphate buffer of increasing ionic strength is typically employed.
-
Detection: The separated compounds are detected by UV absorbance at an appropriate wavelength (e.g., 254 nm) or by scintillation counting if a radiolabeled drug was used.
-
Quantification: The amount of penciclovir-triphosphate at each time point is quantified by comparing the peak area to that of known standards.
Half-life Calculation
-
Data Plotting: The concentration of penciclovir-triphosphate is plotted against time.
-
Modeling: The data is fitted to a first-order exponential decay model to calculate the intracellular half-life (t½).
The following diagram illustrates the general workflow for determining the intracellular half-life of penciclovir-triphosphate.
Conclusion
The prolonged intracellular half-life of penciclovir-triphosphate is a defining characteristic that underpins its clinical efficacy. This stability ensures sustained inhibition of viral DNA polymerase, contributing to the potent antiviral activity of penciclovir and its prodrug, this compound.[1][4] The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this and other antiviral compounds, aiding in the development of next-generation therapeutic agents.
References
- 1. The pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 4. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penciclovir - Wikipedia [en.wikipedia.org]
- 6. Comparative activity of penciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Famciclovir Resistance Mechanisms in Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally bioavailable prodrug of penciclovir, a guanosine analogue antiviral agent effective against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2).[1][2] It is a cornerstone in the management of herpetic infections. However, the emergence of drug-resistant HSV strains, particularly in immunocompromised individuals, presents a significant clinical challenge.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound resistance in HSV, methodologies for its characterization, and quantitative data on the impact of specific viral mutations.
Mechanism of Action of this compound
Upon oral administration, this compound is rapidly absorbed and metabolized to its active form, penciclovir. The antiviral activity of penciclovir is dependent on its selective phosphorylation by viral thymidine kinase (TK) within HSV-infected cells.[3][5] This initial phosphorylation is the rate-limiting step and ensures that the drug is primarily activated in infected cells, minimizing toxicity to uninfected host cells. Cellular enzymes then further phosphorylate penciclovir monophosphate to its active triphosphate form. Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[5] Its incorporation into the growing viral DNA chain leads to chain termination and cessation of viral replication.[5]
Figure 1: Mechanism of action of this compound.
Core Mechanisms of this compound Resistance
Resistance to this compound in HSV is primarily mediated by mutations in two key viral genes: the thymidine kinase (TK) gene (UL23) and the DNA polymerase (Pol) gene (UL30).[3][6] Mutations in the TK gene are the most common cause of resistance, accounting for approximately 95% of resistant clinical isolates.[6]
Thymidine Kinase (TK) Gene Mutations
The viral TK enzyme is crucial for the initial phosphorylation of penciclovir. Mutations in the UL23 gene can lead to resistance through several mechanisms:
-
TK-Negative Phenotype: These mutants exhibit a complete loss of TK activity. This is often due to frameshift mutations (insertions or deletions, particularly in homopolymeric regions of guanines or cytosines) or nonsense mutations that result in a truncated, non-functional protein.[3][7]
-
TK-Low-Producer Phenotype: These mutants express reduced levels of functional TK, leading to insufficient phosphorylation of penciclovir for effective antiviral activity.[3]
-
TK-Altered Phenotype: In this case, the TK enzyme is expressed and can still phosphorylate the natural substrate, thymidine, but has a significantly reduced affinity for penciclovir. This is typically caused by missense mutations that alter the substrate-binding site of the enzyme.[3]
DNA Polymerase (Pol) Gene Mutations
While less frequent, mutations in the UL30 gene, which encodes the catalytic subunit of the viral DNA polymerase, can also confer resistance to this compound.[6] These mutations typically occur in conserved regions of the enzyme and alter its structure, thereby reducing the binding affinity of penciclovir triphosphate.[2] HSV strains with DNA polymerase mutations may exhibit cross-resistance to other antiviral agents that target this enzyme, such as foscarnet.[3]
Figure 2: Core mechanisms of this compound resistance in HSV.
Quantitative Analysis of this compound Resistance
The level of resistance is quantified by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50% in cell culture. The following tables summarize representative IC50 values for penciclovir against wild-type and resistant HSV isolates.
Table 1: Penciclovir IC50 Values for HSV-1 Isolates with Thymidine Kinase (TK) Mutations
| Isolate | Genotype (TK Mutation) | Phenotype | Penciclovir IC50 (µg/mL) | Acyclovir IC50 (µg/mL) | Reference |
| Wild-Type | - | Susceptible | 0.40 | 0.11 - 0.20 | [8] |
| 1P1 | G insertion in G-string | TK-deficient | >8.0 | >17 | [8] |
| 1A2 | G insertion in G-string | TK-deficient | >8.0 | >17 | [8] |
| 2P10 | Single nucleotide deletion | TK-deficient | 61 | >100 | [5] |
Table 2: Penciclovir IC50 Values for HSV Isolates with DNA Polymerase (Pol) Mutations
| Isolate | Genotype (Pol Mutation) | Penciclovir IC50 (µg/mL) | Acyclovir IC50 (µg/mL) | Foscarnet IC50 (µg/mL) | Reference |
| Wild-Type | - | Varies by cell line | Varies by cell line | Varies by cell line | [5] |
| HSV-2 2P10 | (also has TK mutation) | 61 | >100 | >400 | [5] |
Note: IC50 values can vary depending on the cell line and assay conditions used.
Experimental Protocols
Plaque Reduction Assay (PRA) for Phenotypic Resistance Testing
The plaque reduction assay is the gold standard for determining the phenotypic susceptibility of HSV isolates to antiviral drugs.[3]
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of the HSV isolate to be tested
-
Serial dilutions of penciclovir
-
Methylcellulose overlay medium
-
Crystal violet staining solution (1% crystal violet in 50% ethanol)
Procedure:
-
Seed 6-well or 12-well plates with Vero cells to form a confluent monolayer overnight.
-
Prepare serial dilutions of the HSV isolate.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.
-
During the adsorption period, prepare the methylcellulose overlay containing serial dilutions of penciclovir.
-
After adsorption, remove the virus inoculum and add the methylcellulose overlay containing the different drug concentrations to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Aspirate the overlay and stain the cells with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well. The IC50 is calculated as the concentration of penciclovir that reduces the number of plaques by 50% compared to the virus control (no drug).
Genotypic Resistance Testing: Sequencing of the TK and DNA Polymerase Genes
Genotypic analysis is used to identify specific mutations in the UL23 (TK) and UL30 (Pol) genes that are associated with resistance.
Materials:
-
Viral DNA extracted from the HSV isolate
-
Primers specific for the amplification of the UL23 and UL30 genes
-
Taq DNA polymerase and PCR reagents
-
PCR thermocycler
-
DNA sequencing reagents and equipment
Procedure:
-
DNA Extraction: Extract viral DNA from the cultured HSV isolate using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the entire coding regions of the UL23 and UL30 genes using specific primers. The PCR products are then purified.
-
DNA Sequencing: Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: Compare the obtained nucleotide and deduced amino acid sequences with a wild-type reference HSV strain to identify any mutations. The identified mutations are then correlated with known resistance-associated substitutions.
Figure 3: Experimental workflow for characterizing this compound resistance.
Conclusion
The primary mechanisms of this compound resistance in herpes simplex virus involve mutations in the viral thymidine kinase and, to a lesser extent, the DNA polymerase genes. Understanding these mechanisms is critical for the development of new antiviral therapies and for the effective clinical management of resistant infections. The combination of phenotypic and genotypic testing provides a comprehensive approach to characterizing this compound-resistant HSV isolates, guiding treatment decisions, and informing public health surveillance efforts. Continued research into the prevalence and molecular basis of resistance is essential to combat the evolving threat of drug-resistant HSV.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of Herpes Simplex Viruses Selected in Culture for Resistance to Penciclovir or Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Famciclovir Dosage Determination for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Famciclovir is an orally administered prodrug of the antiviral agent penciclovir.[1][2] It is highly effective against various herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[1][3] Following oral administration, this compound is rapidly absorbed and converted in vivo to its active form, penciclovir.[3][4] The high bioavailability of penciclovir from oral this compound makes it a valuable tool for preclinical antiviral studies in animal models.[3] This document provides a comprehensive guide to determining the appropriate dosage of this compound for in vivo mouse studies, covering its mechanism of action, key experimental protocols, and examples of dosages used in published research.
Mechanism of Action: From this compound to Viral DNA Inhibition
This compound itself is inactive and must be metabolized to penciclovir to exert its antiviral effect.[4] The selectivity of penciclovir is a multi-step process that ensures it primarily targets virus-infected cells, minimizing toxicity to uninfected host cells.[5][6]
-
Conversion to Penciclovir : After oral administration, this compound undergoes extensive first-pass metabolism, primarily involving de-acetylation and subsequent oxidation by hepatic aldehyde oxidase to form penciclovir.[1][7]
-
Selective Phosphorylation : Once inside a host cell, penciclovir is efficiently phosphorylated to penciclovir-monophosphate by a virus-encoded thymidine kinase (TK).[6][8] This initial step is critical for selectivity, as viral TK is far more efficient at phosphorylating penciclovir than host cell TKs.[8]
-
Conversion to Active Triphosphate : Host cell kinases further phosphorylate the monophosphate form to the active penciclovir-triphosphate.[8][9]
-
Inhibition of Viral DNA Polymerase : Penciclovir-triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate.[9] Its incorporation into the growing viral DNA chain effectively halts viral replication.[5]
A key advantage of penciclovir is the prolonged intracellular half-life of its active triphosphate form, which ranges from 10 to 20 hours in HSV-infected cells, ensuring sustained antiviral activity.[3]
Reported Dosages in Murine Studies
The optimal dose of this compound can vary depending on the virus strain, mouse strain, and infection model. The following table summarizes dosages used in published studies, providing a starting point for experimental design.
| Dose | Administration Route | Frequency | Mouse Model | Virus | Key Findings |
| 50 mg/kg | Oral | Twice Daily | Immunocompromised (Cyclosporin-A treated) mice with cutaneous infection | HSV-1 | Effectively cleared infectious virus from tissues; superior to valaciclovir in preventing viral recurrence upon treatment cessation.[10] |
| Not Specified | Via Drinking Water | Continuous | Cutaneous HSV-1 infection | HSV-1 | Reduced the establishment of viral latency in trigeminal ganglia.[11][12] |
| Not Specified | Not Specified | Not Specified | Mouse eye model of HSV infection | HSV-1 | Significantly reduced mortality and viral titers shed from the eyes.[13][14] |
| 60 mg/kg (Lowest Dose) | Oral | Twice Daily | Rabbit ocular model (dose based on murine data) | HSV-1 | The lowest dose tested was shown to be effective based on prior data from murine HSV infection models.[15] |
Protocol for Dosage Determination
A systematic approach is crucial for determining an effective and well-tolerated this compound dosage. A two-phase study is recommended: a dose-range finding (pilot) study followed by a definitive efficacy study.
Detailed Experimental Protocols
A. Murine Herpes Simplex Virus (HSV-1) Infection Model This protocol describes a cutaneous infection model, which is commonly used to study HSV pathogenesis and antiviral efficacy.[10][12]
-
Animals : Use 6-8 week old mice (e.g., BALB/c or C57BL/6 strain). Allow animals to acclimatize for at least one week before the experiment.
-
Anesthesia : Anesthetize the mice using a standard approved protocol (e.g., isoflurane inhalation).
-
Inoculation Site Preparation : Lightly scarify the skin of the ear pinna using a 30-gauge needle, making several cross-hatch scratches.
-
Virus Application : Apply a suspension of HSV-1 (e.g., strain SC16 or McKrae) containing a predetermined dose (e.g., 10⁵-10⁶ plaque-forming units, PFU) in a small volume (5-10 µL) to the scarified area.[12][14]
-
Post-Inoculation Monitoring : Return mice to their cages and monitor for recovery from anesthesia.
B. This compound Administration
-
Preparation : Prepare this compound suspensions fresh daily. This compound can be suspended in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water.
-
Administration Route : Oral gavage is the most common and precise method for delivering a specific dose. Alternatively, for continuous administration, this compound can be mixed into the drinking water, though this makes precise dose calculation per animal more difficult.[11]
-
Dosing Schedule : Treatment typically begins 1 to 3 days post-infection and continues for 5 to 10 days.[10][11] A twice-daily (BID) schedule is common.[10]
C. Assessment of Efficacy and Toxicity
-
Daily Monitoring :
-
Clinical Signs : Score the severity of the infection daily. For a cutaneous model, this may include erythema, vesicles, and zosteriform lesions.
-
Body Weight : Record the body weight of each animal daily as a general indicator of health. Significant weight loss can be a sign of both severe infection and drug toxicity.[12]
-
Mortality : Record survival rates daily.[14]
-
-
Viral Titer Measurement (Endpoint) :
-
At the end of the treatment period, euthanize the animals.
-
Aseptically collect relevant tissues, such as the infected ear pinna, trigeminal ganglia (for latency), and brain stem.[10]
-
Homogenize the tissues in a suitable medium and perform serial dilutions.
-
Determine the viral titer using a standard plaque assay on a susceptible cell line (e.g., Vero cells).
-
-
Assessment of Latency (Optional) :
Conclusion
Determining the optimal dosage of this compound for in vivo mouse studies requires a systematic approach. The mechanism of action, which relies on in vivo conversion to penciclovir and selective activation in infected cells, underpins its favorable safety profile. Based on existing literature, oral doses in the range of 50 mg/kg administered twice daily have proven effective in murine HSV-1 models.[10] However, researchers should perform a pilot dose-range finding study to establish the most effective and non-toxic dose for their specific experimental conditions, including the mouse strain and viral pathogen used. The protocols outlined in this document provide a robust framework for conducting such studies and generating reliable preclinical data.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Penciclovir. The Mode of Action of this compound Including Its Conversion to Penciclovir | CiNii Research [cir.nii.ac.jp]
- 5. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Penciclovir - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Differential effects of this compound and valaciclovir on the pathogenesis of herpes simplex virus in a murine infection model including reactivation from latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The comparative effects of this compound and valacyclovir on herpes simplex virus type 1 infection, latency, and reactivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Effect of this compound on Herpes Simplex Virus Type 1 Corneal Disease and Establishment of Latency in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving Famciclovir for Cell Culture Assays
Introduction
Famciclovir is an orally bioavailable prodrug of the antiviral agent penciclovir.[1] It is a synthetic guanine analogue that, after administration, undergoes rapid biotransformation through deacetylation and oxidation to form the active compound, penciclovir.[1][2] Penciclovir exhibits potent inhibitory activity against several herpesviruses, including herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1]
The mechanism of action relies on the selective phosphorylation of penciclovir by viral thymidine kinase in infected cells. Cellular kinases then further convert the resulting monophosphate form into penciclovir triphosphate, which competitively inhibits viral DNA polymerase, thereby halting viral replication.[2][3]
It is critical for researchers to note that this compound itself may not be active in vitro. Its conversion to the active penciclovir form depends on enzymes, such as aldehyde oxidase, that may not be present or active in standard cell culture lines.[1] Studies have shown that this compound can exhibit no direct anti-herpetic activity in cell culture assays, whereas its metabolite, penciclovir, is highly effective.[4][5] Therefore, for most cell-based assays, using penciclovir directly is the preferred approach. This protocol, however, provides the methodology for dissolving this compound for studies where its solubility and handling are required.
Data Presentation: Solubility of this compound
This compound is supplied as a white to pale yellow crystalline solid.[1][2] Its solubility varies significantly across different solvents. The following table summarizes its solubility for preparing stock solutions.
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20-64 mg/mL[1][6][7] | ~62 - 199 mM | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | ~10-48 mg/mL[1][6] | ~31 - 149 mM | This compound is sparingly soluble in ethanol according to some sources.[2][8] |
| Dimethylformamide (DMF) | ~20 mg/mL[1] | ~62 mM | An alternative organic solvent. |
| Water | >25% w/v (initially)[2][9] | N/A | Freely soluble initially but rapidly precipitates as a sparingly soluble monohydrate (2-3% w/v).[2][9] |
| PBS (pH 7.2) | ~10 mg/mL[1] | ~31 mM | Aqueous solutions are not recommended for storage beyond one day.[1] |
Molecular Weight of this compound: 321.3 g/mol [1]
Experimental Protocols
1. Preparation of a High-Concentration Stock Solution (e.g., 20 mg/mL in DMSO)
This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted to working concentrations as needed.
Materials:
-
This compound powder (FW: 321.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: Tare a sterile conical tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 20 mg/mL solution, weigh 20 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 20 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if precipitation occurs.[10]
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[10] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[10]
Safety Precautions: this compound should be handled as a potentially hazardous material.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a chemical fume hood or biological safety cabinet.
2. Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the high-concentration stock solution into a final working concentration for treating cells.
Materials:
-
This compound stock solution (e.g., 20 mg/mL in DMSO)
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): Perform an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution from a 20 mg/mL (~62 mM) stock:
-
Dilute the stock solution 1:100 in culture medium (e.g., 2 µL of stock into 198 µL of medium) to get a 620 µM intermediate solution.
-
-
Final Dilution: Further dilute the intermediate solution to the desired final concentration directly in the cell culture plate or in a separate tube. For example, to achieve a final concentration of 100 µM in a well containing 1 mL of medium, add 161 µL of the 620 µM intermediate solution.
-
Solvent Control: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.[1] Prepare a vehicle control by adding the same final concentration of DMSO to control wells.
-
Immediate Use: Use the prepared working solutions immediately. Do not store aqueous dilutions of this compound for more than one day.[1]
Mandatory Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. famcyclovir [chembk.com]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pharmacylibrary.com [pharmacylibrary.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note and Protocol for the Quantification of Famciclovir using High-Performance Liquid Chromatography
This document provides a detailed application note and a comprehensive protocol for the quantification of famciclovir in bulk drug and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). This information is intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is an antiviral prodrug that is converted in the body to its active form, penciclovir.[1][2] It is primarily used for the treatment of herpes virus infections.[2][3] Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical formulations. This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for this purpose.
Signaling Pathway and Metabolism
This compound is a diacetyl ester prodrug of 6-deoxypenciclovir, which is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism.[1] The primary metabolic pathway involves de-acetylation to 6-deoxypenciclovir, which is then oxidized by aldehyde oxidase to the active antiviral agent, penciclovir.[1] Due to this rapid conversion, this compound is often present at very low levels or is undetectable in plasma.[1][4] Therefore, pharmacokinetic studies often focus on the quantification of penciclovir.[1][4][5][6]
Experimental Workflow
The general workflow for the quantification of this compound by HPLC involves sample preparation, chromatographic separation, detection, and data analysis.
HPLC Method Parameters
Several RP-HPLC methods have been developed for the quantification of this compound. The following table summarizes the key chromatographic conditions from various published methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | C18 (250 x 4.6 mm, 5 µm)[7] | C18 (250 x 4 mm, 5 µm)[8] | Eclipse Plus C18[3] | RP-C18[9] | Kromasil C18 (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Methanol: 0.01M KH2PO4 buffer (pH 3.0) (35:65 v/v)[7] | Methanol: Acetonitrile (90:10 v/v)[8] | Acetonitrile: Methanol: Glacial Acetic Acid (50:20:30 v/v/v)[3] | Methanol: Water (pH 3.05) (75:25 v/v)[9] | Acetonitrile: 0.02M Phosphate buffer (25:75 v/v)[10] |
| Flow Rate | 1.0 mL/min[7] | 0.5 mL/min[8] | 1.0 mL/min[3] | 1.0 mL/min[9] | 1.0 mL/min[10] |
| Detection Wavelength | 242 nm[7] | 222 nm[8] | 310 nm[3] | 221 nm[9] | 305 nm[10] |
| Injection Volume | 20 µL[7] | 20 µL[8] | 20 µL[3] | 25 µL[9] | 20 µL[10] |
| Retention Time | 7.18 min[7] | 1.63 min[8] | 3.56 min[3] | ~3 min[9] | Not Specified |
Method Validation Parameters
The developed HPLC methods have been validated according to the International Conference on Harmonization (ICH) guidelines.[3][9] Key validation parameters are summarized below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 10 - 50[7] | 0.2 - 20[8] | 0 - 40[3] | 10 - 35[9] | 29.40 - 88.20[10] |
| Correlation Coefficient (r²) | 0.9997[7] | Not Specified | 0.999[3] | 0.997[9] | 0.99998[10] |
| Accuracy (% Recovery) | Not Specified | 99.24 - 99.56[8] | High[3] | Not Specified | Not Specified |
| Precision (% RSD) | < 2%[7] | Not Specified | High[3] | < 2%[9] | Not Specified |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | Not Specified | 0.041[9] | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Not Specified | Not Specified | 0.139[9] | Not Specified |
Detailed Experimental Protocol
This protocol provides a generalized procedure based on the most common parameters found in the literature. Researchers should optimize the method for their specific instrumentation and requirements.
1. Reagents and Materials
-
This compound reference standard
-
This compound tablets
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)[7]
-
Glacial acetic acid (analytical grade)[3]
-
Ultrapure water[3]
-
0.45 µm membrane filters[8]
2. Preparation of Solutions
-
Mobile Phase (Example based on Method 1): Prepare a 0.01M KH2PO4 buffer and adjust the pH to 3.0 with orthophosphoric acid.[7] Mix the buffer with methanol in a ratio of 65:35 (v/v).[7] Filter the mobile phase through a 0.22 µm or 0.45 µm filter and degas before use.[7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.[7] Dissolve in and dilute to volume with a suitable solvent like distilled water or methanol.[7][8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10-50 µg/mL).[7]
3. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.[7]
-
Add approximately 15 mL of diluent (e.g., distilled water) and sonicate for 10-15 minutes to ensure complete dissolution.[7]
-
Make up the volume to the mark with the diluent.[7]
-
Filter the solution through a 0.45 µm membrane filter.[8]
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
4. Chromatographic Analysis
-
Set up the HPLC system with the chosen column and mobile phase.
-
Equilibrate the system by running the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the standard and sample solutions.[3][7][8][10]
-
Record the chromatograms and measure the peak areas.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
Calculate the concentration of this compound in the sample solutions using the regression equation.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies can be performed.[3][7] This involves subjecting the this compound solution to various stress conditions:
-
Acid Degradation: Treat the drug solution with 1N HCl at room temperature for a specified period (e.g., 2-3 hours).[3][7]
-
Alkali Degradation: Treat the drug solution with 0.1M or 1N NaOH at room temperature for a specified period.[3]
-
Oxidative Degradation: Treat the drug solution with 30% H2O2 at room temperature.[3]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 50°C for 24 hours).[7]
-
Photolytic Degradation: Expose the solid drug to sunlight for a specified period (e.g., 6 hours).[7]
The stressed samples are then analyzed by the HPLC method to ensure that the degradation product peaks are well-resolved from the main this compound peak.[3][7]
Conclusion
The described HPLC methods are simple, accurate, precise, and stability-indicating for the quantification of this compound in bulk and pharmaceutical dosage forms. The provided protocol can be adapted and validated by analytical laboratories for routine quality control analysis. The choice of a specific method will depend on the available instrumentation and specific analytical requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound = 98 HPLC 104227-87-4 [sigmaaldrich.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. rjptonline.org [rjptonline.org]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Plaque Reduction Assay Using Famciclovir's Active Metabolite, Penciclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally bioavailable prodrug of the antiviral agent penciclovir. Following administration, this compound undergoes rapid biotransformation to penciclovir, which is a potent inhibitor of herpesviruses, including herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV). The antiviral activity of penciclovir is mediated by its conversion to penciclovir-triphosphate within virus-infected cells. This active moiety competitively inhibits viral DNA polymerase, thereby preventing viral replication.[1][2]
It is critical to note that this compound itself does not exhibit antiviral activity in vitro. Therefore, for in vitro antiviral susceptibility testing, such as the plaque reduction assay (PRA), the active metabolite, penciclovir, must be used. The PRA is a widely accepted method for determining the antiviral efficacy of a compound by quantifying the reduction in the number of viral plaques in the presence of the drug.[3]
These application notes provide a detailed protocol for performing a plaque reduction assay to evaluate the antiviral activity of penciclovir against susceptible viruses.
Data Presentation
The antiviral activity of penciclovir is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that reduces the number of viral plaques by 50% compared to a no-drug control. The following tables summarize representative EC50 values for penciclovir against various herpesviruses as determined by plaque reduction assays in different cell lines.
Table 1: EC50 Values of Penciclovir against Herpes Simplex Virus (HSV) in Plaque Reduction Assays
| Virus Strain | Cell Line | EC50 (µg/mL) |
| HSV-1 | MRC-5 | 0.8[3] |
| HSV-1 (Clinical Isolates) | Not Specified | 0.5 - 0.8 |
| HSV-2 (Clinical Isolates) | Not Specified | 1.3 - 2.2 |
Table 2: EC50 Values of Penciclovir against Varicella-Zoster Virus (VZV) in Plaque Reduction Assays
| Virus Strain | Cell Line | EC50 (µg/mL) |
| VZV (Clinical Isolates) | MRC-5 | 3.8[2] |
| VZV | Not Specified | 1.40[1] |
Table 3: Illustrative Dose-Response of Penciclovir in a Plaque Reduction Assay
This table provides a representative example of the expected percentage of plaque reduction at various concentrations of penciclovir. Actual results will vary depending on the virus strain, cell line, and specific experimental conditions.
| Penciclovir Concentration (µg/mL) | Percent Plaque Reduction (%) |
| 0.1 | 10-20 |
| 0.5 | 40-60 |
| 1.0 | 70-85 |
| 5.0 | >95 |
| 10.0 | >99 |
Experimental Protocols
Plaque Reduction Assay for Penciclovir
This protocol outlines the steps for determining the in vitro antiviral activity of penciclovir against lytic viruses such as HSV and VZV.
Materials:
-
Penciclovir sodium salt
-
Susceptible host cells (e.g., MRC-5, Vero, or human foreskin fibroblasts)
-
Cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Virus stock of known titer (PFU/mL)
-
Overlay medium (e.g., cell culture medium with 1% carboxymethylcellulose or 0.5% agarose)
-
Fixing solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Sterile multi-well plates (e.g., 12- or 24-well)
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight in a CO2 incubator.
-
-
Preparation of Penciclovir Solutions:
-
Prepare a stock solution of penciclovir in sterile distilled water or DMSO.
-
On the day of the assay, prepare serial dilutions of the penciclovir stock solution in cell culture medium to achieve the desired final concentrations for the assay.
-
-
Virus Inoculation:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 PFU per well).
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
-
Antiviral Treatment:
-
After the adsorption period, carefully remove the virus inoculum from each well.
-
Gently wash the cell monolayers once with sterile PBS.
-
Add the overlay medium containing the various concentrations of penciclovir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug) in each assay.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After the incubation period, aspirate the overlay medium.
-
Fix the cell monolayers with the fixing solution for at least 30 minutes at room temperature.
-
Remove the fixing solution and stain the cells with the staining solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well using an inverted microscope. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each penciclovir concentration using the following formula:
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the penciclovir concentration and fitting the data to a dose-response curve using appropriate software.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Plaque Reduction Assay
Caption: Plaque reduction assay workflow.
References
- 1. Inhibitory action of acyclovir (ACV) and penciclovir (PCV) on plaque formation and partial cross-resistance of ACV-resistant varicella-zoster virus to PCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Famciclovir Administration in a Murine Model of Behçet's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behçet's disease (BD) is a chronic, multi-systemic inflammatory disorder of unknown etiology, characterized by recurrent oral and genital ulcers, skin lesions, and uveitis.[1][2] The herpes simplex virus (HSV) has been proposed as a potential etiological or triggering factor in the pathogenesis of BD.[1][3] To investigate the role of HSV and to evaluate potential therapeutic agents, a murine model that recapitulates key clinical features of BD has been developed by inoculating mice with HSV-1.[2][3][4] This model presents with symptoms such as oral, genital, and skin ulcers, as well as eye lesions, providing a valuable tool for preclinical research.[2][3]
Famciclovir, a prodrug of the antiviral agent penciclovir, has demonstrated efficacy in this murine model of Behçet's disease.[5] These application notes provide detailed protocols for the induction of the HSV-1 murine model of Behçet's disease and the subsequent administration of this compound to assess its therapeutic effects. The included data and methodologies are intended to guide researchers in designing and executing similar preclinical studies.
Data Presentation
Table 1: Efficacy of this compound in a Murine Model of Behçet's Disease
| Treatment Group | Number of Mice (n) | Improvement Rate (%) | Recurrence Rate in Improved Mice (%) |
| This compound | 25 | 88 | 54.5 |
| Control (untreated) | - | - | - |
| Data derived from studies on HSV-induced BD mice. This compound treatment was initiated upon the appearance of lesions. |
Table 2: Incidence of Behçet's Disease-like Symptoms in HSV-1 Inoculated ICR Mice
| Symptom | Frequency of Occurrence (%) |
| Skin Ulcers (earlobe, neck, abdomen, back, or face) | 57.1 |
| Eye Syndromes | 39.0 |
| Partial Hair Loss | 33.8 |
| Genital Ulcers | 19.5 |
| Bullae | 11.7 |
| Arthritis | 5.2 |
| Gastrointestinal Ulcer | 5.2 |
| Tongue Ulcers | 3.9 |
| Data from a study where 258 ICR mice were inoculated with HSV-1 (KOS strain). 77 mice (29.8%) developed a BD-like syndrome, defined as the presence of two or more symptoms.[3] |
Experimental Protocols
Protocol 1: Induction of Behçet's Disease-like Syndrome in ICR Mice using HSV-1
Materials:
-
4-5 week old male ICR mice
-
Herpes Simplex Virus Type 1 (HSV-1), KOS strain
-
Vero cells (for virus propagation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile needles (e.g., 27-gauge)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Personal protective equipment (PPE)
Procedure:
-
Virus Propagation:
-
Propagate the HSV-1 KOS strain in Vero cell monolayers.
-
Harvest the virus when cytopathic effects are evident.
-
Determine the viral titer using a standard plaque assay, expressed in plaque-forming units (PFU)/mL. A target titer of approximately 1 x 10⁶ PFU/mL is recommended.[6]
-
-
Animal Preparation:
-
Acclimatize 4-5 week old male ICR mice for at least one week prior to the experiment.
-
Anesthetize the mice using an approved anesthetic protocol.
-
-
Inoculation:
-
Gently scratch the earlobe of the anesthetized mouse with a sterile 27-gauge needle.
-
Apply a small volume (e.g., 10-20 µL) of the HSV-1 suspension (1 x 10⁶ PFU) directly onto the scratched area.
-
-
Post-inoculation Monitoring:
-
House the mice individually or in small groups and monitor daily for the development of Behçet's disease-like symptoms.
-
Symptoms typically appear within a few days to weeks post-inoculation.
-
A diagnosis of a Behçet's disease-like syndrome is typically made when a mouse exhibits two or more of the characteristic symptoms (see Table 2).[3]
-
Protocol 2: this compound Administration
Materials:
-
Mice exhibiting Behçet's disease-like symptoms
-
This compound powder
-
Vehicle for oral gavage (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Based on available literature for murine HSV models, a starting dose of 60 mg/kg can be considered. Dose-response studies may be necessary to determine the optimal dose for the Behçet's model.
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dosage.
-
Suspend the this compound powder in the chosen vehicle to the desired concentration. Ensure the solution is well-mixed before each administration.
-
-
Administration:
-
Weigh each mouse accurately before administration to calculate the precise volume of the this compound suspension to be delivered.
-
Administer the this compound suspension orally using a gavage needle. The volume should not exceed 10 mL/kg body weight.
-
Treatment should commence upon the first appearance of Behçet's disease-like lesions.[5]
-
The frequency of administration is typically once or twice daily. The duration of treatment can vary, but a course of 5-7 days is a common starting point in antiviral studies.[7]
-
-
Monitoring and Assessment:
-
Monitor the mice daily for changes in clinical signs and overall health.
-
Use a clinical scoring system (see Protocol 3) to quantitatively assess disease severity throughout the treatment period.
-
At the end of the study, tissues such as skin lesions and spleen can be collected for histopathological analysis and cytokine measurement.
-
Protocol 3: Clinical Scoring of Disease Severity
A scoring system can be adapted from the International Society for Behçet's Disease activity form.[6] Each symptom is assigned a score, and the total score reflects the overall disease severity.
Example Scoring System:
-
Major Symptoms (1 point each):
-
Oral ulcer
-
Genital ulcer
-
Skin ulcer
-
Eye symptoms (e.g., conjunctivitis, uveitis)
-
-
Minor Symptoms (1 point each):
-
Arthritis (visible joint swelling)
-
Intestinal ulceration (assessed post-mortem or through imaging)
-
Neurological involvement (e.g., paralysis, seizures)
-
A mouse is considered to have a Behçet's-like disease if it presents with at least one major and one minor symptom.[6] The severity score is the sum of the points for all present symptoms.
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in a murine model of Behçet's disease.
References
- 1. Past and Present Behçet’s Disease Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Behçet's disease-like symptoms induced by the Herpes simplex virus in ICR mice. | Semantic Scholar [semanticscholar.org]
- 4. Learning from HSV-infected mice as a model of Behçet's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental studies on the antiviral agent this compound in Behçet's disease symptoms in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Interrelationship of Stress, Environment, and Herpes Simplex Virus Type-1 on Behçet’s Disease: Using a Mouse Model [frontiersin.org]
- 7. Frontiers | Mucocutaneous manifestations of Behçet’s disease: Pathogenesis and management from perspectives of vasculitis [frontiersin.org]
Application Notes and Protocols: Utilizing Famciclovir in the Study of Viral Latency in Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of famciclovir and its active metabolite, penciclovir, in the investigation of viral latency, particularly of Herpes Simplex Virus (HSV), in neuronal models.
Introduction
This compound is an orally bioavailable prodrug of the antiviral agent penciclovir. It is a synthetic guanine analogue that is effective against various herpesviruses, including HSV-1 and HSV-2.[1][2] In the context of viral latency research, this compound serves as a critical tool to inhibit the lytic cycle of the virus, thereby enabling the study of the establishment and maintenance of the latent state within neurons.[3][4] While initial in vivo studies suggested that this compound might interfere with the establishment of latency, subsequent in vitro research indicates that its primary role in experimental settings is the potent suppression of productive viral replication, which is a prerequisite for establishing a quiescent latent infection in cultured neurons.[5][6] The prolonged intracellular half-life of penciclovir triphosphate, the active form of the drug, offers a distinct advantage in maintaining a replication-suppressed environment.[7][8]
Mechanism of Action in the Context of Latency Studies
The utility of this compound in studying viral latency stems from the selective action of penciclovir in virus-infected cells.[1][2]
-
Activation in Infected Cells : this compound is absorbed and deacetylated to penciclovir. Within HSV-infected cells, the viral thymidine kinase (TK) efficiently phosphorylates penciclovir to penciclovir monophosphate.[1][2] This initial step is significantly less efficient in uninfected cells, conferring high selectivity.
-
Conversion to the Active Form : Cellular kinases then convert the monophosphate to penciclovir triphosphate.[1]
-
Inhibition of Viral DNA Polymerase : Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, where it competes with the natural substrate dGTP.[7] Its incorporation into the growing viral DNA chain leads to the termination of replication.[2]
-
Enabling Latency Studies : By effectively halting the lytic replication cycle, this compound/penciclovir allows researchers to synchronize a population of infected neurons into a state of latency, characterized by the absence of lytic gene expression and the presence of latency-associated transcripts (LATs).[3][5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound and penciclovir in HSV latency models.
Table 1: In Vivo Efficacy of this compound in Murine HSV-1 Latency Models
| Parameter | This compound Treatment | Control/Untreated | Key Findings | Reference |
| Ganglia with Reactivating Virus (Explant Culture) | Significantly reduced | High incidence of reactivation | This compound therapy, even when delayed, reduces the number of ganglia from which virus can be reactivated. | [6][9] |
| LAT-Positive Neurons | Significantly fewer | Higher number of LAT-positive neurons | This compound reduces the number of neurons that establish latent infection. | [6] |
| HSV-1 Genome Copy Number in Trigeminal Ganglia | Significantly reduced | Higher viral DNA load | Oral this compound treatment reduces the amount of viral DNA in latently infected ganglia. | [10] |
Table 2: In Vitro Activity of Penciclovir against HSV
| Assay | Penciclovir EC50 | Acyclovir EC50 | Cell Type | Key Findings | Reference |
| 24h Viral DNA Inhibition | 0.01 mg/L | 0.06 mg/L | MRC-5 | Penciclovir is more potent at inhibiting viral DNA synthesis over a 24-hour period. | [11] |
| Plaque Reduction | 0.8 mg/L | 0.6 mg/L | MRC-5 | Similar activity in reducing viral plaques. | [11] |
| Virus Yield Reduction (24h) | 0.6 mg/L (99% effective conc.) | 1.1 mg/L (99% effective conc.) | MRC-5 | Penciclovir is more effective at reducing the yield of infectious virus. | [11] |
| Establishment of Latency (LAT expression) | No blockage | No blockage | Rat Dorsal Root Ganglia Neurons | Neither penciclovir nor acyclovir directly prevents the establishment of latency in vitro. | [5] |
Experimental Protocols
Protocol 1: Establishment of HSV-1 Latency in Primary Neuronal Cultures Using Penciclovir
This protocol is adapted from established methods for inducing a quiescent HSV-1 infection in primary sympathetic neurons from rat superior cervical ganglia (SCG).[3][4][12]
Materials:
-
Primary SCG neurons cultured in 96-well plates
-
HSV-1 stock of known titer
-
Penciclovir stock solution (e.g., 10 mM in DMSO)
-
Acyclovir stock solution (as a control)
-
Neuronal culture medium
-
Fluorescent microscope (if using a fluorescent reporter virus)
Procedure:
-
Neuron Culture Preparation : Culture primary SCG neurons for at least 6 days in vitro (DIV) to allow for the formation of a dense network.
-
Pre-treatment with Antiviral : On DIV 6, add penciclovir to the neuronal culture medium to a final concentration of 10-100 µM. Acyclovir at a similar concentration can be used as a comparator. Incubate overnight.
-
Viral Infection : On DIV 7, infect the neurons with HSV-1 at a multiplicity of infection (MOI) of 1-3 in the presence of the antiviral drug.
-
Establishment of Latency : Maintain the infected cultures in the medium containing penciclovir for 6-7 days. During this period, monitor the cultures for any signs of cytopathic effects. In control wells without the antiviral, lytic replication should be evident.
-
Removal of Antiviral : After the establishment period, remove the penciclovir-containing medium and replace it with a fresh medium without the antiviral. At this point, the virus should be in a latent state.
-
Verification of Latency : Latency can be confirmed by the absence of lytic viral gene expression (e.g., via RT-qPCR for genes like ICP27) and the presence of LATs.[12]
-
Induction of Reactivation : Reactivation can be induced by various stimuli, such as nerve growth factor (NGF) deprivation or treatment with PI3-kinase inhibitors.[4]
Protocol 2: In Vivo Murine Model for Studying the Effect of this compound on HSV-1 Latency
This protocol is based on murine ear pinna or corneal infection models.[6][10]
Materials:
-
BALB/c mice
-
HSV-1 stock
-
This compound (for oral gavage or in drinking water)
-
Phosphate-buffered saline (PBS)
-
Equipment for virus inoculation and animal handling
Procedure:
-
Virus Inoculation : Anesthetize mice and infect them with HSV-1 via scarification of the ear pinna or cornea.
-
This compound Administration :
-
Prophylactic Treatment : Begin this compound administration (e.g., 50 mg/kg twice daily by oral gavage) one day before infection and continue for 10 days post-infection.[9]
-
Therapeutic Treatment : Initiate this compound treatment at various time points post-infection (e.g., 2, 3, or 5 days) to assess the impact of treatment timing on the establishment of latency.[6]
-
-
Monitoring : Monitor the animals for clinical signs of infection and mortality.
-
Assessment of Latency : At 1-3 months post-infection, sacrifice the mice and dissect the trigeminal ganglia (TG) or dorsal root ganglia (DRG).
-
Latency Assays :
-
Explant Co-cultivation : Culture individual ganglia on a monolayer of permissive cells (e.g., Vero cells) and monitor for the development of cytopathic effects, indicating viral reactivation.[9]
-
In Situ Hybridization : Process ganglia for in situ hybridization to detect the presence of LAT-positive neurons.[6]
-
Quantitative PCR : Extract DNA from ganglia and perform qPCR to quantify the number of HSV-1 genomes.[10]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound/penciclovir.
Caption: Workflow for in vitro HSV latency establishment.
Caption: Workflow for in vivo HSV latency studies.
Conclusion
This compound is an invaluable tool for studying viral latency in neurons. Its primary utility lies in the potent and selective inhibition of the lytic viral replication cycle by its active metabolite, penciclovir. This allows for the establishment of quiescent latent infections in both in vitro and in vivo models, providing a platform to investigate the molecular mechanisms governing the maintenance of latency and the triggers for reactivation. While this compound effectively reduces the establishment of latency in vivo, likely by limiting the initial viral spread and replication, it does not appear to directly block the establishment of latency in individual neurons that are already infected. The detailed protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of herpesvirus latency.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 3. A Primary Neuron Culture System for the Study of Herpes Simplex Virus Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A primary neuron culture system for the study of herpes simplex virus latency and reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of effect of treatment with penciclovir or acyclovir on the establishment of latent HSV-1 in primary sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further evidence from a murine infection model that this compound interferes with the establishment of HSV-1 latent infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of this compound and valaciclovir on the pathogenesis of herpes simplex virus in a murine infection model including reactivation from latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on Herpes Simplex Virus Type 1 Corneal Disease and Establishment of Latency in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Homogeneous Primary Neuron Cultures to Study Fundamental Aspects of HSV-1 Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Famciclovir-Resistant HSV Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus (HSV) infections are commonly managed with nucleoside analogues such as famciclovir. This compound is a prodrug that is converted to its active form, penciclovir, which inhibits viral DNA replication.[1][2][3] However, prolonged or repeated exposure to these antiviral agents, particularly in immunocompromised individuals, can lead to the emergence of drug-resistant HSV strains.[1][4][5][6][7] Understanding the mechanisms of resistance and developing novel antiviral therapies requires the establishment and characterization of resistant cell lines in a controlled laboratory setting.
These application notes provide a detailed protocol for the in vitro generation of a this compound-resistant Herpes Simplex Virus (HSV) cell line. The primary mechanism of resistance to this compound involves mutations in the viral thymidine kinase (TK) gene (UL23), which is responsible for the initial phosphorylation of the prodrug.[1][4][6][8] Mutations can lead to absent, reduced, or altered TK activity, preventing the activation of the antiviral drug.[1][8] Less commonly, mutations in the viral DNA polymerase gene (UL30) can also confer resistance.[1][4][6][8]
This document outlines the procedures for inducing resistance in a laboratory HSV strain through continuous culture in the presence of increasing concentrations of penciclovir (the active metabolite of this compound), followed by methods to confirm and characterize the resistant phenotype and genotype.
Mechanism of this compound Action and Resistance
This compound is orally administered and is rapidly converted to penciclovir. In HSV-infected cells, penciclovir is phosphorylated by the viral thymidine kinase to penciclovir monophosphate. Cellular kinases then further phosphorylate it to penciclovir triphosphate, which competitively inhibits the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][3][9]
Resistance to this compound primarily arises from mutations affecting the viral thymidine kinase, which can be categorized as:
-
TK-Negative Mutants: Complete loss of TK activity.[1]
-
TK-Partial/Low-Producer Mutants: Reduced levels of TK activity.[1]
-
TK-Altered Mutants: Altered substrate specificity of the TK enzyme, where it can still phosphorylate thymidine but not penciclovir.[1][2]
Mutations in the DNA polymerase can also lead to resistance, though this is less frequent.[1][6]
Experimental Protocols
Materials and Reagents
-
Cell Line: Vero cells (African green monkey kidney epithelial cells) or MRC-5 cells (human lung fibroblasts).
-
Virus: A well-characterized, this compound-sensitive laboratory strain of HSV-1 or HSV-2.
-
Antiviral Agent: Penciclovir (the active form of this compound).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
Overlay Medium: DMEM with 0.5-1% methylcellulose or carboxymethyl cellulose for plaque assays.
-
Staining Solution: 0.5% Crystal Violet in 10% ethanol.
-
Other Reagents: Phosphate-buffered saline (PBS), trypsin-EDTA, sterile water, DMSO for drug stock preparation.
Protocol 1: Propagation of Wild-Type HSV
-
Cell Culture: Seed Vero or MRC-5 cells in T-75 or T-150 flasks and grow to 90-95% confluency.[10][11]
-
Infection: Infect the confluent cell monolayer with the wild-type HSV strain at a low multiplicity of infection (MOI) of 0.01-0.1 PFU/cell.[12]
-
Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C with gentle rocking.[12][13]
-
Incubation: After adsorption, add fresh culture medium and incubate at 37°C in a 5% CO2 incubator.
-
Harvesting: When 80-90% of the cells exhibit cytopathic effect (CPE), typically within 2-3 days, harvest the virus. This can be done by scraping the cells into the medium.
-
Virus Stock Preparation: Subject the cell suspension to three cycles of freeze-thawing to release intracellular virions. Centrifuge at low speed to pellet cell debris and collect the supernatant containing the virus stock.
-
Titration: Determine the titer of the virus stock (Plaque Forming Units per mL, PFU/mL) using a standard plaque assay (see Protocol 3).
-
Storage: Aliquot the virus stock and store at -80°C.
Protocol 2: Induction of this compound Resistance
-
Initial Infection: Infect confluent Vero cells with wild-type HSV at an MOI of 0.1.
-
Drug Application: After viral adsorption, add fresh medium containing a sub-inhibitory concentration of penciclovir. This initial concentration should be approximately half the IC50 value of the wild-type virus. The IC50 is the concentration of the drug that inhibits viral replication by 50%.
-
Serial Passage: Harvest the virus when significant CPE is observed. Use the harvested virus to infect fresh cell monolayers.
-
Gradual Dose Escalation: With each subsequent passage, gradually increase the concentration of penciclovir in the culture medium. The increment of increase should be carefully managed to allow for the selection of resistant mutants without completely inhibiting viral replication. A 1.5 to 2-fold increase in concentration per passage is a reasonable starting point.
-
Monitoring: Continuously monitor the cultures for CPE. The time to develop CPE may increase initially and then decrease as the resistant population emerges.
-
Isolation of Resistant Virus: After several passages (typically 10-20), the virus population should be capable of replicating in the presence of significantly higher concentrations of penciclovir compared to the initial IC50. Isolate this virus population.
-
Plaque Purification: To ensure a clonal population of resistant virus, perform plaque purification. Infect cell monolayers to produce individual plaques under an overlay medium containing a high concentration of penciclovir. Pick well-isolated plaques and amplify them to generate purified resistant virus stocks.
-
Characterization: Characterize the purified resistant virus for its level of resistance (see Protocols 3 and 4) and genotypic changes (see Protocol 5).
Protocol 3: Phenotypic Characterization - Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold standard for determining the susceptibility of HSV to antiviral drugs.[1][14]
-
Cell Seeding: Seed Vero cells in 12-well or 24-well plates and grow to confluence.[15][16]
-
Virus Inoculation: Infect the confluent cell monolayers with a standardized amount of virus (e.g., 50-100 PFU per well).
-
Drug Dilutions: Prepare serial dilutions of penciclovir in the overlay medium. A virus-only control (no drug) and a cell-only control (no virus, no drug) should be included.
-
Treatment: After a 1-hour viral adsorption period, remove the inoculum and add the overlay medium containing the different drug concentrations.[16]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.[13]
-
Staining: Fix the cells with methanol and stain with crystal violet to visualize and count the plaques.[14]
-
Data Analysis: Count the number of plaques at each drug concentration. The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Protocol 4: Phenotypic Characterization - Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral drug.
-
Cell Seeding and Infection: Seed Vero cells in 24-well plates and infect confluent monolayers with HSV at a specific MOI (e.g., 0.1).[17]
-
Drug Treatment: After viral adsorption, add fresh medium containing serial dilutions of penciclovir.
-
Incubation: Incubate the plates for 24-48 hours to allow for viral replication.
-
Harvesting: Harvest the entire culture (cells and supernatant) and subject it to three freeze-thaw cycles.
-
Titration: Determine the viral titer in the harvested samples using a standard plaque assay.[10]
-
Data Analysis: Calculate the percentage of viral yield inhibition for each drug concentration compared to the no-drug control. Determine the IC50 value.
Protocol 5: Genotypic Characterization
-
Viral DNA Extraction: Extract viral DNA from the resistant and wild-type HSV stocks using a commercial viral DNA extraction kit.
-
PCR Amplification: Amplify the thymidine kinase (UL23) and DNA polymerase (UL30) genes using specific primers.
-
DNA Sequencing: Sequence the PCR products to identify mutations in the resistant virus compared to the wild-type strain.
-
Sequence Analysis: Align the sequences and identify any nucleotide changes that result in amino acid substitutions, frameshifts, or premature stop codons. Mutations in conserved regions of these genes are often associated with resistance.[4][18]
Data Presentation
Table 1: Phenotypic Susceptibility of Wild-Type and this compound-Resistant HSV
| Virus Strain | Antiviral Agent | IC50 (µM) by Plaque Reduction Assay | Fold Resistance |
| HSV-1 (Wild-Type) | Penciclovir | 2.0 | - |
| HSV-1 (FamR-1) | Penciclovir | >100 | >50 |
| HSV-2 (Wild-Type) | Penciclovir | 2.6 | - |
| HSV-2 (FamR-2) | Penciclovir | 150 | ~58 |
Note: The IC50 values presented are examples and will vary depending on the specific virus strain, cell line, and assay conditions. The median EC50 values of penciclovir against laboratory and clinical isolates of HSV-1 and HSV-2 were reported to be 2 µM and 2.6 µM, respectively.[3] For resistant strains, IC50 values can be significantly higher.[9][19]
Table 2: Genotypic Characterization of this compound-Resistant HSV
| Virus Strain | Gene | Mutation Type | Nucleotide Change | Amino Acid Change |
| HSV-1 (FamR-1) | Thymidine Kinase (UL23) | Insertion | G insertion at codon 146 | Frameshift |
| HSV-2 (FamR-2) | Thymidine Kinase (UL23) | Substitution | C to T at codon 336 | Cys336Tyr |
| HSV-1 (Pol-R) | DNA Polymerase (UL30) | Substitution | G to A at codon 719 | Ala719Val |
Note: These are examples of mutations known to confer resistance.[6][20][21] The specific mutations identified will depend on the selection process.
Visualizations
Caption: Experimental workflow for generating and characterizing a this compound-resistant HSV cell line.
Caption: Mechanism of this compound action and resistance in HSV.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ovid.com [ovid.com]
- 3. Famvir (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. Wh are HSV-1 and HSV-2 Antiviral Therapies Becoming Resistant? [biology.kenyon.edu]
- 6. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New strategies against drug resistance to herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. micropathology.com [micropathology.com]
- 9. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Drug Resistance Patterns of Recombinant Herpes Simplex Virus DNA Polymerase Mutants Generated with a Set of Overlapping Cosmids and Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nctr-crs.fda.gov [nctr-crs.fda.gov]
- 20. DNA polymerase mutations in drug-resistant herpes simplex virus mutants determine in vivo neurovirulence and drug-enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Application Notes: Famciclovir as a Control Compound in Antiviral Drug Screening
Introduction
Famciclovir is an orally bioavailable prodrug of the antiviral agent penciclovir.[1][2] It is a synthetic acyclic guanine derivative widely used in the treatment of infections caused by herpesviruses, including herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV). In the context of antiviral drug discovery and screening, this compound serves as a crucial positive control. Its well-characterized mechanism of action and established efficacy provide a reliable benchmark for validating assay performance and quantifying the relative potency of investigational compounds.[2][3]
Mechanism of Action
This compound itself is inactive and requires metabolic conversion to its active form, penciclovir, to exert its antiviral effect.[4][5] The mechanism is highly selective for virus-infected cells due to its reliance on a viral enzyme for initial activation.
-
Conversion to Penciclovir: Following oral administration, this compound undergoes rapid first-pass metabolism in the liver and intestinal wall, where esterases cleave its side chains to form penciclovir.[4]
-
Selective Phosphorylation: In cells infected with a herpesvirus, the viral-encoded enzyme thymidine kinase (TK) selectively phosphorylates penciclovir to penciclovir monophosphate.[1][6] This initial step is critical for its selectivity, as viral TK is much more efficient at phosphorylating penciclovir than host cellular TK.[7]
-
Conversion to Active Triphosphate Form: Host cellular kinases further phosphorylate penciclovir monophosphate to its active form, penciclovir triphosphate.[1][8]
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase.[6][9] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA strand.[4] This incorporation leads to the termination of DNA chain elongation, thereby halting viral replication.[4][8]
The active penciclovir triphosphate has a prolonged intracellular half-life, which contributes to its therapeutic effectiveness.[10]
Data Presentation: In Vitro Antiviral Activity
Penciclovir, the active metabolite of this compound, has demonstrated potent activity against various herpesviruses. The 50% inhibitory concentration (IC50) values are dependent on the virus strain, cell line, and specific assay used. The following table summarizes representative IC50 values.
| Virus | Cell Line | IC50 (µM) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | MRC-5 | 0.8 ± 0.2 | [11] |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 1.6 ± 0.4 | [11] |
| Herpes Simplex Virus 2 (HSV-2) | MRC-5 | 1.3 ± 0.2 | [11] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 2.1 ± 0.3 | [11] |
| Human Herpesvirus 6A (HHV-6A) | N/A | 37.9 | [12] |
| Human Herpesvirus 6B (HHV-6B) | N/A | 77.8 | [12] |
Note: this compound itself is largely inactive in vitro and must be metabolized to penciclovir. Therefore, penciclovir is typically used for in vitro assays, or the experimental system must be capable of metabolizing this compound.
Protocols: Using this compound/Penciclovir as a Positive Control
The following are generalized protocols for common antiviral assays. Researchers should optimize parameters such as cell density, multiplicity of infection (MOI), and incubation times for their specific virus-cell systems.
Protocol 1: Plaque Reduction Assay (PRA)
This assay is the gold standard for measuring a compound's ability to inhibit viral replication, quantified by the reduction in viral plaque formation.[13]
Materials and Reagents:
-
Cell Line: Vero (African green monkey kidney) cells or other susceptible cell lines.
-
Virus: Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer (Plaque Forming Units/mL).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with 2-5% Fetal Bovine Serum (FBS) and antibiotics.
-
Overlay Medium: DMEM containing 1-2% carboxymethylcellulose (CMC) or methylcellulose.
-
Control Compound: Penciclovir stock solution (e.g., 10 mM in DMSO). This compound can be used if the cell system has metabolic capability.
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
Fixative: 10% Formalin or 4% Paraformaldehyde.
-
24-well or 48-well cell culture plates.
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10⁴ cells/well).[14] Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of penciclovir (e.g., from 100 µM to 0.01 µM) in assay medium (DMEM with 2% FBS). Include a "no drug" (virus control) well containing the same concentration of DMSO as the highest drug concentration.
-
Infection: When cells are confluent, remove the growth medium. Infect the cells with the virus at a low multiplicity of infection (MOI) of approximately 0.1, aiming to produce 50-100 plaques per well.[14] Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum. Wash the cell monolayer gently with phosphate-buffered saline (PBS).
-
Overlay: Add 1 mL of the overlay medium containing the respective concentrations of penciclovir or vehicle control to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until plaques are visible.
-
Fixing and Staining: Remove the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. Remove the fixative and stain the monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
Data Analysis:
-
Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug) using the formula: % Inhibition = [1 - (Plaques in Treated Well / Plaques in Virus Control Well)] * 100
-
Plot the % inhibition against the logarithm of the drug concentration and use non-linear regression analysis to determine the 50% effective concentration (EC50).
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).[13]
Materials and Reagents:
-
All materials from Protocol 1, except for the overlay medium and staining solution.
-
Cell Viability Reagent: Neutral Red, MTT, or CellTiter-Glo®.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate (e.g., 1 x 10⁴ cells/well) and incubate overnight to form a near-confluent monolayer.[15]
-
Compound Preparation: Prepare 2x serial dilutions of penciclovir in assay medium. Also prepare plates for cytotoxicity testing with the same drug dilutions but without virus.
-
Infection and Treatment: Remove the growth medium. Add the diluted compounds to the wells. Subsequently, add the virus suspension (MOI ~0.1) to the appropriate wells.[14] Include virus controls (cells + virus, no drug) and cell controls (cells only, no virus, no drug).
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, or until the virus control wells show >80% CPE.
-
Quantification of Cell Viability: Assess cell viability using a reagent like Neutral Red. Remove the medium, add the dye solution, incubate, and then solubilize the dye.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red) using a microplate reader.
Data Analysis:
-
Calculate the percentage of CPE inhibition (cell protection) for each concentration.
-
Determine the EC50 value from the dose-response curve.
-
From the parallel cytotoxicity plate, determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI) as SI = CC50 / EC50. A higher SI value indicates a more promising antiviral compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Famvir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 9. Penciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. This compound: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Herpes Simplex Virus Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Famciclovir Efficacy in a Rabbit Keratitis Model
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on quantifying the efficacy of famciclovir in a rabbit model of herpes simplex virus (HSV) keratitis, including experimental protocols, data presentation, and visualization of the mechanism of action.
Introduction
Herpes simplex virus type 1 (HSV-1) is a common pathogen that can lead to ocular diseases, including keratitis, which can result in significant visual impairment. The rabbit model of HSV-1 keratitis is a well-established system for evaluating the efficacy of antiviral therapies. This compound, a prodrug of penciclovir, is an antiviral agent effective against herpesviruses.[1] This document outlines the protocols for assessing the efficacy of orally administered this compound in treating HSV-1 epithelial keratitis in rabbits, based on published studies.
Mechanism of Action of this compound
This compound is an inactive compound that undergoes metabolic conversion to its active form, penciclovir.[2] This conversion primarily occurs in the liver during first-pass metabolism.[2] Once penciclovir enters cells infected with HSV-1, the viral thymidine kinase (TK) phosphorylates it into penciclovir monophosphate.[3] Host cellular enzymes then further convert this to the active triphosphate form.[3] Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of the viral DNA chain and thereby inhibiting viral replication.[3][4] This selective activation in virus-infected cells minimizes its impact on uninfected cells.[2]
Experimental Protocols
Animal Model and Virus Inoculation
-
Animal Model: Adult New Zealand White rabbits are used for this model.
-
Virus Strain: Herpes Simplex Virus Type 1 (HSV-1) strain 17 syn+.
-
Inoculation Procedure:
-
Anesthetize the rabbits.
-
Gently scarify the corneal epithelium of one eye using a 25-gauge needle.
-
Apply a viral inoculum of HSV-1 (e.g., 1 x 10^5 PFU in a 25-μl volume) to the scarified cornea.
-
Treatment Regimens
-
This compound Administration:
-
Control Groups:
-
Placebo Control: Rabbits receive a placebo (e.g., the vehicle used to dissolve this compound) following the same administration schedule as the treated groups.
-
Positive Control (Topical Antiviral): A group can be treated with a standard topical antiviral, such as 1% trifluorothymidine (TFT), administered as eye drops five times a day.[5][6]
-
Efficacy Assessment
-
Method: Slit Lamp Examination (SLE).
-
Frequency: Daily or every other day, starting from day 3 p.i.
-
Scoring System: A standardized scoring system should be used to grade the severity of corneal lesions. An example scoring system is as follows:
-
0: No lesions.
-
1: Faint haze.
-
2: Mild dendritic ulceration.
-
3: Moderate dendritic ulceration.
-
4: Severe dendritic or geographic ulcer.
-
-
Method: Plaque Assay.
-
Sample Collection: Collect tear film samples by swabbing the cul-de-sac of the infected eye.
-
Procedure:
-
Place swabs in a viral transport medium.
-
Perform serial dilutions of the samples.
-
Inoculate susceptible cell monolayers (e.g., Vero cells) with the dilutions.
-
After an incubation period, stain the cells and count the plaques to determine the viral titer in plaque-forming units (PFU) per milliliter.
-
-
Method: Real-time quantitative PCR (qPCR).
-
Sample Collection: At the end of the study, euthanize the rabbits and dissect the trigeminal ganglia (TG).
-
Procedure:
-
Extract total DNA from the TG tissue.
-
Perform qPCR using primers and probes specific for an HSV-1 gene (e.g., glycoprotein G).
-
Use a standard curve generated from a plasmid containing the target gene to quantify the HSV-1 genome copy number.
-
Normalize the results to a host gene (e.g., β-actin) to account for variations in DNA extraction and amplification.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Dose-Dependent Effect of Oral this compound on Herpetic Keratitis Slit Lamp Examination (SLE) Scores
| Treatment Group (mg/kg, b.i.d.) | Day 6 p.i. Mean SLE Score | Day 9 p.i. Mean SLE Score | Day 12 p.i. Mean SLE Score | Day 14 p.i. Mean SLE Score |
| Placebo | 3.5 | 3.0 | 2.5 | 2.0 |
| This compound (60) | 3.0 | 2.0 | 1.5 | 1.0 |
| This compound (120) | 2.5 | 1.5 | 1.0 | 0.5 |
| This compound (250) | 2.0 | 1.0 | 0.5 | 0.0 |
| This compound (500) | 1.5 | 0.5 | 0.0 | 0.0 |
| Statistically significant difference compared to placebo (P < 0.05). Data is illustrative based on published findings.[5] |
Table 2: Comparison of Oral this compound and Topical Trifluridine (TFT) on Herpetic Keratitis
| Treatment Group | Mean SLE Score (Day 7 p.i.) | Mean Viral Titer (Tear Film, Day 5 p.i., PFU/ml) | Mean HSV-1 Genome Copy Number (Trigeminal Ganglia) | Survival Rate |
| Placebo | 3.8 | 1.5 x 10^4 | 5.0 x 10^5 | 60% |
| Oral this compound (250 mg/kg, b.i.d.) | 2.2 | 5.0 x 10^2 | 1.0 x 10^4 | 90% |
| Topical TFT (1%, 5x/day) | 1.5† | 1.0 x 10^2 | 2.5 x 10^5 | 75% |
| *Statistically significant difference compared to placebo. †Statistically significant difference compared to oral this compound. Data is illustrative based on published findings.[5][6] |
Expected Outcomes
-
Oral this compound treatment is expected to show a significant, dose-dependent improvement in keratitis scores compared to a placebo.[5][6]
-
While topical TFT may be more effective at reducing ocular lesions, oral this compound has been shown to significantly reduce the HSV-1 genome copy number in the trigeminal ganglia.[5][6]
-
This compound treatment can lead to improved survival rates in the rabbit model.[5][6]
-
A reduction in acute viral titers in the tear film is also an anticipated outcome of this compound treatment.
Conclusion
The rabbit keratitis model provides a robust platform for the preclinical evaluation of antiviral drugs like this compound. By employing standardized protocols for virus inoculation, treatment administration, and efficacy assessment, researchers can obtain reliable quantitative data to determine the therapeutic potential of novel compounds for ocular herpes infections. The methodologies described here, based on established research, offer a comprehensive framework for such investigations.
References
- 1. This compound: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Effect of this compound on herpes simplex virus type 1 corneal disease and establishment of latency in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Famciclovir Suppressive Therapy Models in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guinea pig model of genital herpes simplex virus (HSV) infection is a valuable tool for studying the pathogenesis of recurrent HSV disease and for the preclinical evaluation of antiviral therapies.[1][2][3][4] This model is particularly relevant as it mimics key aspects of the human condition, including an initial acute infection followed by the establishment of latency and subsequent spontaneous recurrent episodes with viral shedding.[1][2][3][4] Famciclovir, the oral prodrug of penciclovir, is an effective antiviral agent for the treatment and suppression of recurrent genital herpes in humans.[5][6][7][8] These application notes provide a detailed framework and protocols for establishing and utilizing a long-term this compound suppressive therapy model in guinea pigs to evaluate its efficacy in reducing the frequency and severity of recurrent genital herpes.
Core Concepts and Rationale
The primary objective of this model is to assess the long-term efficacy of this compound in suppressing spontaneous HSV-2 recurrences in latently infected guinea pigs. This involves intravaginal inoculation with HSV-2 to establish a latent infection, followed by a prolonged period of daily oral this compound administration. Key parameters for evaluation include the frequency of recurrent lesions, viral shedding, and the severity of disease. This model allows for the investigation of viral and host factors involved in HSV reactivation and the mechanisms by which antiviral agents like this compound modulate this process.
Data Presentation
Table 1: Key Parameters for Evaluation of Long-Term this compound Suppressive Therapy
| Parameter | Metric | Method of Measurement |
| Recurrent Lesion Frequency | Number of recurrent lesion episodes per animal over the study period. | Daily visual inspection and scoring of the external genital area. |
| Recurrent Lesion Severity | Cumulative lesion score per animal. | Scoring system based on the number and severity of lesions (e.g., 0-4 scale). |
| Viral Shedding | Presence and quantity of HSV-2 DNA in vaginal swabs. | Quantitative Polymerase Chain Reaction (qPCR). |
| Time to First Recurrence | Number of days from the end of acute infection to the first observed recurrent lesion. | Daily visual inspection. |
| Systemic Health | Body weight, food and water intake, and general clinical signs. | Regular monitoring throughout the study. |
Experimental Protocols
Protocol 1: Induction of Recurrent Genital Herpes in the Guinea Pig Model
Materials:
-
Female Hartley guinea pigs (300-350 g)
-
Herpes Simplex Virus Type 2 (HSV-2) strain (e.g., MS or G)
-
Anesthetic (e.g., isoflurane)
-
Sterile cotton swabs
-
Viral transport medium
-
Cell culture supplies for virus titration (e.g., Vero cells)
Procedure:
-
Animal Acclimation: Acclimate guinea pigs to the housing facility for at least 7 days prior to infection.
-
Anesthesia: Anesthetize the guinea pigs using isoflurane.
-
Vaginal Inoculation: Gently swab the vaginal vault with a dry sterile cotton swab to remove mucus.
-
Instill 0.1 mL of viral suspension containing approximately 1 x 10^5 to 1 x 10^6 plaque-forming units (PFU) of HSV-2 into the vaginal canal.
-
Post-Inoculation Monitoring: Monitor the animals daily for the development of primary genital lesions, which typically appear 4-6 days post-inoculation and resolve by day 14-21.[2]
-
Confirmation of Infection: Collect vaginal swabs during the acute phase to confirm productive viral infection by plaque assay or qPCR.
Protocol 2: Long-Term this compound Suppressive Therapy
Materials:
-
Latently infected guinea pigs (following resolution of primary infection, typically day 21-28 post-inoculation)
-
This compound tablets
-
Vehicle for oral administration (e.g., sterile water, methylcellulose solution)
-
Oral gavage needles
Procedure:
-
Treatment Groups: Randomly assign latently infected guinea pigs to treatment groups (e.g., placebo control, low-dose this compound, high-dose this compound).
-
Dosage Preparation: Prepare a suspension of this compound in the chosen vehicle. While a specific dosage for guinea pigs is not well-established in the literature, a starting point can be extrapolated from human and other animal studies, considering metabolic differences. A suggested starting dose is in the range of 30-60 mg/kg, administered orally twice daily. Dose-ranging studies are recommended to determine the optimal suppressive dose.
-
Oral Administration: Administer the prepared this compound suspension or placebo to the guinea pigs via oral gavage once or twice daily. The long-term therapy should be continued for a pre-determined period, typically 8-12 weeks, to allow for sufficient observation of recurrent episodes.
-
Monitoring: Throughout the treatment period, monitor the animals daily for the appearance of recurrent genital lesions and any signs of toxicity (e.g., weight loss, changes in behavior).
Protocol 3: Evaluation of Therapeutic Efficacy
Materials:
-
Sterile cotton swabs
-
Viral transport medium
-
DNA extraction kits
-
qPCR reagents and instrument
Procedure:
-
Lesion Scoring:
-
Visually inspect the external genital area of each animal daily.
-
Score the severity of recurrent lesions using a standardized scale (e.g., 0 = no lesion, 1 = erythema, 2 = single vesicle, 3 = multiple vesicles, 4 = ulceration).
-
Record the number of days with lesions and the cumulative lesion score for each animal.
-
-
Viral Shedding Analysis:
-
Collect vaginal swabs from each animal daily or on a fixed schedule (e.g., three times per week) throughout the study.
-
Place each swab in viral transport medium.
-
Extract viral DNA from the swabs using a commercial kit.
-
Quantify the amount of HSV-2 DNA using a validated qPCR assay.
-
-
Data Analysis:
-
Compare the mean number of recurrent episodes, cumulative lesion scores, and the frequency and quantity of viral shedding between the this compound-treated and placebo groups using appropriate statistical methods (e.g., t-test, ANOVA, Mann-Whitney U test).
-
Analyze the time to the first recurrence using survival analysis (e.g., Kaplan-Meier curves and log-rank test).
-
Visualizations
Caption: Experimental workflow for the long-term this compound suppressive therapy model in guinea pigs.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Increased Frequency of Virus Shedding by Herpes Simplex Virus 2-Infected Guinea Pigs in the Absence of CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Use of the guinea pig model of genital herpes to evaluate vaccines and antivirals: review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Account Suspended [iopeyes.com]
- 6. This compound for the treatment of recurrent genital herpes: a clinical and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a review of its use in herpes zoster and genital and orolabial herpes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral this compound for the suppression of recurrent genital herpes: the combined data from two randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low solubility of famciclovir in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the low aqueous solubility of famciclovir in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate after initially dissolving in water?
A1: this compound is initially freely soluble in water at concentrations up to 25% w/v.[1][2] However, it rapidly converts to a sparingly soluble crystalline monohydrate, which then precipitates out of the solution.[2][3][4] This is a common source of experimental variability if not properly managed.
Q2: What is the practical aqueous solubility of this compound I should expect in my experiments?
A2: Once the less soluble monohydrate forms, the equilibrium solubility is significantly lower than the initial dissolution concentration. The solubility of the monohydrate is temperature-dependent. At 25°C (room temperature), the solubility is approximately 2.2% w/v, while at 37°C, it increases to about 9.1% w/v.[1][5]
Q3: How can I prepare a this compound solution for my experiment that remains stable?
A3: Due to the precipitation of the monohydrate, it is highly recommended to prepare aqueous solutions of this compound fresh and not to store them for more than one day.[6] For higher concentrations or improved stability, creating a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer immediately before use is a reliable method.[6] Using sonication can also aid in dissolving this compound in aqueous media.[7]
Q4: What are the best solvents for preparing a concentrated stock solution of this compound?
A4: this compound exhibits good solubility in several organic solvents, which are ideal for preparing concentrated stock solutions. It is sparingly soluble in alcohols like ethanol.[4][8] For detailed solubility data, please refer to Table 2 below.
Q5: How does this compound work? What is its mechanism of action?
A5: this compound is a prodrug, meaning it is inactive until it is converted into its active form, penciclovir, within the body.[9][10][11] Once administered, it is deacetylated and oxidized to penciclovir.[2] In virus-infected cells, penciclovir is phosphorylated by viral thymidine kinase and then by cellular kinases to form penciclovir triphosphate.[12] This active triphosphate form competitively inhibits the viral DNA polymerase, leading to the termination of viral DNA chain replication.[9][12]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉N₅O₄ | [3][13] |
| Molecular Weight | 321.33 g/mol | [3][13] |
| Appearance | White to off-white/pale yellow crystalline solid | [1][5][8] |
| Melting Point | 101-105 °C | [1][3] |
| pKa | 3.84 | [1][5] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility | Notes | Source(s) |
| Water (Initial) | 25 °C | >25% w/v (>250 mg/mL) | Precipitates as the monohydrate form. | [2][3] |
| Water (Monohydrate) | 25 °C | ~2.2% w/v (22 mg/mL) | Equilibrium solubility after precipitation. | [1][5] |
| Water (Monohydrate) | 37 °C | ~9.1% w/v (91 mg/mL) | Solubility increases with temperature. | [1][5] |
| Water | - | 50 mg/mL | Requires ultrasonic assistance. | [7] |
| PBS (pH 7.2) | - | ~10 mg/mL | - | [6] |
| DMSO | - | ≥100 mg/mL | Recommended for stock solutions. | [6][7] |
| Dimethylformamide (DMF) | - | ~20 mg/mL | Recommended for stock solutions. | [6] |
| Ethanol | - | ~10 mg/mL | Sparingly soluble. | [6] |
| Methanol | - | Freely soluble | - | [4][8] |
| Acetone | - | Freely soluble | - | [4][8] |
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving issues related to this compound precipitation during experimental setup.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution using an Organic Solvent
This method is recommended for achieving high concentrations and ensuring stability during storage.
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile container.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high concentration (e.g., 100 mg/mL).[6][7]
-
Dissolution: Vortex or gently swirl the mixture until the solid is completely dissolved. If needed, brief sonication can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
Application: For experiments, thaw an aliquot and dilute it to the final desired concentration in your aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.[6]
Protocol 2: Preparation of an Aqueous Solution using Sonication
This method can be used for preparing fresh, organic solvent-free aqueous solutions.
-
Weighing: Accurately weigh the desired amount of solid this compound.
-
Solvent Addition: Add the desired volume of aqueous buffer (e.g., PBS, pH 7.2). Do not exceed the known solubility limit of the monohydrate at your working temperature (e.g., ~10 mg/mL in PBS).[6]
-
Sonication: Place the container in a bath sonicator. Apply ultrasonic energy until the solid is fully dissolved.[7] Monitor the solution temperature to avoid degradation.
-
Filtration: To ensure sterility and remove any undissolved particulates, filter the solution through a 0.22 µm sterile filter.
-
Application: Use the solution immediately. Do not store for more than one day, as precipitation is likely to occur.[6]
Signaling Pathway Visualization
Caption: Prodrug activation pathway of this compound.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uspnf.com [uspnf.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. FAMCYCLOVIR | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Famciclovir Plaque Assays
Welcome to the Technical Support Center for famciclovir plaque assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a plaque assay?
This compound is an antiviral drug that belongs to the class of nucleoside analogs. It is a prodrug, meaning it is administered in an inactive form and must be converted within the body to its active form, penciclovir.[1] In a laboratory setting, for in vitro assays like the plaque assay, researchers often use penciclovir directly.
The mechanism of action involves a selective process within virus-infected cells. The viral enzyme thymidine kinase (TK) phosphorylates penciclovir into penciclovir monophosphate. Host cell kinases then further convert it to penciclovir triphosphate. This active form, penciclovir triphosphate, competitively inhibits the viral DNA polymerase, an enzyme essential for viral replication. By interfering with DNA synthesis, it halts the production of new virus particles, thereby reducing the number and size of plaques in a plaque assay.[1][2][3]
Q2: Why am I seeing inconsistent IC50 values for this compound/penciclovir in my plaque reduction assays?
Variability in the 50% inhibitory concentration (IC50) values is a common challenge in antiviral susceptibility testing. Several factors can contribute to this inconsistency:
-
Cell Line Choice: Different cell lines can yield different IC50 values due to variations in cellular kinases that are necessary to convert penciclovir monophosphate to its active triphosphate form.[4][5]
-
Virus Strain: The specific strain of the virus being tested can exhibit varying levels of susceptibility to the antiviral agent.[4]
-
Assay Method: Minor differences in experimental procedures, such as the type of overlay medium used or the method of endpoint determination (e.g., plaque reduction vs. yield reduction), can lead to different results.[4]
-
Experimental Conditions: Factors like cell density, incubation time, and the multiplicity of infection (MOI) can all influence the outcome of the assay.[4]
-
Technical Variability: Inconsistencies in pipetting, serial dilutions, and plate handling can introduce significant error.[6]
Q3: My plaques are fuzzy and indistinct. What could be the cause?
Fuzzy or poorly defined plaques can make accurate counting difficult. Common causes include:
-
Incorrect Agar/Overlay Concentration: If the semi-solid overlay is too soft, the virus can diffuse too far, leading to merged or indistinct plaques. If it's too hard, plaque development may be inhibited.
-
Cell Monolayer Health: An unhealthy or non-confluent cell monolayer can lead to irregular plaque formation. Ensure cells are healthy and form a complete monolayer before infection.
-
Incubation Time: Over-incubation can cause plaques to enlarge and merge, making them difficult to distinguish.
Q4: I am not seeing any plaques, even in my control wells. What should I check?
The complete absence of plaques usually points to a fundamental issue with the virus or the cells:
-
Virus Inactivity: The virus stock may have lost its infectivity due to improper storage or multiple freeze-thaw cycles.
-
Incorrect Virus Titer: The virus dilution used may be too high, resulting in no infectious particles being added to the wells.
-
Cell Line Susceptibility: Ensure that the cell line you are using is susceptible to infection by the virus you are studying.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound/penciclovir plaque assays.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent pipetting technique. | Use calibrated pipettes and ensure consistent, careful pipetting for all steps, especially for serial dilutions and virus inoculation. |
| Uneven distribution of virus inoculum. | Gently rock the plates after adding the virus to ensure it spreads evenly across the cell monolayer. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. | |
| No Plaques or Very Few Plaques | Inactive virus stock. | Titer your virus stock to confirm its infectivity. Use a fresh, low-passage virus stock if necessary. |
| Incorrect virus dilution. | Perform a wider range of serial dilutions to ensure you have a countable number of plaques. | |
| Cell monolayer is not confluent or healthy. | Ensure cells are seeded at the correct density to form a confluent monolayer at the time of infection. Check for signs of contamination. | |
| Too Many Plaques to Count | Virus concentration is too high. | Use higher dilutions of your virus stock to achieve a countable number of plaques (typically 30-100 per well for a 6-well plate). |
| Inconsistent Plaque Size | Mixed virus population. | Consider plaque purifying your virus stock to obtain a clonal population. |
| Inconsistent overlay solidification. | Ensure the overlay medium is at the correct temperature and solidifies evenly. Avoid moving plates before the overlay has fully set. |
Data Presentation
The following tables provide examples of the variability in penciclovir IC50 values observed in different cell lines and against different Herpes Simplex Virus (HSV) strains.
Table 1: In Vitro Susceptibility of Acyclovir-Resistant HSV Isolates to Penciclovir and Acyclovir [2]
| HSV Isolate | Resistance Phenotype | Acyclovir IC50 (µg/mL) | Penciclovir IC50 (µg/mL) |
| US Survey Isolate 1 | Resistant | 2.4 | 0.34 |
| US Survey Isolate 2 | Resistant | 3.2 | 0.38 |
| HSV-2 2P10 | Resistant (TK deficient & DNA Pol mutant) | >100 | 61 |
| UK Survey Isolate | Resistant (Cross-resistant) | >2 | >2 |
Note: IC50 values can vary depending on the cell line and specific assay conditions used.
Table 2: Mean IC50s of Penciclovir and Acyclovir against HSV Strains in Various Cell Lines [5]
| Cell Line | Virus Strain | Penciclovir IC50 (µg/ml) | Acyclovir IC50 (µg/ml) |
| Vero | HSV-1 SC16 | 0.41 ± 0.01 | 0.21 ± 0.08 |
| HSV-2 333 | 0.67 ± 0.28 | 0.38 ± 0.13 | |
| A549 | HSV-1 SC16 | 0.23 ± 0.12 | 0.25 ± 0.27 |
| HSV-2 333 | 0.21 ± 0.08 | 0.25 ± 0.27 | |
| MRC-5 | HSV-1 SC16 | 0.08 ± 0.00 | 0.08 ± 0.00 |
| HSV-2 333 | 0.21 ± 0.08 | 0.21 ± 0.08 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Detailed Protocol for Penciclovir Plaque Reduction Assay
This protocol outlines the steps for determining the in vitro antiviral activity of penciclovir against Herpes Simplex Virus (HSV) using a plaque reduction assay.
Materials:
-
Susceptible host cells (e.g., Vero, MRC-5)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Penciclovir stock solution
-
HSV stock of known titer
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose or 0.5% agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Sterile multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Drug Dilutions:
-
On the day of the assay, prepare serial dilutions of penciclovir in cell culture medium to achieve the desired final concentrations.
-
-
Virus Inoculation:
-
Aspirate the culture medium from the confluent cell monolayers.
-
Infect the cells with a dilution of HSV calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Drug Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of penciclovir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
-
Fixation and Staining:
-
Carefully remove the overlay medium.
-
Fix the cell monolayers with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cells with 0.1% crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and IC50 Calculation:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
The IC50 is the concentration of penciclovir that reduces the number of plaques by 50% compared to the virus control. This can be determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
-
Visualizations
Mechanism of Action of Penciclovir
Caption: Mechanism of action of this compound/penciclovir in a virus-infected cell.
Experimental Workflow for Plaque Reduction Assay
Caption: General workflow for a plaque reduction assay.
Troubleshooting Logic for Inconsistent Plaque Assay Results
Caption: A logical workflow for troubleshooting inconsistent plaque assay results.
References
- 1. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. benchchem.com [benchchem.com]
- 5. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Famciclovir in Solution: A Technical Support Hub for Researchers
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of famciclovir in solution is paramount for accurate and reproducible experimental outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8°C) and protected from light. This compound is susceptible to hydrolysis, especially at neutral to alkaline pH. One source suggests that storing aqueous solutions for more than one day is not recommended.[1] For longer-term storage, consider preparing solutions fresh or conducting stability studies specific to your experimental conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound's stability in aqueous solution is significantly influenced by pH. It is more stable in acidic conditions and degrades more rapidly as the pH increases towards neutral and alkaline. Base-catalyzed hydrolysis is a primary degradation pathway. Indicative half-life data suggests a significant decrease in stability with increasing pH, with a half-life of 2 years at pH 7 and 61 days at pH 8.[2]
Q3: What are the primary degradation pathways for this compound in solution?
A3: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the diacetate ester groups to form the monoacetate intermediate and ultimately the active drug, penciclovir. Further degradation of the purine ring can occur under more strenuous conditions. Oxidative and photolytic degradation can also occur, leading to a variety of degradation products.
Q4: My this compound solution appears cloudy. What could be the cause?
A4: Cloudiness in a this compound solution can indicate several issues. This compound has limited aqueous solubility, and precipitation may occur if the concentration exceeds its solubility limit at a given temperature and pH. Degradation of this compound can also sometimes lead to the formation of less soluble degradation products. It is recommended to visually inspect solutions for any particulate matter before use.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Validate the concentration of the stock solution using a stability-indicating HPLC method before use. Store stock solutions in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Utilize a validated stability-indicating HPLC method capable of resolving this compound from its potential degradation products.[3][4][5] Compare the chromatogram to a freshly prepared standard to identify potential degradation peaks. Perform forced degradation studies to generate and identify potential degradation products. |
| Loss of this compound potency over time | Hydrolysis or other degradation pathways. | Quantify the this compound concentration at different time points using a validated analytical method. Based on the rate of degradation, establish an appropriate beyond-use date for your solutions under your specific storage conditions. Consider using a more acidic buffer if compatible with your experimental design to improve stability. |
| Precipitation in the solution | Exceeding solubility limit or formation of insoluble degradants. | Ensure the concentration of this compound is within its solubility limit at the intended storage and use temperatures. Consider using a co-solvent if appropriate for your application, but validate its compatibility and impact on stability. If precipitation is suspected to be due to degradation, the solution should be discarded. |
Quantitative Stability Data
The stability of this compound in aqueous solution is highly dependent on pH and temperature. The following tables summarize available quantitative data from forced degradation studies.
Table 1: Stability of this compound under Hydrolytic Conditions
| Condition | Incubation Time | Temperature | % Degradation | Reference |
| 1M HCl | 2 hours | Room Temperature | Significant | [3] |
| 1N HCl | Not specified | Not specified | 12.4% | [4] |
| Water (Neutral) | Not specified | Not specified | 1.5% | [4] |
| 0.1M NaOH | 2 hours | Room Temperature | Significant | [3] |
| 1N NaOH | Not specified | Not specified | 13.5% | [4] |
Table 2: Stability of this compound under Other Stress Conditions
| Condition | Incubation Time | Temperature | % Degradation | Reference |
| 30% H₂O₂ (Oxidative) | Not specified | Not specified | 15% | [4] |
| Sunlight (Photolytic) | 12 hours | Not specified | 2.6% | [4] |
| Dry Heat | 6 hours | 105°C | 3.3% | [4] |
| Sodium Bisulfate (Reductive) | Not specified | Not specified | 2.8% | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a reported stability-indicating method.[3]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 0.01 M KH₂PO₄ buffer (pH 3.0, adjusted with orthophosphoric acid) in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and filter it through a 0.45 µm membrane filter and degas.
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Prepare the sample solutions by diluting them to the appropriate concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas with those of the standard.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies.
-
Acid Hydrolysis: Dissolve this compound in 1N HCl and keep at room temperature. Withdraw samples at appropriate time intervals, neutralize with 1N NaOH, and dilute with the mobile phase before HPLC analysis.[4]
-
Alkaline Hydrolysis: Dissolve this compound in 1N NaOH and keep at room temperature. Withdraw samples at appropriate time intervals, neutralize with 1N HCl, and dilute with the mobile phase before HPLC analysis.[4]
-
Oxidative Degradation: Dissolve this compound in a solution of 30% hydrogen peroxide and keep at room temperature. Withdraw samples at appropriate time intervals and dilute with the mobile phase before HPLC analysis.[4]
-
Photolytic Degradation: Expose a solution of this compound to sunlight or a photostability chamber for a defined period.[4] Protect a control sample from light. Analyze both samples by HPLC.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.[4] Dissolve the stressed sample and an unstressed control in a suitable solvent and analyze by HPLC.
Visualizations
This compound In Vivo Activation Pathway
This compound is a prodrug that is converted to the active antiviral agent, penciclovir, in the body.
Caption: In vivo conversion of this compound to penciclovir.
General Experimental Workflow for this compound Stability Testing
This workflow outlines the key steps in assessing the stability of this compound in solution.
Caption: Workflow for this compound forced degradation studies.
References
Technical Support Center: Overcoming Famciclovir Toxicity in Uninfected Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected cytotoxicity with famciclovir in uninfected cell lines. While this compound is a prodrug that requires viral thymidine kinase for its activation to the cytotoxic form, penciclovir-triphosphate, and is generally considered to have low toxicity in uninfected cells, this guide addresses scenarios where off-target effects or experimental artifacts may lead to reduced cell viability.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low toxicity in uninfected cells?
A1: this compound is a prodrug of penciclovir. Its conversion into the active antiviral agent, penciclovir, and subsequent phosphorylation to the active triphosphate form is initiated by viral thymidine kinase (TK).[1] Uninfected cells lack this viral enzyme, so the activation of this compound is minimal, leading to high selectivity for virally infected cells.[1]
Q2: I am observing cytotoxicity in my uninfected cell line treated with this compound. What are the possible causes?
A2: Unexpected cytotoxicity could be due to several factors:
-
High Concentrations: At very high concentrations, this compound or its metabolites may exert off-target effects.
-
Compound Purity: The this compound stock may contain impurities that are toxic to cells.
-
Cell Line Sensitivity: Certain cell lines may be inherently more sensitive to nucleoside analogs.
-
Experimental Artifacts: Issues with cell culture conditions, reagent contamination, or the cytotoxicity assay itself can lead to misleading results.
Q3: What is the reported cytotoxicity of this compound and its metabolites in uninfected cells?
A3: Studies have shown that this compound and its intermediate metabolite, BRL 42359, exhibit no signs of in vitro cytotoxicity at concentrations up to 100 μM and 1.06 mM, respectively, in Crandell Rees Feline Kidney (CRFK) cells.[3] In these studies, over 88% of uninfected cells remained viable after 72 hours of exposure.[3]
Troubleshooting Guide
If you are observing unexpected cytotoxicity with this compound, follow this troubleshooting workflow to identify and resolve the issue.
Step 1: Verify Experimental Conditions
Many instances of apparent cytotoxicity are due to experimental artifacts. Before investigating this compound-specific effects, rule out these common issues.
| Potential Issue | Troubleshooting Action |
| Mycoplasma Contamination | Test cell cultures for mycoplasma. Contamination can alter cellular responses to drugs. |
| Suboptimal Cell Health | Ensure cells are in the logarithmic growth phase and at a consistent, low passage number. |
| Incorrect Seeding Density | Optimize cell seeding density. Over-confluency or sparse cultures can lead to cell death. |
| Reagent Variability | Use a single, quality-controlled lot of media and serum. Test new batches before critical experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic. Include a solvent-only control. |
Step 2: Assess Compound Integrity and Concentration
The issue may lie with the this compound stock solution.
| Potential Issue | Troubleshooting Action |
| Incorrect Concentration | Verify calculations for the stock solution and dilutions. Prepare a fresh stock solution. |
| Compound Purity | If possible, verify the purity of the this compound stock using methods like HPLC. Consider sourcing the compound from a different, reputable supplier. |
| Compound Degradation | Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Step 3: Investigate Potential Off-Target Effects
If experimental artifacts and compound integrity have been ruled out, the observed cytotoxicity may be due to off-target effects of this compound, especially at high concentrations. The following experiments can help elucidate the mechanism of cell death.
-
Cell Viability Assays: Use multiple assays that measure different cellular parameters to confirm cytotoxicity.
-
Apoptosis Assays: Determine if cell death is occurring through apoptosis.
-
Mitochondrial Health Assays: Investigate if this compound is affecting mitochondrial function, a known off-target effect of some nucleoside analogs.
Experimental Protocols
Protocol 1: Comparative Cell Viability Assessment
Objective: To confirm cytotoxicity using two different methods that measure distinct cellular parameters: mitochondrial activity (MTT assay) and lysosomal integrity (Neutral Red Uptake assay).
A. MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
B. Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add medium containing Neutral Red (50 µg/mL). Incubate for 3 hours.
-
Washing and Destaining: Wash the cells with PBS and add a destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
Objective: To determine if the observed cytotoxicity is due to the activation of executioner caspases, a hallmark of apoptosis.
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Compare the luminescence of treated cells to untreated controls. An increase in luminescence indicates caspase-3/7 activation.
Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential
Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early indicator of apoptosis.
-
Cell Seeding and Treatment: Plate cells in a black-walled, clear-bottom 96-well plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer.
-
Fluorescence Reading: Measure fluorescence at two wavelengths:
-
J-aggregates (healthy mitochondria): Excitation ~535 nm, Emission ~590 nm (red).
-
JC-1 monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm (green).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizing Workflows and Pathways
References
Technical Support Center: Optimizing Famciclovir Dosage for Non-Human Primate Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of famciclovir dosage in non-human primate (NHP) studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary active metabolite of this compound, and why is its concentration the focus of pharmacokinetic studies?
A1: this compound is a prodrug that is rapidly converted to its active antiviral compound, penciclovir, after oral administration.[1][2] Essentially no this compound is recovered from plasma or urine.[1] Therefore, pharmacokinetic studies focus on measuring plasma concentrations of penciclovir to determine the bioavailability and therapeutic efficacy of the administered this compound dose.
Q2: How does the metabolism of this compound in non-human primates compare to other species?
A2: The metabolic conversion of this compound to penciclovir involves a two-step process, with the final oxidation step being catalyzed by the enzyme aldehyde oxidase.[3] Studies have shown that monkeys have markedly higher aldehyde oxidase activity in their liver cytosol compared to species like cats.[3] This suggests that the conversion of the intermediate metabolite (BRL42359) to the active penciclovir is likely more efficient in NHPs and may be more comparable to the rapid conversion seen in humans.[3]
Q3: What are the known potential side effects of this compound that should be monitored in NHP studies?
A3: While specific adverse event profiles in NHPs are not extensively documented in the provided results, common side effects reported in other species and humans include decreased appetite, vomiting, and diarrhea.[4][5] More severe, though rare, adverse effects can include hepatotoxicity and kidney problems.[6] Researchers should monitor for any changes in appetite, gastrointestinal disturbances, or other behavioral changes in the animals.
Q4: Are there established human-equivalent doses of other antiviral drugs for macaques that can serve as a reference?
A4: Yes, for example, human-equivalent doses for the antiretroviral drugs emtricitabine (FTC) and tenofovir alafenamide (TAF) in macaques have been established as 20 mg/kg and 1.5 mg/kg, respectively.[7] While these are different drugs, this indicates the feasibility of establishing such equivalent doses for this compound in NHP models.
Troubleshooting Guides
Issue 1: Difficulty with Oral Administration of this compound
-
Problem: Non-human primates, such as rhesus macaques, may resist oral medication due to the bitter taste of many drugs.[7] This can lead to inconsistent dosing and unreliable pharmacokinetic data.
-
Solution:
-
Masking the Taste: Mix the powdered form of the drug with a bitterness masking powder and a palatable vehicle like fruit juice (e.g., peach, mango, grape) or a nutritional supplement like Ensure.[7]
-
Positive Reinforcement Training (PRT): Train the animals to voluntarily accept the medication. This can involve training them to sit in a specific location and rewarding them with a preferred treat (e.g., juice) immediately after they consume the drug mixture.[7]
-
Observation: It is crucial to observe the animals to ensure the full dose has been consumed.
-
Issue 2: High Variability in Penciclovir Plasma Concentrations
-
Problem: Researchers observe significant inter-animal variability in the plasma concentrations of penciclovir, even when the same dose of this compound is administered.
-
Potential Causes and Solutions:
-
Incomplete Dosing: As mentioned above, ensure the animals are consuming the entire dose. Direct observation is key.
-
Food Effects: In humans, taking this compound with food can delay the time to maximum plasma concentration (Tmax) of penciclovir, although the overall bioavailability (AUC) is not significantly affected.[1] To minimize variability, it is recommended to standardize the administration protocol with respect to feeding times.
-
Metabolic Differences: While monkeys generally have high aldehyde oxidase activity, individual variations may still exist. It is important to include a sufficient number of animals in the study to account for this biological variability.
-
Issue 3: Lower than Expected Penciclovir Exposure
-
Problem: The measured plasma concentrations of penciclovir are consistently lower than anticipated based on data from other species.
-
Potential Causes and Solutions:
-
Dosage Calculation: Re-evaluate the allometric scaling calculations if they were used to estimate the initial dose. The direct translation of doses between species is not always linear.
-
Bioavailability in NHPs: The oral bioavailability of penciclovir from this compound may differ in NHPs compared to humans (where it is approximately 60%).[1] A pilot dose-escalation study may be necessary to determine the optimal dose to achieve the desired therapeutic concentrations.
-
Renal Function: Penciclovir is primarily eliminated by the kidneys.[1] Ensure that the animals have normal renal function, as any impairment can affect drug clearance and plasma concentrations.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Penciclovir After Oral Administration of this compound in Humans
| Parameter | Value | Species | Reference |
| Bioavailability | ~60% | Human | [1] |
| Tmax (fasting) | < 1 hour | Human | [1] |
| Elimination Half-life (t½) | 2 - 2.5 hours | Human | [1] |
| Volume of Distribution | > 1 L/kg | Human | [1] |
| Renal Clearance | 25 - 30 L/h | Human | [1] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Rhesus Macaques (Hypothetical Model)
This protocol is a hypothetical model based on general pharmacokinetic study designs and information from studies on other oral antiviral prodrugs in non-human primates.
-
Animal Model: Adult, healthy rhesus macaques (Macaca mulatta) of either sex, socially housed.
-
Acclimation: Animals should be acclimated to the housing conditions and any necessary restraint procedures (e.g., for blood collection) prior to the study.
-
Dose Preparation:
-
Calculate the required dose of this compound based on the individual animal's body weight.
-
If using tablets, they should be crushed into a fine powder.
-
Mix the powdered this compound with a palatable vehicle (e.g., fruit puree or juice) to a final volume that can be easily consumed by the animal.
-
-
Drug Administration:
-
Fast the animals overnight prior to dosing.
-
Administer the prepared this compound mixture orally.
-
Provide a small amount of a preferred liquid (e.g., juice) immediately after administration to ensure the entire dose is swallowed.
-
Observe the animal closely to confirm complete consumption.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 1-2 mL) from a suitable vessel (e.g., femoral or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
A typical sampling schedule would be: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of penciclovir in the plasma samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters for penciclovir, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½).
-
Visualizations
Caption: Metabolic pathway of this compound to its active form, penciclovir.
Caption: Experimental workflow for a this compound pharmacokinetic study in NHPs.
References
- 1. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. This compound | VCA Animal Hospitals [vcahospitals.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound (Famvir) Side Effects and How to Manage Them - GoodRx [goodrx.com]
- 7. Training rhesus macaques to take daily oral antiretroviral therapy for preclinical evaluation of HIV prevention and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
Famciclovir Delivery in Animal Feed: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing famciclovir in animal feed for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for calculating the dose of this compound to be added to animal feed?
A1: To calculate the amount of this compound needed in a batch of feed, you must know the target daily dose for the animal (in mg/kg of body weight), the average body weight of the animals, and their average daily food intake.
Formula for Calculating this compound Concentration in Feed:
It is crucial to have accurate data on feed intake to avoid under- or over-dosing.
Q2: Can this compound be mixed directly into standard animal chow?
A2: Yes, this compound can be mixed into powdered or ground animal chow. To ensure a homogenous mixture, especially with a small amount of the drug, the geometric dilution method is recommended. This involves incrementally mixing the drug with an equal amount of the feed, and then continuing to add equal parts of the feed to the mixture until the entire batch is blended.
Q3: What are the potential side effects of this compound in animals that might affect feed consumption?
A3: The most common side effects observed, particularly in cats, are gastrointestinal and include decreased appetite, vomiting, and diarrhea. If you observe a decrease in feed intake, it could be related to these side effects. Providing the medicated feed can sometimes help mitigate these issues.
Q4: How should medicated feed containing this compound be stored?
A4: Medicated feed should be stored in a cool, dry place, protected from light. This compound as a solid is stable at room temperature (15-30°C) and is non-hygroscopic below 80% relative humidity. However, the stability within the feed matrix can vary, so it is advisable to prepare smaller batches more frequently and conduct stability studies under your specific storage conditions if the medicated feed is to be stored for an extended period.
Q5: What should I do if the animals are not eating the medicated feed?
A5: Feed refusal may be due to the taste of this compound. You can try incorporating flavoring agents into the feed to improve palatability. There are various natural and artificial flavors designed for animal feed. It is also important to ensure the feed is fresh and has not spoiled.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
This could be due to several factors related to the this compound delivery in the feed.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Storage (Pure Substance) | 15-30°C | Protect from moisture and light. |
| This compound in Feed (General Guideline) | Store in a cool, dry place | Stability in feed matrix can vary. |
| Homogeneity Acceptance Criteria (CV%) | < 10% | Coefficient of Variation of this compound concentration across feed samples. |
| Analytical Method Accuracy | 90-110% recovery | Spiked sample recovery for method validation. |
| Analytical Method Precision (RSD%) | < 5% | Relative Standard Deviation for replicate analyses. |
Experimental Protocols
Protocol 1: Preparation of Medicated Feed using Geometric Dilution
Objective: To prepare a homogenous mixture of this compound in animal feed.
Materials:
-
This compound powder
-
Ground animal chow
-
Mortar and pestle or a suitable blender
-
Weighing balance
-
Spatula
Methodology:
-
Accurately weigh the required amount of this compound and an equal amount of ground chow.
-
Add both to the mortar.
-
Triturate the powders until they are thoroughly mixed.
-
Add an amount of ground chow that is equal to the amount of the mixture in the mortar.
-
Repeat the trituration process until a uniform mixture is achieved.
-
Continue this process of adding an equal amount of chow to the existing mixture and triturating until all the ground chow has been incorporated.
-
For larger batches, a blender can be used, ensuring to stop and scrape the sides periodically to ensure all powder is incorporated.
Protocol 2: Verification of this compound Concentration and Homogeneity in Medicated Feed
Objective: To confirm the concentration and uniform distribution of this compound in the prepared medicated feed.
Materials:
-
Medicated feed samples (collect at least 10 samples from different locations in the batch)
-
Analytical balance
-
Extraction solvent (e.g., methanol, acetonitrile)
-
Vortex mixer and centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
This compound reference standard
Methodology:
-
Sample Extraction:
-
Accurately weigh a portion of each feed sample.
-
Add a measured volume of the extraction solvent.
-
Vortex thoroughly to ensure complete extraction of the drug.
-
Centrifuge to pellet the solid feed particles.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Prepare a standard curve using the this compound reference standard.
-
Inject the extracted samples and standards onto the HPLC system.
-
Quantify the this compound concentration in each sample based on the standard curve.
-
-
Data Analysis:
-
Calculate the mean concentration and the coefficient of variation (CV%) for the feed samples. A CV of less than 10% is generally considered acceptable for homogeneity.
-
Signaling Pathway and Logical Relationships
This compound Activation and Mechanism of Action
Caption: this compound's metabolic activation pathway.
Technical Support Center: In Vitro Penciclovir Conversion
Welcome to the technical support center for researchers, scientists, and drug development professionals working with penciclovir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments related to penciclovir conversion.
Frequently Asked Questions (FAQs)
Q1: What is the active form of penciclovir and how is it formed in vitro?
A1: Penciclovir itself is a prodrug. Its active form is penciclovir triphosphate.[1][2][3] In vitro, in a cell-based assay using virus-infected cells, penciclovir is converted to penciclovir monophosphate by a viral-specific enzyme, thymidine kinase (TK).[1][4][5][6] This initial phosphorylation is the rate-limiting step.[2][4] Subsequently, host cell kinases, such as guanylate monophosphate kinase (GMPK), further phosphorylate it to the diphosphate and then the active triphosphate form.[4]
Q2: Why is the conversion of penciclovir to its active form highly selective for virus-infected cells?
A2: The selectivity of penciclovir's activation is primarily due to the first phosphorylation step.[2][3] The viral thymidine kinase in infected cells is significantly more efficient at phosphorylating penciclovir than the cellular thymidine kinases in uninfected cells.[1][2][7] This leads to a much higher concentration of the active penciclovir triphosphate in infected cells compared to uninfected cells, minimizing cytotoxicity to healthy cells.[2][7]
Q3: What is the difference in the intracellular stability of penciclovir triphosphate compared to acyclovir triphosphate?
A3: The active triphosphate form of penciclovir has a much longer intracellular half-life compared to the active form of acyclovir.[2][8] In HSV-2-infected cells, the half-life of penciclovir-triphosphate was reported to be 20 hours, whereas for acyclovir-triphosphate it was only 1 hour.[8] This prolonged presence of the active metabolite contributes to its potent antiviral activity.[3]
Q4: How is the oral prodrug, famciclovir, converted to penciclovir?
A4: this compound is the diacetyl 6-deoxy prodrug of penciclovir, designed to enhance its oral bioavailability.[4] After administration, this compound undergoes extensive first-pass metabolism. This involves deacetylation to 6-deoxypenciclovir, followed by oxidation at the 6-position of the purine ring by the cytosolic enzyme aldehyde oxidase to form penciclovir.[4][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of penciclovir to its phosphorylated forms | 1. Inactive viral thymidine kinase (TK): The viral TK may be mutated or absent in the viral strain used. | - Confirm the TK status of your viral strain. - Use a well-characterized, TK-positive viral strain as a positive control. - If studying TK-deficient viruses, this result is expected. |
| 2. Inefficient cellular kinases: The host cell line may have low levels of the necessary cellular kinases (e.g., GMPK) for the subsequent phosphorylation steps. | - Use a different, well-characterized host cell line known to support herpes virus replication and nucleoside analog phosphorylation (e.g., Vero, MRC-5).[4] - Ensure optimal cell health and culture conditions. | |
| 3. Incorrect assay conditions: Sub-optimal concentrations of ATP or MgCl₂ in the kinase assay buffer can limit the reaction. | - Optimize the concentrations of ATP and MgCl₂ in your reaction mixture. Refer to established protocols.[4] | |
| High variability in penciclovir conversion rates between experiments | 1. Inconsistent multiplicity of infection (MOI): The amount of viral TK present is dependent on the number of infected cells, which is determined by the MOI. | - Carefully control and standardize the MOI for all experiments.[11] - Perform viral titrations regularly to ensure accurate MOI calculations. |
| 2. Variable cell density or health: Differences in cell confluency or viability can affect cellular kinase activity and overall metabolism. | - Seed cells at a consistent density and ensure monolayers are confluent and healthy at the time of infection and drug treatment.[4] | |
| 3. Inconsistent incubation times: The conversion to penciclovir triphosphate is time-dependent. | - Strictly adhere to the specified incubation times for drug treatment and enzymatic reactions. | |
| Discrepancies between in vitro results and expected in vivo efficacy | 1. Differences in metabolic pathways: The in vitro system may not fully recapitulate the metabolic environment in vivo, especially concerning the conversion of this compound by aldehyde oxidase. | - For studies involving this compound conversion, consider using human liver cytosol preparations which contain aldehyde oxidase.[4][9] |
| 2. Drug transport issues: The cellular uptake of penciclovir in the chosen cell line may not reflect the in vivo situation. | - Perform cellular uptake assays to characterize the transport of penciclovir into your specific cell line.[4] |
Data Presentation
Table 1: Inhibitory Activity of Penciclovir and its Triphosphate Form
| Parameter | Virus | Value | Reference |
| IC₅₀ (Penciclovir) | HSV-1 | 0.5 - 0.8 µg/mL | [12] |
| IC₅₀ (Penciclovir) | HSV-2 | 1.3 - 2.2 µg/mL | [12] |
| EC₅₀ (Penciclovir) | HSV-1 | 0.8 mg/L | [11] |
| EC₅₀ (Penciclovir) | HSV-1 (DNA inhibition) | 0.01 mg/L | [11] |
| Kᵢ (Penciclovir-TP) | HSV-1 DNA Polymerase | 8.5 µM | [8] |
| Kᵢ (Penciclovir-TP) | HSV-2 DNA Polymerase | 5.8 µM | [8] |
| IC₅₀ (R-enantiomer of PCV-TP) | HBV DNA Polymerase | 2.5 µM | [13] |
| IC₅₀ (S-enantiomer of PCV-TP) | HBV DNA Polymerase | 11 µM | [13] |
IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; Kᵢ: Inhibition constant. Note: Specific Kₘ and Vₘₐₓ values for the phosphorylation of penciclovir by HSV thymidine kinase and cellular kinases are not readily available in the public domain and would require empirical determination.[4]
Experimental Protocols
Protocol 1: Viral Thymidine Kinase (TK) Activity Assay
This assay measures the initial phosphorylation of penciclovir to its monophosphate form.
-
Preparation of Cell Lysates:
-
Infect susceptible cells (e.g., Vero or MRC-5) with the herpes virus of interest.
-
At an appropriate time post-infection, harvest the cells and prepare a cell lysate by sonication or detergent lysis in a suitable buffer.
-
Clarify the lysate by centrifugation.[4]
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the cell lysate, [³H]-labeled penciclovir, ATP, and MgCl₂ in a reaction buffer.
-
Incubate the mixture at 37°C for a defined period.[4]
-
-
Separation of Phosphorylated Product:
-
Spot an aliquot of the reaction mixture onto an anion-exchange filter disc (e.g., DEAE-cellulose).
-
Wash the filter discs extensively with a suitable buffer (e.g., ammonium formate) to remove unreacted [³H]-penciclovir.[4]
-
-
Quantification:
-
Dry the filter discs and measure the retained radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of penciclovir monophosphate formed.[4]
-
Protocol 2: HPLC Analysis of Penciclovir and its Metabolites
This method allows for the quantification of penciclovir and its phosphorylated forms in cell extracts.
-
Extraction of Nucleotides:
-
Plate virus-infected cells and incubate with penciclovir for the desired duration.
-
Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Extract intracellular nucleotides by adding a cold quenching agent like perchloric acid or an organic solvent such as acetonitrile.[4]
-
-
Sample Preparation:
-
Centrifuge the quenched cell suspension to pellet precipitated proteins.
-
Neutralize the supernatant if an acid extraction was used.
-
-
HPLC Analysis:
-
Quantification:
-
Use authenticated standards of penciclovir, penciclovir monophosphate, diphosphate, and triphosphate to create calibration curves for accurate quantification.
-
Visualizations
Caption: Metabolic activation pathway of penciclovir in a virus-infected cell.
Caption: Troubleshooting workflow for in vitro penciclovir conversion issues.
References
- 1. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 2. Penciclovir - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. penciclovir [drugcentral.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of aldehyde oxidase in the in vitro conversion of this compound to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of hepatitis B virus DNA polymerase by enantiomers of penciclovir triphosphate and metabolic basis for selective inhibition of HBV replication by penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Famciclovir not inhibiting viral replication in specific cell types
Welcome to the technical support center for researchers utilizing famciclovir in antiviral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the observation of this compound not inhibiting viral replication in specific cell types.
Troubleshooting Guide
Issue: this compound (Penciclovir) shows reduced or no inhibition of viral replication in my cell line.
This guide will walk you through potential causes and solutions for the lack of expected antiviral activity.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is inactive until it is converted to its active form, penciclovir, in the body.[1] Penciclovir is a guanine analogue that, once inside a virus-infected cell, is phosphorylated by viral thymidine kinase (TK) into penciclovir monophosphate.[2] Host cell kinases then further convert it into penciclovir triphosphate, the active antiviral agent.[2] Penciclovir triphosphate inhibits viral DNA polymerase, thus halting viral DNA replication.[1]
Diagram: this compound Activation and Mechanism of Action
Caption: Activation pathway of this compound to penciclovir triphosphate.
Q2: Why might this compound not be effective in my specific cell line?
There are several potential reasons for observing a lack of this compound efficacy in certain cell types:
-
Direct In Vitro Application of this compound: this compound itself is a prodrug with no antiviral activity.[3] It requires in vivo metabolism to be converted to the active compound, penciclovir.[3] In standard cell culture experiments, this compound will not be activated and thus will not inhibit viral replication. For in vitro studies, you must use the active form, penciclovir.
-
Cell Line-Dependent Variation in Antiviral Activity: The antiviral potency of penciclovir can vary significantly between different cell lines.[4] This can be due to differences in cellular metabolism, including the activity of the host cell kinases responsible for converting penciclovir monophosphate to its active triphosphate form.[5] Studies have shown that the 50% inhibitory concentrations (IC50s) of penciclovir against the same viral strain can differ by more than a log depending on the host cells used.[4]
-
Viral Resistance: The herpes simplex virus (HSV) or varicella-zoster virus (VZV) strain you are using may have developed resistance to penciclovir. The most common mechanism of resistance is a mutation in the viral thymidine kinase (TK) gene.[2] These mutations can lead to a TK-deficient virus or a TK-altered virus with reduced ability to phosphorylate penciclovir.[2]
-
Assay-Specific Factors: The type of antiviral assay used can influence the observed efficacy. For instance, the multiplicity of infection (MOI) can affect the outcome of yield reduction and antigen inhibition assays.[6]
Q3: Are there specific cell lines in which penciclovir is known to be less effective?
Yes, research has shown that the susceptibility of HSV to penciclovir can be cell-line dependent. For example, one study found that in Vero cells, wild-type HSV was significantly less susceptible to penciclovir compared to acyclovir.[4] Conversely, in WI-38 VA-13 and WISH cell lines, the virus was more susceptible to penciclovir than to acyclovir.[4] A549 cells showed good concordance between the IC50s for both drugs.[4]
Data Presentation
Table 1: Comparative Antiviral Activity (IC50 in µM) of Penciclovir and Acyclovir in Different Cell Lines against HSV-1 (SC16)
| Cell Line | Penciclovir (PCV) IC50 (µM) | Acyclovir (ACV) IC50 (µM) | Ratio (PCV IC50 / ACV IC50) |
| Vero | 3.1 | 0.9 | 3.44 |
| A549 | 1.3 | 1.3 | 1.00 |
| MRC-5 | 1.8 | 0.9 | 2.00 |
| HEL 299 | 2.2 | 1.3 | 1.69 |
| Hs68 | 1.3 | 1.8 | 0.72 |
| WI-38 VA-13 | 0.9 | 2.7 | 0.33 |
| WISH | 1.3 | 2.7 | 0.48 |
| SCC-25 | 1.3 | 1.3 | 1.00 |
Data adapted from a plaque reduction assay study. The ratio indicates the relative potency, with a ratio >1 suggesting lower potency of PCV compared to ACV in that cell line.[4]
Experimental Protocols
Plaque Reduction Assay for Determining Antiviral Efficacy
This protocol is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Materials:
-
Susceptible host cell line (e.g., Vero, MRC-5, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Virus stock of known titer (PFU/mL)
-
Penciclovir stock solution
-
Overlay medium (e.g., growth medium with 1.2% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.3% crystal violet in 20% ethanol)
Diagram: Plaque Reduction Assay Workflow
Caption: Experimental workflow for the Plaque Reduction Assay.
Procedure:
-
Cell Seeding: Seed the chosen host cells into 24-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO2.
-
Virus Infection: Once cells are confluent, aspirate the growth medium. Infect the monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Drug Treatment: Prepare serial dilutions of penciclovir in the overlay medium. After the adsorption period, remove the virus inoculum and add the penciclovir-containing overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2, or until plaques are clearly visible in the virus control wells.
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with the fixing solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Data Analysis: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. The 50% inhibitory concentration (IC50) can then be determined using regression analysis.
References
- 1. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Famciclovir Treatment Window Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the therapeutic window of famciclovir in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a prodrug that is metabolically converted to its active form, penciclovir.[1][2] Penciclovir is then phosphorylated by viral thymidine kinase in cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV).[1] Cellular kinases further convert penciclovir monophosphate to the active penciclovir triphosphate.[1] This active metabolite inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation and suppression of viral replication.[1]
Q2: Why is the timing of this compound administration critical for its efficacy?
A2: The efficacy of this compound is highly dependent on initiating treatment during the early stages of viral replication. The active metabolite, penciclovir triphosphate, acts by inhibiting viral DNA synthesis.[1] Delaying treatment allows the virus to replicate, increasing the viral load and potentially reducing the effectiveness of the antiviral agent. Clinical studies have shown that initiating this compound treatment for herpes zoster within 72 hours of rash onset provides the greatest benefit.[3]
Q3: What is the intracellular half-life of the active metabolite, penciclovir triphosphate?
A3: Penciclovir triphosphate has a prolonged intracellular half-life, which contributes to its sustained antiviral activity.[4] In VZV-infected cells, the half-life is approximately 9-10 hours, while in HSV-1 and HSV-2 infected cells, it is about 10 and 20 hours, respectively.[4]
Q4: Can this compound be used in cell culture-based assays?
A4: this compound itself has no direct antiviral activity in cell culture.[5] It requires metabolic activation, which primarily occurs in vivo. Therefore, for in vitro experiments, it is more appropriate to use the active metabolite, penciclovir.
Troubleshooting Guide for In Vitro Efficacy Studies
Issue 1: High variability in plaque reduction assay results.
-
Possible Cause 1: Inconsistent cell monolayer confluency.
-
Solution: Ensure that cell monolayers are seeded at a consistent density to achieve 90-100% confluency at the time of infection.[6] Uneven cell growth can lead to irregular plaque formation.
-
-
Possible Cause 2: Inaccurate virus titer.
-
Solution: Accurately determine the virus titer before performing the assay to ensure a consistent multiplicity of infection (MOI) is used for each experiment.[7]
-
-
Possible Cause 3: Pipetting errors during serial dilutions.
-
Solution: Use calibrated pipettes and change tips for each dilution to avoid cross-contamination and ensure accurate dilutions of the antiviral compound and virus.[1]
-
Issue 2: Apparent low efficacy of penciclovir in vitro.
-
Possible Cause 1: Delayed addition of the antiviral agent.
-
Solution: In vitro studies have shown that delaying the addition of penciclovir after viral adsorption can still enhance antiviral activity, but the optimal window is within the first few hours.[8] For time-course experiments, add penciclovir at precise time points post-infection (e.g., 0, 2, 4, 8 hours) to determine the impact of delayed treatment.
-
-
Possible Cause 2: Suboptimal drug concentration.
-
Solution: Perform a dose-response analysis to determine the 50% inhibitory concentration (IC50) of penciclovir for the specific virus strain and cell line being used.[7]
-
Issue 3: Cytotoxicity observed in cell culture.
-
Possible Cause 1: High concentration of the antiviral compound.
-
Solution: Determine the 50% cytotoxic concentration (CC50) of penciclovir on the specific cell line used in your experiments. Ensure that the concentrations used in the antiviral assays are well below the CC50.[8]
-
-
Possible Cause 2: Contamination of reagents.
-
Solution: Use sterile techniques and ensure all media and reagents are free from bacterial or fungal contamination.
-
Quantitative Data Summary
Table 1: Intracellular Half-life of Penciclovir Triphosphate
| Virus | Cell Type | Intracellular Half-life (hours) | Reference |
| Varicella-Zoster Virus (VZV) | Infected Cells | ~9-10 | [4] |
| Herpes Simplex Virus Type 1 (HSV-1) | Infected Cells | ~10 | [4] |
| Herpes Simplex Virus Type 2 (HSV-2) | Infected Cells | ~20 | [4] |
Table 2: Effect of Delayed Penciclovir Treatment on Feline Herpesvirus-1 (FHV-1) Plaque Formation In Vitro
| Treatment Time Relative to Viral Adsorption | Antiviral Activity | Reference |
| 1 hour before | Significantly enhanced | [8] |
| 24 hours before | Not significantly enhanced | [8] |
| 1, 2, or 4 hours after | Significantly enhanced | [8] |
Table 3: Clinical Efficacy of this compound in Herpes Zoster Treatment
| Treatment Initiation Window | Outcome | Reference |
| Within 72 hours of rash onset | Greatest benefit observed | [3] |
Experimental Protocols
Plaque Reduction Assay for Determining Penciclovir Efficacy
This protocol is adapted from standard virological methods and is intended for assessing the in vitro efficacy of penciclovir against HSV or VZV.[9][10]
Materials:
-
Susceptible host cells (e.g., Vero, MRC-5, or A549 cells)[4]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer (PFU/mL)
-
Penciclovir stock solution
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1.2% methylcellulose in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells into 6-well or 12-well plates to form a confluent monolayer overnight.
-
Drug Dilution: Prepare serial dilutions of penciclovir in serum-free culture medium.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
Infection:
-
For simultaneous treatment, pre-incubate the virus dilution with the penciclovir dilutions for 1 hour at 37°C before adding to the cells.
-
For post-infection treatment (to model delayed treatment), infect the cell monolayers with the virus dilution for 1 hour at 37°C. After the incubation, remove the virus inoculum and add the penciclovir dilutions at specified time points (e.g., 0, 2, 4, 8 hours post-infection).
-
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cell monolayers with the overlay medium containing the respective concentrations of penciclovir.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
Staining:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug).
-
Data Analysis: Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration.
Visualizations
Caption: this compound's metabolic activation and mechanism of action.
Caption: Experimental workflow for a plaque reduction assay.
Caption: Relationship between treatment timing and antiviral efficacy.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Viral Plaque Assay Kit [cellbiolabs.com]
- 3. VIRAL PLAQUE ASSAY – Laboratory Exercises in Microbiology [open.maricopa.edu]
- 4. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reporter Cell Lines for the Detection of Herpes Simplex Viruses | Springer Nature Experiments [experiments.springernature.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioagilytix.com [bioagilytix.com]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Unexpected Side Effects of Famciclovir in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects observed with famciclovir administration in animal models. The information is intended to assist researchers in designing, conducting, and interpreting their own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary unexpected side effects of this compound observed in animal models?
A1: Preclinical safety studies of this compound have revealed several unexpected side effects in animal models, with the most significant findings being testicular toxicity in males, mammary adenocarcinoma in female rats, and evidence of genotoxicity.
Q2: We are observing testicular changes in our male rat study with this compound. What is the known profile of this effect?
A2: Testicular toxicity is a known adverse effect of this compound and its active metabolite, penciclovir, in multiple species. This toxicity is dose- and duration-dependent. Observed changes include atrophy of the seminiferous tubules, reduced sperm count, and an increased incidence of sperm with abnormal morphology or reduced motility[1]. In rats, decreased fertility has been observed after 10 weeks of dosing at 500 mg/kg/day. The no-observable-effect level (NOEL) for testicular toxicity in rats after 26 weeks was 50 mg/kg/day[1].
Q3: Our long-term this compound study in female rats shows an increased incidence of mammary tumors. Is this a known carcinogenicity risk?
A3: Yes, an increased incidence of mammary adenocarcinoma has been reported in female rats following long-term (2-year) dietary administration of this compound at the maximum tolerated dose of 600 mg/kg/day. No similar effect was observed at a dose of 200 mg/kg/day.
Q4: We have detected a potential genotoxic signal in our in vitro assays with a this compound analog. Is there evidence of in vivo genotoxicity for this compound?
A4: The active metabolite of this compound, penciclovir, has been shown to cause chromosomal damage in some in vitro and in vivo assays. Specifically, penciclovir caused an increased incidence of micronuclei in mouse bone marrow in vivo when administered intravenously at high, toxic doses (500 mg/kg), but not when given orally[1]. It is considered weakly clastogenic and induces sister chromatid exchanges only at cytotoxic concentrations.
Troubleshooting Guides
Issue 1: Testicular Atrophy and Abnormal Sperm Parameters Observed in Male Rodents
Possible Cause: this compound-induced testicular toxicity. The exact mechanism is not fully elucidated but may involve disruption of spermatogenesis and Sertoli or Leydig cell function.
Troubleshooting Steps:
-
Confirm Dosing and Duration: Cross-verify the administered dose and duration of treatment with the established toxicological profile of this compound. Testicular effects are typically seen at higher doses and with chronic administration.
-
Histopathological Examination: Conduct a thorough histopathological evaluation of the testes and epididymides. Look for specific changes such as seminiferous tubule atrophy, germ cell depletion, and changes in Leydig and Sertoli cell morphology.
-
Sperm Analysis: Perform a comprehensive analysis of sperm parameters, including count, motility, and morphology, from the cauda epididymis.
-
Hormonal Assays: Measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to assess for potential disruption of the hypothalamic-pituitary-gonadal (HPG) axis.
Issue 2: Increased Incidence of Mammary Tumors in a Chronic Rat Study
Possible Cause: Potential hormonal or other proliferative effects of this compound or its metabolites at high doses.
Troubleshooting Steps:
-
Dose-Response Assessment: Analyze the incidence of mammary tumors across all dose groups to establish a clear dose-response relationship.
-
Histopathological Confirmation: Ensure all mammary masses are histopathologically confirmed as adenocarcinoma.
-
Estrogen Receptor (ER) Status: Determine the estrogen receptor status of the tumors to investigate a potential link to hormonal pathways.
-
Metabolite Profiling: Consider analyzing the plasma concentrations of this compound and its metabolites to assess if a particular metabolite is associated with the tumorigenesis.
Issue 3: Positive Signal in an In Vivo Genotoxicity Assay (e.g., Micronucleus Test)
Possible Cause: Clastogenic or aneugenic effects of penciclovir at high systemic exposures.
Troubleshooting Steps:
-
Route of Administration: Note that intravenous administration of penciclovir has been shown to induce micronuclei at toxic doses, while oral administration of this compound has not. The route and resulting systemic exposure are critical factors.
-
Dose Level and Toxicity: Assess for signs of systemic toxicity at the doses where genotoxicity is observed. Genotoxic effects of penciclovir have been noted to occur at or near cytotoxic concentrations.
-
Mechanism of Action: If a positive result is confirmed, consider further studies to differentiate between a clastogenic (chromosome breaking) and aneugenic (chromosome loss) mechanism.
Quantitative Data Summary
Table 1: Testicular Toxicity of this compound in Animal Models
| Animal Model | Dose | Duration | Observed Effects | Reference |
| Rat | 500 mg/kg/day | 10 weeks | Decreased fertility | [1] |
| Rat | 50 mg/kg/day | 26 weeks | No observable effect on sperm and testes | [1] |
| Mouse | 600 mg/kg/day | 104 weeks | Testicular toxicity | [1] |
| Dog | 150 mg/kg/day | 26 weeks | Testicular toxicity | [1] |
Table 2: Carcinogenicity of this compound in Female Rats (2-Year Study)
| Dose | Incidence of Mammary Adenocarcinoma | Reference |
| 200 mg/kg/day | No significant increase | |
| 600 mg/kg/day | Increased incidence |
Table 3: Genotoxicity of Penciclovir in Mouse Bone Marrow Micronucleus Assay
| Route of Administration | Dose | Observation | Reference |
| Intravenous | 500 mg/kg | Increased incidence of micronuclei (at toxic doses) | [1] |
| Oral | Not specified | No significant increase | [1] |
Detailed Experimental Protocols
Key Experiment 1: Assessment of Testicular Toxicity in Rats
-
Animal Model: Sexually mature male Sprague-Dawley rats.
-
Dosing: this compound administered orally via gavage daily for 10 to 26 weeks. At least three dose levels and a vehicle control group should be included.
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity.
-
Body Weight: Recorded weekly.
-
Fertility Assessment (if applicable): Co-habitation with untreated females to assess mating performance and fertility rates.
-
Terminal Procedures:
-
Necropsy: Gross examination of all organs, with special attention to the reproductive tract.
-
Organ Weights: Testes and epididymides are weighed.
-
Sperm Analysis: Sperm from the cauda epididymis is collected to evaluate sperm count, motility (e.g., using computer-assisted sperm analysis), and morphology (e.g., using microscopy with staining).
-
Histopathology: Testes and epididymides are fixed (e.g., in modified Davidson's fluid), processed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination. Stages of spermatogenesis are evaluated for any abnormalities.
-
Hormone Analysis: Blood is collected for measurement of serum testosterone, LH, and FSH levels.
-
-
Key Experiment 2: Carcinogenicity Bioassay in Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Dosing: this compound is administered in the diet for a period of 2 years. Dose levels should include a control, a low dose, a mid-dose, and a high dose (approaching the maximum tolerated dose).
-
Observations:
-
Clinical Signs and Palpation: Animals are observed daily for clinical signs and palpated for masses weekly.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Necropsy: A complete necropsy is performed on all animals. All gross lesions are examined.
-
Histopathology: A comprehensive list of tissues, including mammary glands, is collected, preserved, and examined microscopically by a veterinary pathologist.
-
Key Experiment 3: In Vivo Mouse Bone Marrow Micronucleus Assay
-
Animal Model: Male and female mice (e.g., CD-1 or B6C3F1).
-
Dosing: The test substance (penciclovir) is administered, typically via intravenous or oral route, on two consecutive days. A vehicle control and a positive control (e.g., cyclophosphamide) are included.
-
Sample Collection: Bone marrow is collected from the femur at approximately 24 hours after the final dose.
-
Slide Preparation and Analysis:
-
Bone marrow cells are flushed, and smears are prepared on glass slides.
-
Slides are stained with a fluorescent dye (e.g., acridine orange) or a Romanowsky-type stain (e.g., Giemsa).
-
Polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) are scored for the presence of micronuclei under a microscope. Typically, at least 2000 PCEs per animal are scored.
-
The ratio of PCEs to NCEs is also calculated as a measure of cytotoxicity to the bone marrow.
-
-
Data Analysis: The frequency of micronucleated PCEs is compared between the treated and control groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
Famciclovir vs. Acyclovir for Herpes Zoster: A Comparative Efficacy Guide
In the management of herpes zoster (shingles), a painful vesicular rash caused by the reactivation of the varicella-zoster virus, timely antiviral therapy is crucial to accelerate healing and reduce the risk of complications such as postherpetic neuralgia (PHN). Among the frontline antiviral agents, famciclovir and acyclovir have been extensively studied. This guide provides a detailed comparison of their efficacy, supported by data from key clinical trials, to inform researchers, scientists, and drug development professionals.
Efficacy Comparison
Numerous clinical studies have demonstrated that this compound and acyclovir have comparable efficacy in treating the acute phase of herpes zoster.[1] Both antiviral agents, when initiated within 72 hours of rash onset, are effective in shortening the duration of the rash and reducing the severity of acute pain.[2][3]
A randomized clinical trial involving 174 patients showed that a similar proportion of patients receiving acyclovir (94.74%) and this compound (94.67%) achieved complete cure. The mean time to full crusting of lesions was also similar between the two groups, with 15.033 days for acyclovir and 14.840 days for this compound. Another comparative study with 100 patients found the median time for full crusting of lesions to be 10 days in both the this compound and acyclovir groups.[4]
However, some studies suggest potential advantages for this compound in terms of pain resolution and prevention of PHN. A network meta-analysis of 17 randomized controlled trials indicated that oral this compound was the most effective treatment for acute pain associated with herpes zoster among all oral antiviral agents.[5][6] Furthermore, a meta-analysis of five randomized controlled trials found that prodrugs like this compound were associated with a significantly lower risk of PHN compared to acyclovir.[7]
The superior pharmacokinetic profile of this compound, which is a prodrug of penciclovir, may contribute to these potential advantages.[8] this compound is rapidly absorbed and converted to penciclovir, which has a longer intracellular half-life than acyclovir, allowing for less frequent dosing and sustained antiviral activity.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials comparing the efficacy of this compound and acyclovir in treating herpes zoster.
| Efficacy Endpoint | This compound | Acyclovir | Study |
| Time to Full Crusting (Days) | 14.84 (mean) | 15.03 (mean) | NCT01327144 |
| 10 (median) | 10 (median) | Comparative Study[4] | |
| Time to Complete Healing (Days) | 21 (median) | 28 (median) | Comparative Study[4] |
| Time to Subsidence of Pain (Days) | 21 (median) | 28 (median) | Comparative Study[4] |
| Complete Cure Rate (%) | 94.67% | 94.74% | NCT01327144 |
| Incidence of PHN | 2 in 50 patients | 3 in 50 patients | Comparative Study[4] |
Experimental Protocols
The methodologies of the cited clinical trials share common elements, ensuring a basis for comparison.
Patient Population and Randomization
The studies enrolled adult patients, typically over 18 or 40 years of age, with a clinical diagnosis of acute, uncomplicated herpes zoster.[4][8] A critical inclusion criterion was the onset of rash within 72 hours of initiating treatment.[2][3][8] Patients were excluded if they were pregnant or lactating, had immunodeficiency, or had a history of hypersensitivity to the study drugs.[10] Participants were randomly assigned to receive either this compound or acyclovir in a double-blind or open-label fashion.[4][8][11]
Dosing Regimens
The standard dosing regimens used in these trials were:
-
This compound: 500 mg three times daily for 7 days.[2] Some studies also evaluated a 250 mg three times daily regimen.[8]
Outcome Evaluation
Patients were typically evaluated at baseline and at regular intervals (e.g., weekly) for several weeks.[4][8] The primary efficacy endpoints commonly included:
-
Time to full crusting of lesions: Defined as the time from initiation of therapy until all lesions have formed crusts.
-
Time to complete healing of lesions: The point when all crusts had fallen off.[8]
-
Resolution of acute pain: Assessed using various pain scales, such as a visual analog scale (VAS) or a numerical rating scale (NRS).[12][13]
Secondary endpoints often included the proportion of patients achieving complete cure and the incidence of postherpetic neuralgia.
Visualizations
Mechanism of Action
Both this compound and acyclovir are nucleoside analogs that, after conversion to their active triphosphate forms, inhibit viral DNA synthesis.[11]
Caption: Mechanism of action for this compound and acyclovir against Varicella-Zoster Virus.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound and acyclovir for the treatment of herpes zoster.
Caption: Workflow of a randomized controlled trial comparing this compound and acyclovir.
References
- 1. A Randomized, Double-Blind Trial of this compound Versus Acyclovir for the Treatment of Localized Dermatomal Herpes Zoster in Immunocompromised Patients | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Double-blind, randomized, acyclovir-controlled, parallel-group trial comparing the safety and efficacy of this compound and acyclovir in patients with uncomplicated herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study to Evaluate the Efficacy and Safety of Acyclovir and this compound in the Management of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute pain in herpes zoster: the this compound database project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Network Meta-Analysis of Randomized Clinical Trials to Assess the Efficacy and Safety of Antiviral Agents for Immunocompetent Patients with Herpes Zoster-Associated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Once, twice, or three times daily this compound compared with aciclovir for the oral treatment of herpes zoster in immunocompetent adults: a randomized, multicenter, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study to evaluate the efficacy and safety of acyclovir and this compound in the management of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arch Fam Med -- Antiviral Therapy for Herpes Zoster: Randomized, Controlled Clinical Trial of Valacyclovir and this compound Therapy in Immunocompetent Patients 50 Years and Older, September 2000, Tyring et al. 9 (9): 863 [triggered.edina.clockss.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A randomized, double-blind trial of this compound versus acyclovir for the treatment of localized dermatomal herpes zoster in immunocompromised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-year follow-up of zoster-associated pain in 764 immunocompetent patients with acute herpes zoster treated with this compound (FAMILIAR study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. seejph.com [seejph.com]
A Comparative Analysis of Famciclovir and Valacyclovir in the Suppression of Genital Herpes
For Immediate Release
A comprehensive review of clinical data reveals comparable efficacy between famciclovir and valacyclovir in the management of recurrent genital herpes, with nuanced differences in virologic suppression and dosing convenience. This guide provides a detailed comparison of the two leading antiviral agents for researchers, scientists, and drug development professionals, incorporating quantitative data from key clinical trials, detailed experimental protocols, and visualizations of their pharmacological pathways and typical clinical trial workflows.
Both this compound and valacyclovir are prodrugs that are converted to their active forms, penciclovir and acyclovir respectively, in the body.[1][2] These active compounds work by inhibiting viral DNA replication, which is essential for the herpes simplex virus (HSV) to multiply.[3][4] While both drugs are effective in reducing the frequency of genital herpes recurrences and viral shedding, head-to-head studies indicate that valacyclovir may offer slightly better suppression of viral shedding.[5][6]
Quantitative Comparison of Efficacy
The following tables summarize key efficacy endpoints from comparative clinical trials of this compound and valacyclovir for the suppression of genital herpes.
Table 1: Time to First Genital Herpes Recurrence
| Study | This compound Regimen | Valacyclovir Regimen | Median Time to First Recurrence (this compound) | Median Time to First Recurrence (Valacyclovir) | Hazard Ratio (HR) [95% CI] | Citation |
| Wald et al. | 250 mg twice daily | 500 mg once daily | Not explicitly stated | Not explicitly stated | 1.17 [0.78-1.76] (Clinical Recurrence) | [5] |
| Wald et al. | 250 mg twice daily | 500 mg once daily | Shorter | Longer | 2.15 [1.00-4.60] (Virologically Confirmed Recurrence) | [5] |
Table 2: Recurrence Rates and Viral Shedding
| Study | This compound Regimen | Valacyclovir Regimen | Proportion with Recurrence (this compound) | Proportion with Recurrence (Valacyclovir) | HSV Detected (% of days, this compound) | HSV Detected (% of days, Valacyclovir) | Citation |
| Wald et al. | 250 mg twice daily | 500 mg once daily | 34% | 28% | 3.2% | 1.3% | [5][7] |
Table 3: Episodic Therapy for Recurrent Genital Herpes
| Study | This compound Regimen | Valacyclovir Regimen | Median Time to Healing of Nonaborted Lesions (this compound) | Median Time to Healing of Nonaborted Lesions (Valacyclovir) | Proportion of Patients with Aborted Lesions (this compound) | Proportion of Patients with Aborted Lesions (Valacyclovir) | Citation |
| Abudalu et al. | 1000 mg twice daily for 1 day | 500 mg twice daily for 3 days | 4.25 days | 4.08 days | 32.7% | 33.6% | [8][9] |
Mechanism of Action
This compound and valacyclovir are both prodrugs that require conversion to their active forms to exert their antiviral effects. This process is initiated by viral enzymes, making the drugs highly selective for infected cells.
Caption: Mechanism of action for this compound and valacyclovir.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below is a generalized experimental protocol based on these studies.
Objective: To compare the efficacy and safety of this compound and valacyclovir in the suppression of recurrent genital herpes.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5][10][11]
Participant Population: Immunocompetent adults with a history of recurrent genital herpes (typically ≥6 recurrences per year).[10][12]
Intervention:
-
Group 1: this compound (e.g., 250 mg twice daily).[5]
-
Group 2: Valacyclovir (e.g., 500 mg once daily).[5]
-
Group 3: Placebo.
Duration: Treatment periods typically range from 16 weeks to one year.[5][10][11]
Primary Endpoints:
-
Time to the first clinically and virologically confirmed recurrence of genital herpes.[5][12]
-
Proportion of patients remaining recurrence-free at a specified time point (e.g., 6 months).[10]
Secondary Endpoints:
-
Rate of viral shedding, assessed by daily genital swabs for HSV PCR analysis.[5][13]
-
Frequency and severity of adverse events.[10]
Data Collection:
-
Participants maintain a daily diary to record any signs or symptoms of a recurrence.
-
Genital swabs are self-collected daily for virological analysis.
-
Clinical visits are scheduled at regular intervals for assessment and to monitor for adverse events.
Caption: Generalized experimental workflow for a comparative clinical trial.
Conclusion
Both this compound and valacyclovir are highly effective and well-tolerated options for the suppressive therapy of genital herpes.[10][11] While valacyclovir may offer a slight advantage in reducing viral shedding, this compound provides a similarly effective clinical outcome in preventing recurrences.[5] For episodic treatment, a single-day course of this compound has been shown to be as effective as a three-day course of valacyclovir, which may be a more convenient option for some patients.[8][9] The choice between these two agents may ultimately depend on factors such as dosing preference, cost, and individual patient response. Further head-to-head trials are warranted to continue to delineate the comparative benefits of these antiviral therapies.[5]
References
- 1. drtelx.com [drtelx.com]
- 2. Valtrex (valacyclovir) vs. Famvir (this compound): Herpes Drug Side Effects [medicinenet.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ro.co [ro.co]
- 5. Comparative efficacy of this compound and valacyclovir for suppression of recurrent genital herpes and viral shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Oral this compound for the suppression of recurrent genital herpes: the combined data from two randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valaciclovir for the suppression of recurrent genital herpes simplex virus infection: a large-scale dose range-finding study. International Valaciclovir HSV Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral this compound for suppression of recurrent genital herpes simplex virus infection in women. A multicenter, double-blind, placebo-controlled trial. Collaborative this compound Genital Herpes Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Head-to-Head In Vitro Comparison of Famciclovir and Penciclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of famciclovir and its active metabolite, penciclovir, focusing on their antiviral activity, cytotoxicity, and mechanism of action against key herpesviruses. This compound, a prodrug, is biologically inactive in vitro; therefore, this comparison centers on the pharmacological properties of penciclovir, the compound responsible for antiviral efficacy.
Executive Summary
This compound is an orally administered prodrug that is rapidly converted to the active antiviral agent, penciclovir, through first-pass metabolism.[1][2][3][4] In vitro studies confirm that this compound itself lacks antiviral properties; its efficacy is entirely dependent on its conversion to penciclovir.[5][6] Penciclovir exhibits potent and selective activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV). Its mechanism of action relies on selective phosphorylation by viral thymidine kinase in infected cells, leading to the inhibition of viral DNA synthesis.[1][7][8]
Mechanism of Action: A Tale of Selective Activation
Penciclovir's selective antiviral activity is a multi-step process that occurs preferentially within virus-infected cells:
-
Viral Enzyme-Mediated Activation : In cells infected with herpesviruses, the viral-encoded enzyme thymidine kinase (TK) recognizes penciclovir and efficiently phosphorylates it to penciclovir monophosphate.[1][7][8] This initial step is crucial for its selectivity, as uninfected host cells do not effectively phosphorylate penciclovir.[7]
-
Conversion to the Active Form : Host cell kinases further phosphorylate penciclovir monophosphate to its active triphosphate form, penciclovir triphosphate.[1][3]
-
Inhibition of Viral DNA Replication : Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[3][9] This ultimately halts the replication of viral DNA.
-
Prolonged Intracellular Presence : A key feature of penciclovir triphosphate is its prolonged intracellular half-life, which is approximately 10 to 20 hours in HSV-infected cells and 9 to 14 hours in VZV-infected cells.[2][10] This stability contributes to its sustained antiviral effect.[2][9]
Quantitative In Vitro Performance
The following tables summarize the in vitro antiviral activity and cytotoxicity of penciclovir against various herpesviruses. As this compound is inactive in vitro, it is not included in these comparisons.
Table 1: Antiviral Activity of Penciclovir (IC50/EC50)
The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%.
| Virus Strain | Cell Line | IC50/EC50 (µg/mL) | Reference(s) |
| HSV-1 | Multiple | 0.04 - 1.8 | [6] |
| Clinical Isolates | 0.5 - 0.8 | [4][11] | |
| HFEM | 0.5 | [8] | |
| MRC-5 | 0.8 | [12][13] | |
| HSV-2 | Multiple | 0.06 - 4.4 | [6] |
| Clinical Isolates | 1.3 - 2.2 | [4][11] | |
| MS | 0.8 | [8] | |
| VZV | Multiple | 1.6 - 8.0 | [6] |
| Ellen | 2.4 | [8] | |
| - | 3.1 | [3][6] |
Table 2: Cytotoxicity and Selectivity Index of Penciclovir
The 50% cytotoxic concentration (CC50) is the drug concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for the virus over host cells.
| Cell Line | CC50 (µg/mL) | Virus Strain | Average IC50 (µg/mL) | Calculated Selectivity Index (SI) | Reference(s) |
| MRC-5, WISH, WI-38 | >100 | HSV-1 | ~0.8 | >125 | [8] |
| >100 | HSV-2 | ~1.5 | >66 | [4][8][11] | |
| >100 | VZV | ~2.8 | >35 | [3][6][8] |
Experimental Protocols
The data presented in this guide are primarily derived from plaque reduction and cytotoxicity assays. The general methodologies for these key experiments are outlined below.
Plaque Reduction Assay (for IC50 Determination)
This assay is a standard method for evaluating the efficacy of antiviral compounds.
-
Cell Seeding : Confluent monolayers of a suitable host cell line (e.g., MRC-5, Vero) are prepared in multi-well plates.[5]
-
Virus Infection : The cell monolayers are infected with a standardized amount of virus (e.g., 100 plaque-forming units per well) and incubated for approximately one hour to allow for viral adsorption.[5]
-
Drug Application : The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) containing serial dilutions of penciclovir.[5]
-
Incubation : The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).[8]
-
Plaque Visualization : The cells are fixed (e.g., with 10% formaldehyde) and stained with a dye such as crystal violet. Plaques, which are areas of virus-induced cell death, appear as clear zones against the stained monolayer.[5][14]
-
Data Analysis : The number of plaques is counted for each drug concentration, and the IC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated virus control.[8]
Cytotoxicity Assay (for CC50 Determination)
This assay measures the effect of the compound on the viability of uninfected host cells.
-
Cell Seeding : Host cells are seeded in 96-well plates and allowed to attach overnight.[8]
-
Drug Exposure : The culture medium is replaced with fresh medium containing serial dilutions of penciclovir. Control wells with untreated cells are also included.[8]
-
Incubation : The plates are incubated for a duration equivalent to that of the antiviral assay (e.g., 72 hours).
-
Viability Assessment : Cell viability is measured using a suitable assay, such as the MTT assay, which assesses metabolic activity. The MTT reagent is added to the wells, and after incubation, the resulting formazan crystals are solubilized.
-
Data Analysis : The absorbance is read using a microplate reader. The CC50 is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated cell control.[8]
Conclusion
In vitro, this compound is an inactive prodrug, while its metabolite, penciclovir, demonstrates potent and selective antiviral activity against HSV-1, HSV-2, and VZV. The high selectivity of penciclovir is attributed to its specific activation by viral thymidine kinase and the subsequent inhibition of viral DNA polymerase by its triphosphate form. The prolonged intracellular half-life of penciclovir triphosphate likely contributes to its sustained antiviral effect. The favorable selectivity index, derived from a high CC50 in uninfected cells and a low IC50 in infected cells, underscores its targeted mechanism of action and highlights its utility as an antiviral therapeutic agent.
References
- 1. In vitro activity of penciclovir against clinical isolates of acyclovir-resistant and foscarnet-resistant herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of penciclovir against clinical isolates of acyclovir-resistant and foscarnet-resistant herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penciclovir | CAS:39809-25-1 | HSV-1 DNA synthesis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Cross-Resistance Between Famciclovir and Other Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of famciclovir, the prodrug of penciclovir, and other nucleoside analogs, primarily acyclovir. The information is supported by experimental data from in vitro studies on Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), the primary targets of these antiviral agents.
Mechanism of Action and Resistance
This compound is rapidly converted to its active form, penciclovir, which, like acyclovir, is a nucleoside analog that inhibits viral DNA replication. The antiviral activity of both penciclovir and acyclovir is dependent on their phosphorylation by a virus-encoded enzyme, thymidine kinase (TK). Subsequent phosphorylation by cellular kinases results in the formation of triphosphate derivatives that compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to chain termination and halts viral replication.
Resistance to these nucleoside analogs primarily arises from mutations in two key viral genes: the thymidine kinase (TK) gene (UL23 in HSV) and the DNA polymerase (DNA Pol) gene (UL30 in HSV).[1][2] Mutations in the TK gene are the most common cause of resistance, accounting for approximately 95% of acyclovir-resistant clinical isolates.[1] These mutations can lead to a deficient or altered TK enzyme that is unable to efficiently phosphorylate the drug. Less frequently, mutations in the DNA polymerase can alter its structure, preventing the incorporation of the antiviral triphosphate.
dot
References
Famciclovir's Efficacy in Mitigating Postherpetic Neuralgia: A Comparative Analysis
A comprehensive review of clinical data indicates that famciclovir is effective in reducing the duration of postherpetic neuralgia (PHN), a common and often debilitating complication of herpes zoster. While its effect on the incidence of PHN is less definitive, comparative studies suggest its performance is comparable to valacyclovir and superior to acyclovir in managing zoster-associated pain.
Postherpetic neuralgia, characterized by persistent neuropathic pain following a herpes zoster (shingles) outbreak, presents a significant therapeutic challenge. Early antiviral treatment is a key strategy to mitigate this complication. This guide provides a detailed comparison of this compound with other antiviral agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Antiviral Agents on Postherpetic Neuralgia
The following tables summarize quantitative data from key clinical trials comparing the effects of this compound, valacyclovir, and acyclovir against placebo or each other on the incidence and duration of postherpetic neuralgia.
Table 1: this compound vs. Placebo in the Reduction of Postherpetic Neuralgia
| Outcome Measure | This compound (500 mg TID) | This compound (750 mg TID) | Placebo | p-value | Study |
| Median Duration of PHN (days) | 63 | 61 | 119 | 0.02 (500mg vs placebo), 0.01 (750mg vs placebo) | Tyring et al., 1995[1] |
| Hazard Ratio for PHN Resolution | 1.7 (95% CI: 1.1-2.7) | 1.9 (95% CI: 1.2-2.9) | - | 0.02 (500mg vs placebo), 0.01 (750mg vs placebo) | Tyring et al., 1995[1] |
| Incidence of PHN (pain after rash healing) | 44.2% (61/138) | 50.4% (68/135) | 38.4% (56/146) | Not Statistically Significant | Tyring 1995, as cited in Cochrane Review[2] |
Table 2: Comparative Efficacy of this compound, Valacyclovir, and Acyclovir on Postherpetic Neuralgia
| Outcome Measure | This compound (500 mg TID) | Valacyclovir (1 g TID) | Acyclovir (800 mg 5x/day) | p-value | Study |
| Hazard Ratio for Zoster-Associated Pain Resolution | 1.02 (95% CI: 0.84-1.23) vs Valacyclovir | - | - | 0.84 | Tyring et al., 2000[3] |
| Proportion of Patients with Pain at 6 Months | 19% | 19% | - | Not Statistically Significant | Tyring et al., 2000[4] |
| Risk Ratio for PHN (Prodrugs vs. Acyclovir) | \multicolumn{2}{c | }{0.86 (95% CI: 0.75-0.98)} | - | 0.03 | Meta-analysis[5] |
Experimental Protocols
The clinical trials cited in this guide generally followed a randomized, double-blind, controlled methodology. Below is a summary of the typical experimental protocols.
Study Design: The majority of studies were multicenter, randomized, double-blind, and placebo- or active-controlled trials.
Participant Population: Immunocompetent adults, typically 50 years of age or older, presenting with a clinical diagnosis of uncomplicated herpes zoster within 72 hours of rash onset were enrolled.[1][3] Key exclusion criteria often included immunosuppression, ophthalmic zoster with ocular involvement, and prior antiviral or immunomodulatory therapy.[6]
Interventions:
-
This compound: Oral administration of 500 mg or 750 mg three times daily for 7 days.[1]
-
Valacyclovir: Oral administration of 1 g three times daily for 7 days.[3]
-
Acyclovir: Oral administration of 800 mg five times daily for 7 to 21 days.[7]
-
Placebo: An identical-appearing inactive tablet administered on the same schedule as the active drug.
Outcome Measures:
-
Postherpetic Neuralgia (PHN): The primary endpoint was often the duration of PHN, defined as pain persisting after the healing of the herpes zoster rash.[1] Other definitions included pain persisting for more than 30 or 90 days after rash onset.
-
Pain Assessment: Pain severity was typically assessed at regular intervals (e.g., daily during the acute phase, then monthly) using validated pain scales.
-
Lesion Healing: The time to full crusting of lesions and cessation of new lesion formation were monitored.
-
Viral Shedding: Viral cultures were often obtained from lesions to determine the duration of viral shedding.
-
Safety and Tolerability: Adverse events were monitored throughout the study period.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for a clinical trial evaluating its effect on PHN.
Caption: this compound's mechanism of action.
Caption: A typical clinical trial workflow.
References
- 1. This compound for the treatment of acute herpes zoster: effects on acute disease and postherpetic neuralgia. A randomized, double-blind, placebo-controlled trial. Collaborative this compound Herpes Zoster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Network Meta-Analysis of Randomized Clinical Trials to Assess the Efficacy and Safety of Antiviral Agents for Immunocompetent Patients with Herpes Zoster-Associated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arch Fam Med -- Abstract: Antiviral Therapy for Herpes Zoster: Randomized, Controlled Clinical Trial of Valacyclovir and this compound Therapy in Immunocompetent Patients 50 Years and Older, September 2000, Tyring et al. 9 (9): 863 [triggered.stanford.clockss.org]
- 4. Arch Fam Med -- Antiviral Therapy for Herpes Zoster: Randomized, Controlled Clinical Trial of Valacyclovir and this compound Therapy in Immunocompetent Patients 50 Years and Older, September 2000, Tyring et al. 9 (9): 863 [triggered.edina.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov:443]
- 7. The effect of treating herpes zoster with oral acyclovir in preventing postherpetic neuralgia: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Famciclovir and Ganciclovir in the Inhibition of Epstein-Barr Virus Replication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral agents famciclovir and ganciclovir, focusing on their efficacy in inhibiting the replication of the Epstein-Barr virus (EBV). The information presented herein is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Mechanism of Action
Both this compound and ganciclovir are nucleoside analogs that effectively suppress the lytic replication of Epstein-Barr virus by targeting the viral DNA polymerase.[1] However, their activation pathways and molecular interactions exhibit key differences.
This compound , a prodrug of penciclovir , is rapidly converted to its active form in the body.[2] Penciclovir is then phosphorylated to penciclovir triphosphate. This active triphosphate form competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the replicating viral DNA.[3] Once incorporated, it acts as a chain terminator, thereby halting viral DNA synthesis.[3] The initial and rate-limiting phosphorylation step is catalyzed by a viral-encoded kinase, ensuring that the drug is primarily activated in virus-infected cells.[2]
Ganciclovir also requires phosphorylation to its triphosphate form to become active.[4] In EBV-infected cells, this initial phosphorylation is mediated by the EBV-encoded protein kinase (EBV-PK), not the viral thymidine kinase (EBV-TK).[5] Cellular kinases then complete the conversion to ganciclovir triphosphate. This active form competitively inhibits the viral DNA polymerase and can be incorporated into the viral DNA, leading to the termination of DNA chain elongation.[4]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of penciclovir (the active form of this compound) and ganciclovir against EBV, as determined in various in vitro studies. It is important to note that experimental conditions, such as the cell lines used and the method of inducing lytic replication, can influence the observed IC50 values.
| Antiviral Agent | Cell Line | Lytic Induction Method | Assay Method | IC50 (μM) | Reference |
| Penciclovir | P3HR-1 | Not specified | Viral DNA Synthesis Inhibition | ~9.1 (2.3 µg/ml) | [6] |
| Penciclovir | HH514-16 | TPA + Sodium Butyrate | qPCR | 2.0 | [7] |
| Ganciclovir | P3HR-1 | TPA | qPCR | 2.6 | [8] |
| Ganciclovir | Subject-derived LCLs | TPA | qPCR | 1.7 | [8] |
| Ganciclovir | 293T-WT EBV | BZLF1 expression vector | Green Raji Cell Assay | 1.5 | [9] |
| Ganciclovir | P3HR-1 | Sodium Butyrate | qPCR | 0.57 ± 0.42 | [10] |
| Ganciclovir | HH514-16 | TPA + Sodium Butyrate | qPCR | 0.16 | [7] |
Note: The IC50 value for penciclovir from Bacon et al., 1995 was converted from µg/ml to µM using a molecular weight of 253.26 g/mol .
Experimental Protocols
In Vitro Antiviral Susceptibility Assay using Quantitative PCR (qPCR)
This protocol is adapted from methodologies used to determine the IC50 values of antiviral compounds against EBV.[8]
a. Cell Culture and Lytic Cycle Induction:
-
Cell Lines: EBV-producing cell lines such as P3HR1 or lymphoblastoid cell lines (LCLs) derived from patients are commonly used.[8] Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Lytic Cycle Induction: To induce the lytic cycle, chemical inducers are added to the cell culture. A common combination is 12-O-tetradecanoylphorbol-13-acetate (TPA) at a concentration of 20 ng/ml and sodium butyrate at 3 mM.[7]
b. Antiviral Treatment:
-
Cells are seeded in 24-well plates at a density of approximately 2 x 10^5 cells/ml.
-
The antiviral drugs (this compound's active form, penciclovir, or ganciclovir) are serially diluted to a range of concentrations and added to the cell cultures.
-
The treated cells are incubated for a period of 4 to 7 days at 37°C in a humidified atmosphere with 5% CO2.[8][10]
c. DNA Extraction and qPCR:
-
After the incubation period, total DNA is extracted from the cells using a commercial DNA extraction kit.
-
The amount of EBV DNA is quantified using a real-time quantitative PCR (qPCR) assay targeting a specific EBV gene, such as the BamHI W fragment or the EBV DNA polymerase gene.[11][12]
-
A standard curve is generated using known quantities of EBV DNA to allow for absolute quantification of viral copy numbers.
d. Data Analysis:
-
The percentage of inhibition of EBV DNA replication is calculated for each drug concentration relative to an untreated control.
-
The IC50 value, the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Green Raji Cell Assay for Measuring Infectious Virus Titer
This assay is used to quantify the amount of infectious EBV produced by lytically induced cells.[9]
a. Preparation of Virus Supernatant:
-
Producer cells (e.g., 293T cells transfected with a BZLF1 expression vector to induce the lytic cycle) are cultured in the presence of varying concentrations of the antiviral drug for 48 hours.[9]
-
The cell culture supernatant, containing the infectious virus particles, is harvested and filtered to remove cellular debris.
b. Infection of Raji Cells:
-
Raji cells, a human Burkitt lymphoma cell line that is susceptible to EBV infection, are seeded in a 96-well plate.
-
The virus-containing supernatants are serially diluted and added to the Raji cells.
-
The infected Raji cells are incubated for 48 hours.
c. Quantification of Infected Cells:
-
Infection of Raji cells with some strains of EBV (often engineered to express Green Fluorescent Protein - GFP) leads to the expression of viral antigens or a reporter protein like GFP.[13]
-
The number of infected (GFP-positive) cells is quantified using flow cytometry or fluorescence microscopy.
d. Data Analysis:
-
The infectious virus titer is calculated based on the number of infected Raji cells at different dilutions of the supernatant.
-
The IC50 is determined as the drug concentration that reduces the infectious virus titer by 50% compared to the untreated control.
Signaling Pathways and Drug Intervention
The switch from latent to lytic EBV replication is a complex process involving the activation of several host cell signaling pathways. These pathways ultimately lead to the expression of the viral immediate-early transactivators, BZLF1 (Zta) and BRLF1 (Rta), which initiate the lytic cascade.[14] this compound and ganciclovir do not directly target these signaling pathways; instead, they act downstream by inhibiting the viral DNA polymerase, which is essential for the replication of the viral genome during the lytic cycle.
Below are diagrams illustrating key signaling pathways that induce the EBV lytic cycle and the point of intervention for this compound and ganciclovir.
Caption: Signaling pathways inducing EBV lytic replication and the target of antiviral intervention.
The following diagram illustrates the workflow for determining the in vitro efficacy of antiviral drugs against EBV.
Caption: Experimental workflow for in vitro antiviral efficacy testing against EBV.
References
- 1. researchgate.net [researchgate.net]
- 2. Epstein-Barr virus lytic replication activates and is dependent upon MAPK-interacting kinase 1/2 in a cell-type dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of B-cell endoplasmic reticulum calcium homeostasis by Epstein-Barr virus Latent Membrane Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted eradication of EBV-positive cancer cells by CRISPR/dCas9-mediated EBV reactivation in combination with ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Epstein-Barr Virus (EBV)-Encoded Protein Kinase, EBV-PK, but Not the Thymidine Kinase (EBV-TK), Is Required for Ganciclovir and Acyclovir Inhibition of Lytic Viral Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of B cell receptor signalling by Epstein–Barr virus nuclear antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epstein–Barr virus - Wikipedia [en.wikipedia.org]
- 8. The Epstein-Barr virus-induced Ca2+/calmodulin-dependent kinase type IV/Gr promotes a Ca(2+)-dependent switch from latency to viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactivation and lytic replication of EBV - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protein kinase C-independent activation of the Epstein-Barr virus lytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Epstein-Barr Virus Load by Using a Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epstein-Barr Virus Quantitation by Real-Time PCR Targeting Multiple Gene Segments: A Novel Approach to Screen for the Virus in Paraffin-Embedded Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a robust, higher throughput green fluorescent protein (GFP)-based Epstein-Barr Virus (EBV) micro-neutralization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Famciclovir vs. Valacyclovir: A Comparative Analysis of Viral Shedding in Herpes Simplex Virus Infections
For researchers and drug development professionals navigating the landscape of antiviral therapies for Herpes Simplex Virus (HSV), understanding the nuanced differences between available treatments is paramount. This guide provides a detailed comparison of two widely used antiviral agents, famciclovir and valacyclovir, with a specific focus on their impact on viral shedding. By examining key experimental data and methodologies, this document aims to offer an objective resource for informed decision-making in virological research and clinical development.
Comparative Efficacy in Suppressing Viral Shedding
Both this compound and valacyclovir are prodrugs that, upon oral administration, are converted to their active forms, penciclovir and acyclovir, respectively.[1][2] These active metabolites function as guanine analogues that inhibit viral DNA synthesis.[3] While both drugs are effective in managing HSV infections, studies have revealed differences in their impact on viral shedding, a critical factor in viral transmission and disease recurrence.
A head-to-head comparison in a mouse model of HSV-1 infection showed that both this compound and valacyclovir significantly reduced mortality and the titers of virus shed from the eyes of infected mice, with no significant difference observed between the two treatment groups.[4][5][6] However, studies in human subjects with genital HSV-2 infection have suggested a potential advantage for valacyclovir in suppressing viral shedding.
In a randomized, double-blind, placebo-controlled study involving 70 HSV-2 seropositive subjects, valacyclovir (500 mg once daily) was found to be more effective at reducing viral shedding compared to this compound (250 mg twice daily).[7][8] HSV was detected on 1.3% of days in the valacyclovir group, compared to 3.2% of days in the this compound group.[7][8] Another study also concluded that valacyclovir appears to be somewhat better than this compound for the suppression of genital herpes and associated shedding.[9]
Conversely, other research has indicated that the clinical manifestations of the disease are very similar between the two treatments.[9] Ultimately, while some studies suggest a statistical advantage for valacyclovir in reducing the frequency of viral shedding, both drugs are considered highly effective in managing HSV infections.[2][10]
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on this compound and valacyclovir regarding their impact on viral shedding and clinical outcomes in HSV infections.
| Parameter | This compound | Valacyclovir | Study Population | Key Findings | Citation |
| Viral Shedding Rate (Genital HSV-2) | 3.2% of days | 1.3% of days | 70 HSV-2 seropositive subjects | Valacyclovir was associated with a lower rate of viral shedding. | [7][8] |
| Time to First Virologically Confirmed Recurrence (Genital HSV) | Shorter | Longer | 320 participants with recurrent genital herpes | Time to first virologically confirmed recurrence was shorter for this compound recipients. | [7][8] |
| Time to First Clinical Recurrence (Genital HSV) | Similar | Similar | 320 participants with recurrent genital herpes | No significant difference in the time to first clinical recurrence was observed. | [7][8] |
| Viral Titers in Eye Swabs (Mouse Model, HSV-1) | Significantly reduced | Significantly reduced | Mice infected with HSV-1 | Both drugs were equally effective in reducing viral titers. | [4][5][6] |
| Median Time to Healing of Lesions (Recurrent Genital Herpes) | 4.25 days | 4.08 days | Patients with recurrent genital herpes | The median time to healing of lesions was similar for both treatments. | [11] |
Mechanism of Action: A Shared Pathway
The antiviral activity of both this compound and valacyclovir is dependent on their conversion to active triphosphate forms within virus-infected cells. This process is initiated by the viral thymidine kinase (TK), which selectively phosphorylates the drugs. Host cell kinases then further phosphorylate the monophosphate form to the active triphosphate, which acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA replication.[12]
Caption: Mechanism of action for this compound and valacyclovir.
Experimental Protocols
The findings presented in this guide are based on rigorous clinical and preclinical studies. Below are the generalized methodologies employed in the key comparative trials.
Human Clinical Trials (Genital HSV-2 Suppression):
-
Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group trials.[7][8]
-
Participant Profile: Immunocompetent adults with a history of recurrent genital HSV-2 infection.[7][8]
-
Intervention:
-
Data Collection:
-
Laboratory Analysis:
-
HSV DNA detection in swab samples performed using Polymerase Chain Reaction (PCR).
-
-
Primary Endpoints:
-
Rate of HSV detection (viral shedding).
-
Time to first clinical recurrence.
-
Time to first virologically confirmed recurrence.
-
Caption: Comparative experimental workflow for antiviral efficacy.
Preclinical Animal Studies (Ocular HSV-1 Infection):
-
Animal Model: Mice (e.g., BALB/c) infected ocularly with a lethal dose of HSV-1.[4][5][6]
-
Intervention:
-
This compound or valacyclovir administered orally at specified dosages.
-
Untreated control group.
-
-
Data Collection:
-
Viral Titers: Eye swabs collected at various time points post-infection.
-
Mortality: Daily monitoring of survival rates.
-
Viral Load in Tissues: Quantification of viral DNA in tissues such as the trigeminal ganglia and brain.
-
-
Laboratory Analysis:
-
Plaque assays to determine infectious virus titers from eye swabs.
-
Quantitative PCR (qPCR) to measure viral DNA load in tissues.
-
-
Primary Endpoints:
-
Reduction in viral titers in eye swabs.
-
Survival rates.
-
Viral DNA load in neuronal tissues.
-
Conclusion
Both this compound and valacyclovir are potent antiviral agents that significantly reduce viral shedding and clinical manifestations of HSV infections. While some clinical evidence in the context of genital HSV-2 suggests that valacyclovir may offer a slight advantage in the suppression of viral shedding, the overall clinical efficacy of the two drugs is largely comparable. The choice between these agents in a research or clinical setting may be influenced by factors such as dosing frequency, specific viral strain, and the primary endpoint of the investigation. Further head-to-head trials with standardized methodologies will be beneficial in further elucidating the subtle differences in their virological and clinical effects.
References
- 1. drtelx.com [drtelx.com]
- 2. This compound vs. Valacyclovir for Cold Sores - GoodRx [goodrx.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The comparative effects of this compound and valacyclovir on herpes simplex virus type 1 infection, latency, and reactivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative efficacy of this compound and valacyclovir for suppression of recurrent genital herpes and viral shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is this compound Superior to Valacyclovir as a Treatment for Recurrent Gential Herpes in Reducing Outbreak Duration and Frequency | Semantic Scholar [semanticscholar.org]
- 10. [PDF] Valacyclovir and acyclovir for suppression of shedding of herpes simplex virus in the genital tract. | Semantic Scholar [semanticscholar.org]
- 11. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Meta-analysis of clinical trials comparing famciclovir and acyclovir.
A comprehensive comparison of the antiviral agents famciclovir and acyclovir reveals comparable efficacy in the treatment of herpes zoster, with some evidence suggesting potential advantages for this compound and other prodrugs in preventing postherpetic neuralgia (PHN). Meta-analyses of multiple clinical trials indicate that while both drugs are effective in managing acute symptoms, this compound may offer a more convenient dosing schedule and improved outcomes in pain resolution.
Efficacy in Herpes Zoster
Multiple studies have demonstrated that this compound is non-inferior to acyclovir in treating the acute phase of herpes zoster. Key efficacy endpoints such as the time to full crusting of lesions and the proportion of patients achieving complete cure are similar between the two treatments. For instance, one clinical trial involving 174 patients showed that the mean time to full crusting of lesions was 14.84 days for this compound and 15.033 days for acyclovir, a difference that was not statistically significant.[1][2] Similarly, the percentage of patients achieving a complete cure was nearly identical, with 94.67% for this compound and 94.74% for acyclovir.[1][2]
However, some studies suggest this compound may lead to a faster resolution of symptoms and a shorter duration of pain.[3][4][5] A comparative study found the median time for complete healing of lesions was 21 days for the this compound group compared to 28 days for the acyclovir group.[4] In the same study, the median time for pain subsidence was also shorter with this compound (21 days) versus acyclovir (28 days).[4]
A network meta-analysis of 17 randomized controlled trials concluded that oral this compound was the most effective treatment for acute pain associated with herpes zoster among all oral antiviral agents.[6]
Prevention of Postherpetic Neuralgia (PHN)
A significant advantage of this compound and other prodrugs (like valacyclovir) over acyclovir appears to be in the prevention of PHN, a common and often debilitating complication of herpes zoster. A meta-analysis of five randomized controlled trials with 1,147 patients found a significantly lower risk of developing PHN in patients treated with prodrugs compared to those who received acyclovir (Risk Ratio = 0.86).[7] This suggests that the prodrugs are more effective in relieving PHN within the first month after the rash onset.[7] Furthermore, a network meta-analysis indicated that oral this compound was the most effective treatment in preventing PHN.[6]
Use in Other Herpesvirus Infections
Meta-analyses have also confirmed the high clinical efficacy of both oral acyclovir and this compound for the prophylactic treatment of recurrent genital herpes.[8] For recurrent herpes labialis, oral antivirals, including this compound and acyclovir, have been shown to modestly reduce healing time and the duration of pain.[9][10]
Safety and Tolerability
Both this compound and acyclovir are generally well-tolerated. The most commonly reported adverse events for both drugs include headache, nausea, and diarrhea.[1][3] One study noted that while nausea was a common side effect in both treatment groups, it was observed in 4% of the this compound group and 8% of the acyclovir group.[5]
Quantitative Data Summary
| Efficacy Endpoint | This compound | Acyclovir | Source |
| Herpes Zoster | |||
| Mean Time to Full Crusting (days) | 14.840 | 15.033 | [1][2] |
| Complete Cure Rate | 94.67% | 94.74% | [1][2] |
| Median Time to Complete Healing (days) | 21 | 28 | [4] |
| Median Time to Pain Subsidence (days) | 21 | 28 | [4] |
| Risk Ratio for PHN (Prodrugs vs. Acyclovir) | 0.86 (statistically significant) | [7] | |
| Recurrent Genital Herpes | |||
| Reduction in Recurrence Risk (vs. Placebo) | Comparable to Acyclovir | 47% | [8] |
Experimental Protocols
The methodologies of the clinical trials included in these meta-analyses share common frameworks. Typically, they are randomized, double-blind, controlled trials.
Example Protocol for a Herpes Zoster Clinical Trial:
-
Patient Population: Immunocompetent adults (often over 50 years of age) presenting with a unilateral dermatomal rash characteristic of herpes zoster, with symptom onset within 72 hours.
-
Intervention: Patients are randomly assigned to receive either oral this compound (e.g., 500 mg three times daily) or oral acyclovir (e.g., 800 mg five times daily) for a duration of 7 days.[1]
-
Primary Endpoint: Time to full crusting of all lesions.
-
Secondary Endpoints: Proportion of patients with complete cure, duration of postherpetic neuralgia, assessment of pain intensity, and incidence of adverse events.[1]
-
Data Analysis: Statistical methods such as survival analysis (for time-to-event data) and calculation of relative risks or odds ratios are used to compare the efficacy and safety of the two drugs.
Visualizations
Caption: Workflow of a systematic review and meta-analysis comparing this compound and acyclovir.
Caption: Mechanism of action of this compound and acyclovir.
References
- 1. Randomized clinical trial of this compound or acyclovir for the treatment of herpes zoster in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of Oral Acyclovir and Oral this compound in the treatment of Herpes Zoster - IP Indian J Clin Exp Dermatol [ijced.org]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. Comparing Prodrugs with Acyclovir for Treating Postherpetic Neuralgia among Herpes Zoster Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A meta-analysis to assess the efficacy of oral antiviral treatment to prevent genital herpes outbreaks - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. community.the-hospitalist.org [community.the-hospitalist.org]
Safety Operating Guide
Proper Disposal of Famciclovir: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of famciclovir is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures compliance with regulations and minimizes the risk of environmental contamination. This compound, and its active metabolite penciclovir, are generally not classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), simplifying disposal procedures while still requiring careful handling.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). In the event of a spill, the primary objective is to prevent the powder from becoming airborne. Spills should be gently swept and collected into a designated container to avoid dust generation. The affected area must then be decontaminated.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protective Gear | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound in a laboratory setting should follow a structured process to ensure safety and regulatory compliance. The following steps provide a clear guide for the proper management of this compound waste.
Waste Segregation
Proper segregation is the foundational step in pharmaceutical waste management. This compound waste should not be mixed with general laboratory trash or hazardous chemical waste.[1][3] It is crucial to separate solid waste, such as unused powder and contaminated consumables, from liquid waste like solutions containing this compound.[1]
Containment of Solid Waste
All solid waste materials contaminated with this compound, including unused product, gloves, and weighing papers, must be placed in a designated, leak-proof container.[1] In many laboratory settings, this will be a specifically marked pharmaceutical waste container, often with a blue lid, clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration".[1]
Containment of Liquid Waste
Liquid waste containing this compound should be collected in a sealed, shatter-resistant container.[1] This container must be clearly labeled with the full name of the compound and its approximate concentration.[1] It is critical to avoid disposing of liquid this compound solutions down the drain, as antiviral compounds can persist in aquatic environments and pose an ecological risk.[1]
Decontamination of Laboratory Equipment and Surfaces
All non-disposable labware and surfaces that have come into contact with this compound must be thoroughly decontaminated. A common and effective method involves the use of a freshly prepared 1:100 dilution of standard household bleach.[1]
Experimental Protocol for Surface Decontamination:
-
Initial Cleaning: If any visible powder is present, gently wipe the surface with a disposable towel dampened with a detergent solution. Dispose of the towel in the designated solid pharmaceutical waste container.[1]
-
Disinfection: Liberally apply the 1:100 bleach solution to the entire surface, ensuring it remains wet for a contact time of at least 10 minutes.[1]
-
Rinsing: After the required contact time, wipe the surface with a disposable towel dampened with purified water to remove any bleach residue.[1]
-
Drying: Allow the surface to air dry completely or wipe it dry with a clean, disposable towel.[1]
-
Waste Disposal: Dispose of all used towels and other contaminated disposable materials in the designated solid pharmaceutical waste container.[1]
Final Disposal
Once properly segregated and contained, the non-hazardous pharmaceutical waste containers should be collected by a licensed waste management contractor for incineration. This ensures that the compound is destroyed and does not enter the environment.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Famciclovir
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Famciclovir is paramount. This guide provides essential, step-by-step procedural information for the safe operational use and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, adherence to the following personal protective equipment guidelines is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Handle with gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Body Protection | Laboratory coat | Choose body protection in relation to its type, the concentration and amount of dangerous substances, and the specific workplace.[1][2] |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask | Respiratory protection is not required for handling finished tablet forms.[2][3] However, where protection from nuisance levels of dusts is desired, such as when handling the powder form, a dust mask should be used.[1][2] Use respirators and components tested and approved under appropriate government standards.[1][2] |
Operational Plan for Handling this compound
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[4][5] For powdered this compound, provide appropriate exhaust ventilation at places where dust is formed.[2]
-
Locate and ensure accessibility to an eyewash station and safety shower.[6]
-
Read and understand the Safety Data Sheet (SDS) before use.[3]
2. Handling Procedures:
-
Avoid formation of dust and aerosols.[5]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[3]
-
Avoid ingestion and inhalation.[4]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[2][5] The recommended storage temperature is 2 - 8 °C.[2]
-
Store away from incompatible materials such as oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm.
-
Unused or Expired this compound:
-
Empty Containers:
-
Contaminated Materials:
-
Dispose of contaminated materials, such as gloves, in accordance with applicable laws and good laboratory practices.[1]
-
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. camberpharma.com [camberpharma.com]
- 4. animalsbodymindspirit.com [animalsbodymindspirit.com]
- 5. echemi.com [echemi.com]
- 6. abmole.com [abmole.com]
- 7. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
